DBCO-PEG4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQULPXXATMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DBCO-PEG4-Amine: A Core Component in Bioconjugation for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-amine is a heterobifunctional linker molecule that has become an indispensable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, provides a versatile platform for covalently linking biomolecules with high specificity and efficiency.[2][3]
The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly and selectively with azide-functionalized molecules under mild, aqueous conditions.[4] This eliminates the need for cytotoxic copper catalysts, making it ideal for applications involving live cells and sensitive biological systems.[5] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. The terminal primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis of ADCs and PROTACs.
Core Properties and Specifications
The key properties of this compound are summarized in the table below, compiled from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value | References |
| Chemical Formula | C₂₉H₃₇N₃O₆ | |
| Molecular Weight | 523.62 g/mol | |
| CAS Number | 1255942-08-5 | |
| Appearance | Colorless to yellow-brown solid or light yellow oil | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage Conditions | -20°C, desiccated. Protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via Amide Coupling
This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Activation Buffer.
-
Activation of Carboxylic Acids:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), mass spectrometry, or SDS-PAGE analysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-Labeled Protein
This protocol outlines the reaction of a DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag)
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide.
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-labeled protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 5-fold molar excess of the azide is often recommended to ensure the reaction goes to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.
-
-
Purification: Purify the resulting conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.
-
Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Applications in Drug Development
Antibody-Drug Conjugate (ADC) Synthesis
This compound is instrumental in the site-specific conjugation of cytotoxic payloads to antibodies, a key strategy in modern ADC development. The workflow typically involves the enzymatic or chemical introduction of an azide group onto the antibody, followed by a SPAAC reaction with a DBCO-functionalized drug.
Caption: Workflow for ADC synthesis using this compound.
PROTAC Synthesis
In PROTAC technology, this compound can serve as a versatile linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The modular nature of this approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of ternary complex formation and target protein degradation.
Caption: PROTAC synthesis via a convergent approach using this compound.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG spacer, and a reactive amine handle facilitates the efficient and specific construction of complex biomolecular conjugates. The experimental protocols and application workflows presented in this guide provide a solid foundation for the successful implementation of this compound in the synthesis of next-generation therapeutics like ADCs and PROTACs, ultimately accelerating the pace of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]
- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation. This document details its chemical properties, mechanism of action in bioconjugation, and provides detailed experimental protocols for its application.
Core Properties of this compound
This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a primary amine (-NH2) group.[1][2] This unique structure enables a two-step sequential bioconjugation strategy.
The DBCO group is the reactive moiety for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The inherent ring strain of the cyclooctyne allows for a rapid and highly specific reaction with azide-containing molecules without the need for a cytotoxic copper catalyst.[2]
The PEG4 spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule and its conjugates.[4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated biomolecules, thereby preserving their biological activity.
The primary amine group serves as a reactive handle for conjugation to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or the carboxyl groups of proteins (activated with carbodiimides like EDC), forming a stable amide bond.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its reactivity.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₃₇N₃O₆ | |
| Molecular Weight | 523.62 g/mol | |
| Purity | Typically ≥95% | |
| CAS Number | 1255942-08-5 | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Appearance | Colorless to yellow-brown solid or oil |
| Reactivity Data | Value | Reference(s) |
| Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | |
| Optimal pH for Amine Acylation with NHS Esters | 7.2 - 8.5 | |
| Typical Molar Excess of DBCO-NHS Ester to Protein | 5 to 20-fold | |
| Typical Molar Excess of DBCO-conjugate to Azide-protein | 1.5 to 3-fold | |
| Typical Yield for Site-Specific Protein-PEG Conjugation via SPAAC | >80% |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. This allows for the controlled and sequential linking of two different molecules.
Step 1: Acylation of the Amine Group
The primary amine of this compound is first reacted with a molecule containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This step effectively "activates" the first molecule with a DBCO handle for subsequent reaction.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO-functionalized molecule from the first step is then introduced to a second molecule that has been modified to contain an azide (-N₃) group. The DBCO and azide groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The reaction is driven by the release of ring strain in the DBCO molecule and proceeds rapidly at physiological conditions without the need for a copper catalyst.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation to a protein.
Protocol 1: Activation of a Protein with DBCO-PEG4-NHS Ester
This protocol describes the initial step of introducing a DBCO group onto a protein by reacting its primary amines (e.g., lysine residues) with a pre-formed DBCO-PEG4-NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the DBCO-PEG4-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein sample (typically 1-5 mg/mL). The final concentration of the organic solvent should be kept below 15% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester and byproducts using a spin desalting column or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.
Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-modified Molecule
This protocol describes the second step, the copper-free click reaction between the DBCO-labeled protein and a molecule containing an azide group.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.
-
Reaction Setup: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5 to 3-fold molar excess of the less abundant component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method such as size-exclusion chromatography or affinity chromatography, depending on the properties of the conjugated molecules.
-
Analysis: Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful conjugation and assess purity.
Mandatory Visualizations
The following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows described in this guide.
Caption: Chemical structure of this compound.
Caption: Two-step mechanism of action of this compound.
References
An In-depth Technical Guide to DBCO-PEG4-Amine: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for DBCO-PEG4-amine, a key reagent in the field of bioconjugation and drug development. This document is intended to serve as a valuable resource for professionals leveraging copper-free click chemistry for the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Properties
This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its molecular architecture, consisting of a dibenzocyclooctyne (DBCO) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine, enables a versatile two-step conjugation process. The DBCO group facilitates a highly efficient and specific reaction with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This reaction proceeds readily under biocompatible conditions without the need for a cytotoxic copper catalyst.[1][3] The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3] The terminal primary amine provides a reactive handle for conjugation to various electrophilic groups, such as carboxylic acids and NHS esters.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₇N₃O₆ | |
| Molecular Weight | 523.62 g/mol | |
| Appearance | Light yellow oil or solid | |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage Conditions | Store at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents can be stored at -20°C for up to one month or -80°C for up to six months. |
Reactivity and Stability
The reactivity of this compound is primarily governed by its two functional ends: the DBCO group for SPAAC reactions and the primary amine for nucleophilic reactions.
| Parameter | Description | Reference(s) |
| DBCO Reactivity | The strained alkyne of the DBCO group reacts rapidly and specifically with azides to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. | |
| Amine Reactivity | The primary amine is a versatile nucleophile that can react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of activators like EDC), and other electrophiles to form stable amide bonds. | |
| Second-Order Rate Constant (k₂) for SPAAC | The reaction of DBCO derivatives with azides is characterized by a high second-order rate constant, typically in the range of 10⁻² to 1 M⁻¹s⁻¹. The specific rate is influenced by factors such as the solvent, pH, and the electronic properties of the azide. | |
| Stability of the DBCO Moiety | The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged incubation can lead to gradual degradation. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. Degradation has also been observed at neutral pH within immune phagocytes, with approximately 36% degradation after 24 hours. Strong acidic conditions should be avoided as they can promote the degradation of the DBCO ring. |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in common bioconjugation workflows.
Protocol for Antibody Conjugation using DBCO-PEG4-NHS Ester
This protocol describes a common two-step process for labeling an antibody, first by activating the amine group of this compound to an NHS ester (or using a pre-activated DBCO-PEG4-NHS ester), followed by conjugation to an azide-modified molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-containing molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of DBCO-PEG4-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Antibody Conjugation:
-
Add the DBCO-PEG4-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester relative to the antibody is often recommended for efficient conjugation.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2 hours, with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.
-
-
Copper-Free Click Reaction:
-
To the purified DBCO-labeled antibody, add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
-
Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted azide-containing molecules.
Characterization: The degree of labeling (DOL) can be determined by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309-310 nm). Successful conjugation can be further confirmed by mass spectrometry.
Protocol for Small Molecule Conjugation to this compound
This protocol outlines the conjugation of a small molecule containing a carboxylic acid to the amine group of this compound.
Materials:
-
This compound
-
Small molecule with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the small molecule, EDC, and NHS in anhydrous DMF or DMSO. Use a slight molar excess of EDC and NHS relative to the small molecule (e.g., 1.2 equivalents each).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester of the small molecule.
-
-
Conjugation Reaction:
-
Add this compound to the activated small molecule solution. A slight molar excess of the activated small molecule may be used to drive the reaction to completion.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Purify the resulting DBCO-PEG4-small molecule conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for the two-step conjugation of an antibody using a DBCO-PEG4-NHS ester.
Caption: Experimental workflow for conjugating a small molecule to this compound.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The antibody directs the conjugate to cancer cells, where the cytotoxic payload can be released, minimizing off-target toxicity.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be incorporated into PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Biomolecule Labeling and Tracking: The bioorthogonal nature of the DBCO-azide reaction allows for the specific labeling of biomolecules in complex biological systems, including live cells, for imaging and tracking studies.
-
Surface Immobilization: this compound can be used to functionalize surfaces (e.g., biosensors, microarrays, nanoparticles) for the controlled and oriented immobilization of biomolecules.
References
An In-depth Technical Guide to DBCO-PEG4-amine for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG4-amine, a heterobifunctional linker at the forefront of bioconjugation and drug development. We will delve into its core properties, the mechanism of copper-free click chemistry, detailed experimental protocols, and its applications in creating precisely engineered biomolecules.
Introduction to this compound
This compound is a powerful molecular tool designed for bioorthogonal chemistry, specifically for copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This reaction is highly specific and efficient, proceeding smoothly under mild, physiological conditions.[1][2][3]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[1][4]
-
Primary Amine (-NH2): A versatile functional group that allows for the covalent attachment of the DBCO moiety to a wide range of molecules, such as proteins, peptides, or surfaces, through reactions with carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive groups.
This trifecta of features makes this compound an invaluable reagent for constructing complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the surface immobilization of biomolecules.
Core Properties and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₉H₃₇N₃O₆ |
| Molecular Weight | 523.62 g/mol |
| CAS Number | 1255942-08-5 |
| Appearance | Light yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |
| Storage Conditions | -20°C, desiccated, protected from light |
| Purity | >95% |
The Mechanism of Copper-Free Click Chemistry (SPAAC)
The core of this compound's utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The significant ring strain of the dibenzocyclooctyne (DBCO) group dramatically lowers the activation energy for the [3+2] cycloaddition with an azide-functionalized molecule. This allows the reaction to proceed spontaneously and rapidly under biocompatible conditions (e.g., room temperature in aqueous buffers), forming a stable, covalent triazole linkage. The bioorthogonal nature of this reaction ensures that the DBCO and azide groups react specifically with each other without interfering with native biological functionalities.
Caption: SPAAC Reaction Mechanism.
Reaction Kinetics
The efficiency of the SPAAC reaction is quantified by the second-order rate constant (k₂). DBCO exhibits favorable reaction kinetics compared to some other cyclooctynes, ensuring efficient conjugation even at low concentrations of reactants.
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.14 |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.1 - 0.17 |
| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.076 |
Experimental Protocols
The use of this compound in bioconjugation is typically a two-step process. First, the primary amine of this compound is conjugated to a target molecule. Second, the DBCO-functionalized molecule is reacted with an azide-modified partner via SPAAC.
Step 1: Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol describes the covalent attachment of this compound to a molecule containing a carboxylic acid group (e.g., a protein with accessible aspartic or glutamic acid residues, or a small molecule).
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., protein) in an amine-free buffer (e.g., MES or PBS, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix the carboxyl-containing molecule with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
-
-
Conjugation to this compound:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Caption: Workflow for Amine Conjugation.
Step 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the newly formed DBCO-modified molecule with an azide-modified molecule.
Materials:
-
DBCO-modified molecule (from Step 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification (if necessary):
-
If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Applications of this compound
The versatility of this compound makes it suitable for a wide range of applications in life sciences and drug development.
-
Antibody-Drug Conjugates (ADCs): The primary amine can be used to attach the DBCO moiety to an antibody, which can then be conjugated to an azide-modified cytotoxic drug.
-
PROTACs: this compound can serve as a linker to connect a target protein-binding ligand with an E3 ligase-binding ligand.
-
Biomolecule Labeling: Proteins, peptides, nucleic acids, and other biomolecules can be labeled for imaging and tracking studies in living cells without the concern of copper cytotoxicity.
-
Surface Immobilization: The amine group can be used to anchor the DBCO moiety to a functionalized surface, which can then be used to capture azide-modified biomolecules for applications in biosensors and microarrays.
Caption: Advantages of this compound.
Conclusion
This compound is a highly effective and versatile tool for modern bioconjugation. Its bioorthogonal reactivity, coupled with the benefits of a hydrophilic spacer and a reactive primary amine, provides researchers with a robust method for creating precisely defined bioconjugates for a multitude of applications in research, diagnostics, and therapeutics. The copper-free nature of the SPAAC reaction makes it particularly well-suited for use in sensitive biological systems, including live cells and in vivo models.
References
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable triazole linkage between an azide and a strained cyclooctyne.[1] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it an invaluable tool for in-cell and in-vivo studies.[2][3]
The driving force of SPAAC is the significant ring strain of the cyclooctyne, which can be approximately 18 kcal/mol.[4] This inherent strain is released upon the [3+2] cycloaddition with an azide, dramatically lowering the activation energy of the reaction and allowing it to proceed at biocompatible temperatures.[4] The azide and cyclooctyne moieties are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity and minimal off-target reactions.
The reaction mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. This reaction is highly reliable and versatile, finding broad applications in bioconjugation, drug delivery, molecular imaging, and materials science.
Data Presentation: Quantitative Analysis of SPAAC
The efficiency and applicability of SPAAC in various experimental settings are critically dependent on the reaction kinetics and the stability of the resulting conjugate. This section provides a quantitative summary of these parameters for commonly used cyclooctynes.
Reaction Kinetics
The reaction between a cyclooctyne and an azide follows second-order kinetics. The rate of the reaction is influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. Generally, more strained cyclooctynes exhibit faster reaction rates.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO (Dibenzocyclooctyne) | 0.6 - 1.0 | |
| DIBO (Dibenzocyclooctynol) | 0.3 - 0.7 | |
| BCN (Bicyclo[6.1.0]nonyne) | 0.06 - 0.1 | |
| BARAC (Biarylazacyclooctynone) | ~1.0 | |
| DIFO (Difluorinated cyclooctyne) | ~0.08 |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Stability of the Triazole Linkage
The 1,2,3-triazole ring formed via SPAAC is exceptionally stable under a wide range of physiological and chemical conditions. It is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the linkage in complex biological environments. This stability is a key advantage for applications requiring long-term tracking or robust conjugation. Studies have shown that the triazole linkage is stable in biological media and during downstream analytical procedures like mass spectrometry.
Reaction Yields
SPAAC reactions are known for their high efficiency, often proceeding to near-quantitative yields, especially when one of the reactants is used in a slight excess. The high yields are a direct consequence of the favorable kinetics and the bioorthogonality of the reacting partners, which minimizes the formation of side products. For bioconjugation applications, yields are typically high, ensuring efficient labeling of biomolecules.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SPAAC.
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate for 48 hours at 37°C and 5% CO₂.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer’s protocol.
-
-
Imaging:
-
Replace the PBS with imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Labeling of a Protein with a DBCO-NHS Ester
This protocol outlines the conjugation of a DBCO moiety to a protein via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., desalting column)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
-
Protocol 3: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol describes how to determine the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne of interest
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, benzyl azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 10 mM of each reactant and a known concentration of the internal standard).
-
-
NMR Data Acquisition:
-
Quickly acquire the first ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate a characteristic signal of the disappearing reactant (e.g., a proton on the cyclooctyne) and a signal from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the second-order rate constant (k₂).
-
Visualizations
This section provides diagrams created using the DOT language to illustrate key concepts and workflows related to SPAAC.
SPAAC Reaction Mechanism
Typical Experimental Workflow
References
- 1. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE PHOSPHOPROTEOMIC ANALYSIS OF SIGNALING NETWORK DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Bioconjugation: A Technical Guide to DBCO-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible molecular tools is paramount. Among these, DBCO-PEG4-amine has emerged as a cornerstone reagent, enabling the covalent linkage of biomolecules with exceptional control and specificity. This technical guide delves into the core applications of this compound, offering a comprehensive resource on its mechanism of action, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Concepts: The Power of Copper-Free Click Chemistry
At the heart of this compound's utility lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction.[][2] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide moiety, forming a stable triazole linkage.[] Unlike traditional copper-catalyzed click chemistry, SPAAC is a copper-free process, thereby eliminating concerns of cellular toxicity and making it ideal for applications in living systems.[3]
The structure of this compound is a testament to its versatility. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides.[4]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG linker that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.
-
Amine (NH2) Group: A primary amine that provides a reactive handle for conjugation to various molecules, often through amide bond formation with activated carboxylic acids (e.g., NHS esters).
This trifunctional architecture allows for a modular and highly efficient approach to bioconjugation.
Key Applications and Methodologies
This compound is a versatile tool with broad applications across various fields of life science research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This compound serves as a critical linker in the synthesis of ADCs. Typically, an antibody is first functionalized with an azide-containing moiety. Subsequently, a cytotoxic drug carrying a DBCO group (often via the amine functionality of this compound) is conjugated to the antibody through the SPAAC reaction. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
Experimental Workflow: ADC Synthesis using this compound
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protein Labeling and Modification
The specific and mild nature of the SPAAC reaction makes this compound an excellent choice for labeling proteins with a wide array of functionalities, including fluorescent dyes, biotin, or other reporter molecules. The primary amine on this compound can be used to attach it to a molecule of interest, which can then be "clicked" onto a protein that has been metabolically or enzymatically engineered to contain an azide group.
Experimental Protocol: Two-Step Protein Labeling
-
Activation of Carboxylic Acid on Molecule of Interest:
-
Dissolve the molecule containing a carboxylic acid (e.g., a fluorescent dye) in an anhydrous organic solvent like DMSO or DMF.
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Conjugation to this compound:
-
Add the activated molecule solution to a solution of this compound in a compatible buffer (e.g., PBS, pH 7.4). A slight molar excess of the amine is often used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of DBCO-Labeled Molecule:
-
Purify the resulting DBCO-labeled molecule using an appropriate method such as HPLC or column chromatography.
-
-
SPAAC Reaction with Azide-Modified Protein:
-
Dissolve the purified DBCO-labeled molecule and the azide-containing protein in a reaction buffer (e.g., PBS, pH 7.4).
-
A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours.
-
-
Purification of the Final Conjugate:
-
Remove excess DBCO-labeled molecule by size exclusion chromatography or dialysis.
-
Cell Surface Labeling
Live-cell labeling is a powerful technique for studying cellular processes in their native environment. The bioorthogonality of the SPAAC reaction allows for the specific labeling of cell surface glycoproteins or other biomolecules that have been metabolically engineered to incorporate azide-containing sugars. This compound, conjugated to a fluorescent probe, can then be used to visualize these targets on the cell surface without disrupting cellular function.
Logical Relationship: Cell Surface Labeling
Caption: Workflow for live cell surface labeling.
Nanoparticle Functionalization
The surface functionalization of nanoparticles is crucial for their application in targeted drug delivery, imaging, and diagnostics. This compound can be used to introduce DBCO moieties onto the surface of nanoparticles that present reactive groups such as NHS esters or carboxylic acids. These DBCO-functionalized nanoparticles can then be conjugated to azide-modified targeting ligands, such as antibodies or peptides, to enhance their specificity for disease sites.
Experimental Workflow: Nanoparticle Functionalization
Caption: Functionalization of nanoparticles.
Quantitative Data Summary
The efficiency of bioconjugation reactions is a critical parameter for success. The following tables summarize key quantitative data related to the use of this compound and the SPAAC reaction.
| Property | Value | Citations |
| Molecular Formula | C29H37N3O6 | |
| Molecular Weight | 523.62 g/mol | |
| Purity | Typically ≥95% (by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, Water | |
| Storage Conditions | -20°C, protect from light |
| Reaction Parameter | Typical Conditions and Notes | Citations |
| Reaction Buffer for Amine Coupling | Amine-free buffers such as PBS (pH 7.2-8.0) or HEPES are recommended. | |
| Reaction Buffer for SPAAC | Physiological buffers like PBS (pH 7.4) are commonly used. | |
| Molar Ratio (DBCO:Azide) for SPAAC | A 1.1 to 1.5-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion. | |
| Reaction Time for SPAAC | Typically ranges from 1 to 24 hours at room temperature or 37°C, depending on reactant concentrations and reactivity. | |
| Quantification of Conjugation | Can be assessed by UV-Vis spectroscopy (monitoring the decrease in DBCO absorbance at ~309-310 nm), SDS-PAGE, or mass spectrometry. | |
| Reported Efficiency of DBCO Conjugations | Consistently reported as high to near-quantitative. |
Conclusion
This compound has established itself as an indispensable tool in the field of bioconjugation. Its unique combination of a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive amine handle provides researchers with a powerful and versatile platform for the precise construction of complex biomolecular architectures. From the development of targeted cancer therapies to the intricate labeling of cellular components, the applications of this compound continue to expand, driving innovation and discovery in life sciences and medicine. This guide provides a foundational understanding and practical protocols to effectively harness the potential of this remarkable molecule.
References
Introduction: The Pivotal Role of Linkers in Advanced ADC Design
An In-depth Technical Guide on DBCO-PEG4-amine in Antibody-Drug Conjugate Development
For: Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a highly innovative class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on the chemical linker that connects the monoclonal antibody to the cytotoxic payload.[1] this compound is a heterobifunctional linker that has gained prominence in modern ADC development. It integrates three essential components: a Dibenzocyclooctyne (DBCO) group for catalyst-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine (amine) for versatile conjugation.[3][4] This guide provides a comprehensive technical overview of this compound, its core functionalities, and its application in the synthesis and characterization of next-generation ADCs.
Physicochemical Properties and Core Components
A thorough understanding of the linker's properties is fundamental to optimizing conjugation strategies and ensuring the stability and quality of the final ADC. This compound's structure is meticulously designed to offer a balance of reactivity and favorable biophysical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C29H37N3O6 | |
| Molecular Weight | 523.62 g/mol | |
| CAS Number | 1840886-10-3 or 1255942-08-5 | |
| Appearance | Light yellow oil or solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF, Acetonitrile) | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Core Components and Their Functions:
-
Dibenzocyclooctyne (DBCO) Moiety : The DBCO group is a strained alkyne that is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it is highly selective and does not interfere with native biological functional groups, allowing for efficient conjugation in complex biological media under mild, physiological conditions. The absence of a cytotoxic copper catalyst makes it ideal for creating biotherapeutics.
-
PEG4 Spacer : The hydrophilic PEG4 spacer is a critical element that confers several advantageous properties to the ADC. It significantly enhances the aqueous solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the propensity for aggregation. This improved solubility and stability can lead to a better pharmacokinetic profile. Furthermore, the PEG spacer provides spatial separation between the antibody and the payload, minimizing steric hindrance.
-
Primary Amine Group : The terminal amine group provides a versatile and reactive handle for conjugation. It can readily form stable amide bonds with activated carboxylic acids (e.g., NHS esters) on a payload molecule or other substrates, enabling a secure attachment point.
Core Technology: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The driving force behind the utility of this compound in ADC development is the SPAAC reaction. The high ring strain of the DBCO group dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperature and pH. This reaction results in the formation of a highly stable triazole linkage, covalently connecting the two components.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Application in ADC Synthesis: A Generalized Workflow
The synthesis of an ADC using a this compound linker is a multi-step process that leverages the linker's bifunctionality. The general strategy involves first attaching the linker to the cytotoxic payload via its amine group, followed by the bioorthogonal SPAAC reaction to conjugate the DBCO-activated payload to an azide-modified antibody. This approach allows for site-specific conjugation, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).
Caption: Workflow for ADC synthesis using this compound.
Detailed Experimental Protocols
The following protocols provide a generalized framework for ADC synthesis. Specific parameters such as reagent concentrations, incubation times, and purification methods should be optimized for each specific antibody and payload combination.
Protocol 1: Activation of Payload and Conjugation to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker.
-
Materials :
-
Payload with a carboxylic acid group.
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Procedure :
-
Dissolve the payload in anhydrous DMF/DMSO.
-
Add a 1.2-fold molar excess of both EDC and NHS to the payload solution to activate the carboxylic acid group.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
In a separate tube, dissolve this compound in DMF/DMSO.
-
Add the this compound solution to the activated payload solution. A 1.5 to 3-fold molar excess of the linker relative to the payload is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical method, such as LC-MS, to confirm the formation of the DBCO-PEG4-Payload conjugate.
-
The resulting product can be purified via reverse-phase HPLC if necessary.
-
Protocol 2: Site-Specific Introduction of Azide into an Antibody
This protocol outlines a general enzymatic method for introducing an azide handle onto an antibody.
-
Materials :
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-PEG-amine linker (e.g., Azido-PEG3-Amine).
-
Microbial transglutaminase (MTGase).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Purification system (e.g., Protein A chromatography or size-exclusion chromatography).
-
-
Procedure :
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.
-
Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Stop the reaction and purify the azide-modified antibody (mAb-N3) using Protein A or size-exclusion chromatography to remove excess linker and enzyme.
-
Characterize the purified mAb-N3 by mass spectrometry to confirm the successful incorporation of the azide group.
-
Protocol 3: SPAAC Conjugation of DBCO-Payload to Azide-Antibody
This protocol details the final "click" reaction to form the ADC.
-
Materials :
-
Azide-modified antibody (mAb-N3) from Protocol 2.
-
DBCO-PEG4-Payload conjugate from Protocol 1.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure :
-
Prepare a solution of the mAb-N3 in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add the DBCO-PEG4-Payload to the antibody solution at a 2 to 3-fold molar excess.
-
Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.
-
The purified ADC should be stored under appropriate conditions (e.g., at 4°C).
-
Quantitative Data and ADC Characterization
Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and efficacy. Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Table 2: Typical Quantitative Parameters for ADC Characterization
| Parameter | Analytical Method | Typical Result | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | DAR of 2, 4, or 8 depending on conjugation strategy | Determines the average number of drug molecules per antibody, affecting potency and pharmacokinetics. |
| Purity | SDS-PAGE (reducing and non-reducing) | >95% | Assesses the integrity of the ADC and identifies fragments or impurities. |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% High Molecular Weight Species | Quantifies the level of aggregates, which can impact efficacy and immunogenicity. |
| Identity Confirmation | Mass Spectrometry (MS) | Observed mass matches theoretical mass | Confirms the successful conjugation of the drug-linker to the antibody. |
| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | Below detection limit | Ensures removal of unconjugated payload, which can cause off-target toxicity. |
Conclusion and Future Perspectives
This compound is a powerful and versatile heterobifunctional linker that facilitates the development of advanced, homogeneous ADCs. Its unique combination of a bioorthogonal DBCO group, a hydrophilicity-enhancing PEG4 spacer, and a reactive amine handle addresses several key challenges in ADC design. The use of SPAAC click chemistry enables precise, site-specific conjugation, leading to well-defined products with controlled drug-to-antibody ratios. The PEG spacer improves the overall physicochemical properties of the ADC, potentially enhancing its pharmacokinetic profile and therapeutic index. As ADC technology continues to evolve, the strategic design and selection of linkers like this compound will remain a cornerstone of creating safer and more effective targeted cancer therapies.
References
The Strategic Application of DBCO-PEG4-Amine in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker is far more than a simple spacer; it plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The linker's length, composition, and rigidity can significantly influence the stability and conformation of the ternary complex, which in turn affects the efficiency of protein degradation. Among the various linkers available, DBCO-PEG4-amine has gained prominence as a versatile and efficient building block for PROTAC synthesis.
This technical guide provides a comprehensive overview of the core principles and practical applications of this compound in the design and synthesis of PROTACs. We will delve into its physicochemical properties, provide detailed experimental protocols for its use, and present a framework for the biological evaluation of the resulting PROTACs.
Physicochemical Properties and Advantages of this compound
This compound is a bifunctional linker that offers a unique combination of features making it highly suitable for PROTAC development. These features include a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal amine group.
Key Features and Advantages:
-
DBCO Group for Copper-Free Click Chemistry: The DBCO group enables highly efficient and bioorthogonal conjugation to azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily under mild, biocompatible conditions without the need for a cytotoxic copper catalyst, which is a significant advantage in biological systems.
-
PEG4 Spacer for Enhanced Solubility and Optimized Ternary Complex Formation: The hydrophilic PEG4 spacer improves the aqueous solubility of the PROTAC molecule, a common challenge for these often large and hydrophobic compounds. The flexibility and length of the PEG4 spacer are also critical for achieving the optimal orientation and distance between the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex.
-
Terminal Amine for Versatile Conjugation: The primary amine group provides a reactive handle for covalent attachment to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond. This allows for straightforward conjugation to E3 ligase ligands or POI binders that possess a carboxylic acid moiety.
Physicochemical Data for this compound:
| Property | Value |
| Molecular Formula | C29H37N3O6 |
| Molecular Weight | 523.62 g/mol |
| Purity | ≥95% to 98% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Experimental Protocols for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using this compound is typically a modular and sequential process. The following protocols provide a detailed methodology for the synthesis of a representative PROTAC targeting the BRD4 protein, a key regulator of gene transcription implicated in cancer.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step synthesis where the this compound linker is first conjugated to the E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized POI binder.
Step 1: Amide Coupling of this compound with an E3 Ligase Ligand (e.g., a pomalidomide derivative)
-
Reagents and Materials:
-
This compound
-
Pomalidomide derivative with a carboxylic acid handle (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the pomalidomide derivative and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final PROTAC Synthesis
-
Reagents and Materials:
-
DBCO-linker-pomalidomide conjugate (from Step 1)
-
Azide-functionalized BRD4 ligand (e.g., a derivative of JQ1) (1.1 eq)
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and the azide-functionalized BRD4 ligand in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. To prevent potential light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Biological Evaluation of the Synthesized PROTAC
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a human cancer cell line endogenously expressing BRD4) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Reagents:
-
His-tagged target protein (e.g., BRD4)
-
GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the His-tagged target protein, GST-tagged E3 ligase complex, and the PROTAC dilutions.
-
Incubate for 1 hour at room temperature.
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved.
-
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce protein degradation (DC50 and Dmax), its binding affinity to the target protein and E3 ligase, and its effect on cell viability (IC50). The following table provides illustrative data for a representative BRD4 PROTAC, which could be synthesized using a this compound linker.
| Parameter | Cell Line | Value |
| DC50 (BRD4 Degradation) | MV4-11 | 0.87 nM |
| Dmax (BRD4 Degradation) | MV4-11 | >95% |
| IC50 (Cell Viability) | MV4-11 | 3 pM |
| Binary Binding Affinity (Warhead to BRD4) | JQ1 to BRD4(BD1) | Kd = 50 nM |
| Binary Binding Affinity (E3 Ligand to VHL) | VH032 to VHL | Kd = 180 nM |
| Ternary Complex Cooperativity (α) | BRD4(BD2) & VHL | >1 (Positive) |
Note: This data is illustrative and serves as a general representation of the performance metrics of a potent PROTAC. Actual values will vary depending on the specific PROTAC structure and experimental conditions.
Visualization of Key Processes
PROTAC Synthesis Workflow
The following diagram illustrates the two-step synthetic workflow for generating a PROTAC using this compound.
Caption: A two-step workflow for PROTAC synthesis.
PROTAC Mechanism of Action and Impact on Signaling
PROTACs function by inducing the degradation of a target protein, which can have a profound impact on cellular signaling pathways. For instance, a PROTAC targeting BRD4 can lead to the downregulation of the oncogene c-MYC, a critical driver of cell proliferation in many cancers.
Caption: PROTAC-mediated degradation of BRD4 inhibits c-MYC signaling.
Conclusion
This compound is a powerful and versatile linker for the synthesis of PROTACs. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG4 spacer, and a reactive amine handle facilitates the efficient and modular construction of these complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The continued development and application of such well-designed chemical tools will undoubtedly accelerate the advancement of PROTACs as a transformative therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core: A Technical Guide to DBCO-PEG4-Amine Solubility and Stability
For Immediate Release
A deep dive into the physicochemical properties of DBCO-PEG4-amine, a critical heterobifunctional linker, is essential for its effective application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and logical workflows.
Physicochemical Properties of this compound
This compound is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine for conjugation to carboxyl groups or activated esters. This unique structure provides a powerful tool for linking a wide range of molecules.
Solubility Profile
The solubility of this compound is a crucial factor in its handling and application in both aqueous and organic media. The presence of the PEG4 spacer significantly enhances its hydrophilicity.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO, DMF, DCM, THF, Acetonitrile | Soluble[1][2] | The hydrophilic PEG spacer increases water solubility[1][3]. |
| Water | Soluble[4] | A sulfonated version, Sulfo this compound, offers greatly improved water solubility. | |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM - 5.5 mM | Solubility can be limited in purely aqueous solutions. |
| DMSO, DMF | Soluble | Typically dissolved in an organic solvent before dilution in aqueous buffer. |
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and exposure to light and moisture. Proper storage and handling are critical to maintain its reactivity.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C, protected from light and moisture. | Long-term stability is maintained under these conditions. |
| In Organic Solvent (e.g., DMSO) | Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | The DBCO functional group can lose reactivity over time in solution. Repeated freeze-thaw cycles should be avoided. |
| Aqueous Solutions | Prepare fresh for each use. | The DBCO group can degrade with prolonged incubation in aqueous solutions. |
The stability of the DBCO group is pH-dependent, with optimal stability in the neutral to slightly basic range (pH 6-9) commonly used for bioconjugation. Strong acidic conditions (pH < 5) should be avoided as they can lead to the degradation of the DBCO ring. The amide bond and the PEG linker are generally highly stable under typical bioconjugation conditions.
Table 3: Expected Stability of the DBCO Moiety in Aqueous Buffers
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Remaining | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation is accelerated at higher temperatures. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
This data is based on a similar compound, DBCO-NHCO-PEG4-acid, and is intended as a guideline. For critical applications, an in-house stability test is recommended.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound, as well as its use in bioconjugation, are provided below.
Protocol for Determining Aqueous Solubility
This protocol allows for the quantification of the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, HEPES, Borate)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.
-
Protocol for Assessing Aqueous Stability by HPLC
This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer to a final concentration of 100 µM.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC to serve as the baseline measurement.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), inject another aliquot onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.
Caption: General workflow for a two-step bioconjugation reaction using this compound.
Caption: Step-by-step workflow for determining the aqueous stability of this compound via HPLC.
Conclusion
This compound is a powerful and versatile tool for bioconjugation. A thorough understanding of its solubility and stability is paramount for the successful design and execution of experiments. While specific quantitative data may vary depending on the experimental conditions, the information and protocols provided in this guide offer a solid foundation for researchers. By carefully considering the factors that influence its performance, scientists can effectively leverage this compound in a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
Biocompatibility of Dibenzocyclooctyne (DBCO) Linkers in Cellular Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) linkers have become indispensable tools in bioconjugation and chemical biology, primarily due to their central role in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4] This bioorthogonal reaction allows for the efficient and specific covalent labeling of biomolecules in complex biological environments, including living cells, without the need for a cytotoxic copper catalyst.[5] As the applications of DBCO linkers expand from basic research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), a thorough understanding of their biocompatibility is paramount. This guide provides a comprehensive overview of the biocompatibility of DBCO linkers in cell studies, focusing on cytotoxicity, immunogenicity, stability, and their impact on cellular functions.
Core Concepts of DBCO Biocompatibility
The biocompatibility of a linker is not an intrinsic property but is rather defined by its interaction with biological systems. For DBCO linkers, key considerations include:
-
Bioorthogonality: DBCO and its azide reaction partner are largely inert to the vast array of functional groups present in biological systems, minimizing off-target reactions.
-
Hydrophobicity: The bulky, aromatic structure of DBCO can increase the hydrophobicity of the molecules it is attached to, potentially leading to aggregation and faster clearance in vivo. This can be mitigated by incorporating hydrophilic spacers, such as polyethylene glycol (PEG).
-
Stability: The triazole linkage formed upon reaction with an azide is generally stable under physiological conditions. However, the stability of the unreacted DBCO group itself can be influenced by the cellular microenvironment.
Cytotoxicity Assessment
The cytotoxic potential of DBCO linkers is a primary concern in their application in live-cell studies. While generally considered to have low toxicity, it is crucial to empirically determine their effect on specific cell lines and experimental conditions.
One study directly compared the cytotoxicity of DBCO to the lipophilic carbocyanine dye, DiD, and found that DiD exhibited higher cytotoxicity at various concentrations. Another study noted that DBCO-functionalized nanoparticles showed minimal cytotoxicity against MCF-7 tumor cells.
Quantitative Cytotoxicity Data
Comprehensive studies detailing the IC50 values of unconjugated DBCO linkers across a wide range of cell lines are limited in the available literature. The cytotoxicity is often reported for the final DBCO-conjugated molecule. Below is a summary of available data on the cytotoxicity of DBCO-containing constructs.
| Compound/Construct | Cell Line | Assay | Endpoint | Result | Reference |
| DBCO-ABMs (1, 4, and 16) | Human Red Blood Cells (hRBCs) | Hemolysis Assay | Hemolysis Ratio | <2% at 100 µM | |
| DBCO-Cy5 | Not specified | Not specified | Cytotoxicity | Lower than DiD at various concentrations | |
| Ac4ManNAz and DLQ nanocomposites (DBCO-containing) | MCF-7 | MTT Assay | Cell Viability | >90% |
Immunogenicity Profile
The immunogenicity of small molecules like DBCO linkers is generally low. However, when conjugated to larger biomolecules, they can act as haptens, potentially eliciting an immune response. In vitro assays are critical for predicting potential immunogenicity.
A study investigating DBCO-conjugated antibody-recruiting molecules (ABMs) found that these constructs did not cause detectable changes in the morphology of human red blood cells and resulted in less than 2% hemolysis at a concentration of 100 µM, indicating good blood compatibility.
Stability in Biological Milieu
The stability of the DBCO linker and the resulting conjugate is critical for the success of cellular and in vivo applications. The primary concern is the reactivity of the strained alkyne with endogenous nucleophiles, particularly thiols like glutathione (GSH), which are abundant in the cytoplasm.
DBCO has been shown to be less stable in the presence of GSH compared to BCN (bicyclo[6.1.0]nonyne), another commonly used strained alkyne. One study reported a half-life of approximately 71 minutes for a DBCO-azide conjugate in the presence of GSH, whereas the BCN-azide conjugate had a half-life of about 6 hours. Another study observed that 36% of DBCO groups on microspheres were degraded after 24 hours in RAW264.7 macrophage-like cells. Interestingly, this degradation was found to occur at neutral pH rather than the acidic environment of phagosomes.
Quantitative Stability Data
| Linker | Condition | Half-life / Degradation | Reference |
| DBCO-Azide | In presence of Glutathione (GSH) | ~71 minutes | |
| DBCO | In RAW264.7 cells (24h) | 36% ± 0.8% degradation |
Impact on Cellular Signaling and Function
A key application of DBCO linkers is the labeling and tracking of biomolecules to study their function and dynamics, including cellular signaling pathways. Their bioorthogonal nature ensures that, in principle, they do not interfere with the biological processes under investigation.
DBCO-conjugated ligands have been employed to study G protein-coupled receptor (GPCR) trafficking and signaling. By attaching a fluorophore to a GPCR ligand via a DBCO linker, researchers can visualize receptor internalization, recycling, and localization in real-time without the need for genetic tagging, which can sometimes alter protein function.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the potential cytotoxic effects of a DBCO linker on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
DBCO linker stock solution (in a biocompatible solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Linker Treatment: Prepare serial dilutions of the DBCO linker in complete medium. Remove the old medium from the cells and add 100 µL of the diluted linker solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest linker concentration) and a no-treatment control.
-
Incubation: Incubate the cells with the linkers for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the linker concentration to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assessment of DBCO-Conjugates via HPLC
This protocol provides a general method for determining the stability of a DBCO-bioconjugate in plasma.
Materials:
-
DBCO-conjugated biomolecule
-
Human or animal plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or another suitable protein precipitating agent
-
HPLC system with a suitable reverse-phase column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of the DBCO-conjugate in PBS.
-
Incubation: Dilute the conjugate stock solution into pre-warmed (37°C) plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same final concentration.
-
Time Points: Incubate the plasma and PBS samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Protein Precipitation: To each aliquot, add an equal volume of cold ACN containing an internal standard and vortex. Further, add a protein precipitating agent like TCA, vortex, and incubate on ice to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Collect the supernatant and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the intact conjugate over time. The percentage of intact conjugate at each time point is calculated relative to the t=0 time point. The half-life (t½) in plasma can then be determined.
Protocol 3: Conjugation of DBCO-NHS Ester to an Antibody
This protocol describes a common method for labeling antibodies with a DBCO moiety for subsequent click chemistry.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or centrifugal filter unit for buffer exchange
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to an amine-free buffer like PBS, pH 7.4-8.0. Adjust the antibody concentration to 1-5 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-NHS ester by buffer exchange into PBS using a desalting column or a centrifugal filter unit.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for DBCO).
Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for DB-PEG4-Amine Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of DBCO-PEG4-amine to proteins, a key process in bioconjugation for research, diagnostics, and therapeutic development. This method leverages the efficiency and specificity of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to covalently link proteins to other molecules of interest. The DBCO (Dibenzocyclooctyne) group provides a strained alkyne that reacts readily with azide-functionalized molecules in a bioorthogonal manner, meaning it does not interfere with native biological processes. The PEG4 (tetraethylene glycol) spacer enhances solubility, reduces steric hindrance, and minimizes protein aggregation.[1]
This protocol outlines a two-stage process. The first stage involves the functionalization of a protein with a DBCO-PEG4 moiety. This is typically achieved by reacting the primary amines (e.g., the ε-amine of lysine residues) on the protein surface with an amine-reactive DBCO-PEG4 derivative, such as a DBCO-PEG4-NHS ester.[2] The second stage is the subsequent SPAAC reaction where the DBCO-labeled protein is conjugated to an azide-containing molecule (e.g., a fluorescent dye, a small molecule drug, or another biomolecule).[]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.[1]
-
Protein Labeling: Attachment of fluorescent dyes or biotin for use in imaging, flow cytometry, and various detection assays.[1]
-
Protein-Protein and Protein-Oligonucleotide Conjugation: Creating well-defined biomolecular conjugates for research and therapeutic applications.
-
Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and other diagnostic tools.
Experimental Protocols
Part 1: Labeling of Proteins with DBCO-PEG4-NHS Ester
This protocol describes the modification of a protein with a DBCO-PEG4-NHS ester to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.4.
-
The optimal protein concentration is typically between 1-5 mg/mL to improve reaction efficiency while minimizing aggregation risk.
-
-
DBCO-PEG4-NHS Ester Preparation:
-
Allow the DBCO-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein sample. The optimal molar excess depends on the protein concentration and the number of available primary amines.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 20% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of DBCO-Labeled Protein:
-
Remove excess, unreacted DBCO reagent and byproducts using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
-
The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction or can be stored at -20°C or -80°C.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent. If the azide-containing molecule is not readily soluble in aqueous buffers, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the reaction mixture.
-
In a reaction tube, combine the DBCO-labeled protein and the azide-containing molecule. A common starting point is to use a 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule, though this can be inverted if the azide-activated molecule is more precious.
-
-
Incubation:
-
Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may affect the stability of sensitive biomolecules.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate to remove any unreacted azide-containing molecule and other byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Data Presentation
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed. For robust proteins (>1 mg/mL), start with a 10-20 fold excess. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine. |
| pH | 7.0-9.0 | Conjugation with primary amines is favored at a near-neutral to slightly basic pH. |
| Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 hour at RT or 4-12 hours at 4°C |
Table 2: Recommended Conditions for SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. This ratio can be inverted. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours at RT or overnight at 4°C | For potentially slow reactions, consider incubating for up to 24-48 hours. |
| Solvent | Aqueous buffers (e.g., PBS) | If necessary, use a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to dissolve one of the components. Keep the final organic solvent concentration below 20%. |
Characterization of the Conjugate
-
SDS-PAGE: To confirm the conjugation by observing a shift in the molecular weight of the protein.
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL). The protein concentration is measured by its absorbance at 280 nm, and the DBCO incorporation can be quantified by its characteristic absorbance at approximately 309 nm.
-
Mass Spectrometry: To determine the exact molecular weight of the conjugate and calculate the precise degree of labeling.
-
Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC): To assess for and quantify any protein aggregation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal molar excess of DBCO reagent. | Increase the molar excess of the DBCO-NHS ester. |
| Inactive DBCO-NHS ester due to hydrolysis. | Prepare a fresh stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use. | |
| Low protein concentration. | Increase the protein concentration to 1-5 mg/mL. | |
| Protein Aggregation | High molar excess of DBCO reagent. | Reduce the molar excess of the DBCO-NHS ester. |
| High protein concentration. | Perform the conjugation at a lower protein concentration. | |
| Suboptimal buffer conditions. | Screen different buffers to find one that maintains protein stability. Consider adding stabilizing excipients. |
Visualizations
Caption: Workflow for labeling a protein with DBCO-PEG4-NHS ester.
Caption: Workflow for the SPAAC conjugation of a DBCO-labeled protein.
References
Application Notes and Protocols for Labeling Antibodies with DBCO-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of antibodies is a cornerstone of modern biological research and therapeutic development. Site-specific conjugation and bioorthogonal chemistry have emerged as powerful tools to create well-defined antibody conjugates, such as antibody-drug conjugates (ADCs), imaging agents, and diagnostic reagents. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules in complex biological environments without the need for a cytotoxic copper catalyst.[]
This application note provides a detailed protocol for labeling antibodies using a DBCO (Dibenzocyclooctyne) moiety, a key component in SPAAC. Specifically, we focus on the use of DBCO-PEG4-amine, a versatile reagent that incorporates a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[2] The DBCO group readily reacts with an azide-modified molecule, forming a stable triazole linkage.[3] This protocol will cover the two primary strategies for antibody labeling: the reaction of a DBCO-functionalized payload with an azide-modified antibody, and the direct labeling of an antibody with an amine-reactive DBCO derivative.
Principle of the Method
The core principle of this labeling strategy is the highly selective and rapid reaction between a DBCO group and an azide group. This bioorthogonal reaction allows for the specific conjugation of a payload (e.g., a small molecule drug, a fluorescent dye, or a biotin tag) to an antibody.[4]
There are two common approaches to achieve this:
-
Two-Step Labeling via Azide-Modified Antibody: This method involves the site-specific introduction of an azide group onto the antibody. This can be achieved through enzymatic or genetic engineering methods. The azide-modified antibody is then reacted with a payload that has been functionalized with a DBCO group.[2]
-
Direct Labeling of Antibody with an Amine-Reactive DBCO Ester: This approach involves the use of an N-hydroxysuccinimide (NHS) ester of DBCO (e.g., DBCO-PEG4-NHS ester) to directly label the lysine residues on the antibody through a stable amide bond. The resulting DBCO-labeled antibody can then be conjugated to any azide-containing molecule of interest.
The inclusion of a PEG4 spacer in the linker serves to increase the hydrophilicity of the conjugate, which can help to prevent aggregation and improve pharmacokinetic properties.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Antibody with a DBCO-Functionalized Payload
This protocol describes the conjugation of a DBCO-functionalized payload to an antibody that has been previously modified to contain azide groups.
Materials:
-
Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized payload (e.g., DBCO-PEG4-drug, DBCO-PEG4-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) column, spin desalting columns)
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Payload Addition: Add the DBCO-functionalized payload to the antibody solution. A 2- to 3-fold molar excess of the DBCO-payload over the antibody is a good starting point, though this may require optimization.
-
Incubation: Incubate the reaction mixture with gentle agitation. The reaction can be carried out for 4-8 hours at room temperature or for 12-24 hours at 4°C.
-
Monitoring the Reaction (Optional): The progress of the conjugation can be monitored by techniques such as LC-MS or SDS-PAGE to observe the shift in molecular weight of the antibody.
-
Purification: Upon completion of the reaction, purify the antibody conjugate to remove any unreacted payload and other impurities. Size-exclusion chromatography is a commonly used method for this purpose.
-
Characterization: Characterize the final conjugate for purity, aggregation, and the drug-to-antibody ratio (DAR) or degree of labeling (DOL).
Protocol 2: Direct Labeling of an Antibody with DBCO-PEG4-NHS Ester
This protocol details the labeling of an antibody's primary amines (lysine residues) with a DBCO-PEG4-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification system (e.g., spin desalting columns, dialysis cassette)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
DBCO-PEG4-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM and incubated for 5-15 minutes.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a spin desalting column or through dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) of the purified DBCO-antibody conjugate.
Characterization and Data Presentation
Determination of Degree of Labeling (DOL)
The degree of labeling, which represents the average number of DBCO molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at approximately 309 nm (the characteristic absorbance peak for DBCO).
The following equation can be used to calculate the DOL:
DOL = (A309 / εDBCO) / [(A280 - (A309 * CF)) / εAb]
Where:
-
A280 and A309 are the absorbances of the antibody-DBCO conjugate at 280 nm and 309 nm, respectively.
-
εAb is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M-1cm-1 for IgG).
-
εDBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M-1cm-1).
-
CF is the correction factor for the DBCO absorbance at 280 nm (A280/A309).
Quantitative Data Summary
The following table provides an example of expected results when varying the molar excess of DBCO-NHS ester in the labeling reaction.
| Molar Excess of DBCO-NHS Ester to Antibody | Average Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 5:1 | 2-4 | > 90% |
| 10:1 | 4-7 | > 90% |
| 20:1 | 7-10 | > 85% |
Note: These are representative values and the actual DOL will depend on the specific antibody, buffer conditions, and reaction time.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for labeling an azide-modified antibody with a DBCO-functionalized payload.
Caption: Workflow for the direct labeling of an antibody using DBCO-PEG4-NHS ester.
Caption: The chemical principle of SPAAC for antibody conjugation.
Applications
Antibodies labeled with this compound or other DBCO derivatives have a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies allows for targeted delivery to cancer cells, minimizing off-target toxicity.
-
Molecular Imaging: Conjugation of imaging agents, such as fluorophores or radiolabels, enables the visualization and tracking of antibodies in vitro and in vivo.
-
Immunoassays: The development of highly sensitive and specific diagnostic assays.
-
PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.
-
Targeted Drug Delivery: The attachment of antibodies to nanoparticles or other drug delivery systems can improve their targeting specificity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of DBCO reagent. | Increase the molar ratio of the DBCO reagent to the antibody. |
| Inactive DBCO reagent. | Use fresh, properly stored DBCO reagent. | |
| Presence of primary amines in the antibody buffer (for NHS ester reactions). | Exchange the antibody into an amine-free buffer (e.g., PBS) before labeling. | |
| Antibody Aggregation | High degree of labeling leading to increased hydrophobicity. | Reduce the molar excess of the DBCO reagent to achieve a lower DOL. |
| Improper buffer conditions. | Ensure the buffer pH is optimal for the antibody's stability. Consider including additives like arginine to prevent aggregation. | |
| Poor Conjugate Yield | Inefficient purification method. | Optimize the purification method (e.g., select the appropriate SEC column or desalting resin). |
| Loss of antibody during purification. | Use low-protein-binding tubes and ensure proper handling during purification steps. |
Conclusion
The use of this compound and related DBCO reagents provides a robust and versatile platform for the precise labeling of antibodies. The bioorthogonal nature of the SPAAC reaction, coupled with the favorable properties of the PEG spacer, enables the creation of well-defined and functional antibody conjugates for a multitude of applications in research, diagnostics, and therapeutics. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this powerful technology in their work.
References
Application Notes and Protocols: DBCO-PEG4 Amine and NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the versatile bioconjugation strategies involving Dibenzocyclooctyne-Polyethylene Glycol-Amine (DBCO-PEG4-Amine) and N-Hydroxysuccinimide (NHS) esters. This chemistry is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules for a wide range of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced diagnostics.[1]
The core reaction detailed here is the formation of a stable amide bond between a primary amine and an NHS ester. This is followed by a highly efficient and bioorthogonal "click chemistry" reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), between the DBCO group and an azide-functionalized molecule.[2][3] This two-stage approach allows for the modular and specific assembly of complex biomolecular constructs.[1][4]
It is important to clarify a common point of potential confusion. While the topic is "this compound reaction with NHS esters," the more common reagent is a pre-activated DBCO-PEG4-NHS ester which reacts with a primary amine on the molecule of interest. This guide will cover both scenarios for comprehensive understanding.
Scenario 1: Labeling an Amine-Containing Molecule with DBCO-PEG4-NHS Ester
This is the most frequent application, where a biomolecule containing primary amines (e.g., lysine residues on an antibody) is modified to introduce a DBCO moiety.
Reaction Mechanism
The NHS ester of the DBCO-PEG4 linker is highly reactive towards nucleophilic primary amines at a neutral to slightly basic pH. The reaction results in the formation of a stable amide bond and the release of NHS as a byproduct. The hydrophilic PEG4 spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.
Caption: Reaction of an amine-containing molecule with DBCO-PEG4-NHS ester.
Experimental Protocol: Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol provides a general guideline for labeling an antibody with DBCO-PEG4-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow the DBCO-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF. Stock solutions in anhydrous solvents can be stored at -20°C for several days.
-
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar excess depends on the antibody concentration and the desired degree of labeling. For antibody concentrations > 5 mg/mL, a 10-fold excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold excess may be required.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 20% to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG4-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.0 - 9.0 | Slightly basic pH favors the reaction with primary amines. |
| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines. |
| Molar Excess (DBCO:Protein) | 10x to 50x | Dependent on protein concentration and desired labeling density. |
| Reaction Time | 30-60 min at RT; 2 hours at 4°C | Longer incubation can improve efficiency. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to maintain the stability of sensitive proteins. |
Scenario 2: Reaction of this compound with an NHS Ester-Activated Molecule
In this scenario, the molecule of interest is first activated with an NHS ester, and then reacted with this compound. This is common for molecules that have a carboxylic acid group but lack a primary amine.
Reaction Workflow
This process involves two main stages: the activation of a carboxyl group to an NHS ester, followed by the reaction with the amine-functionalized DBCO-PEG4 linker.
Caption: Workflow for conjugating this compound to a carboxyl-containing molecule.
Experimental Protocol: Activation and Conjugation
This protocol outlines the activation of a carboxyl-containing molecule and its subsequent reaction with this compound.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare stock solutions of your carboxyl-containing molecule, EDC, and NHS in the appropriate buffers. EDC and NHS solutions should be prepared fresh.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add a molar excess of EDC and NHS to the solution. A common starting point is a 1.2-fold molar excess of EDC and NHS over the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation with this compound:
-
Immediately add the this compound stock solution to the activated molecule solution. The pH may need to be adjusted to 7.2-8.0 for optimal reaction with the amine.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters with a quenching buffer.
-
Purify the DBCO-labeled conjugate using desalting columns or dialysis to remove excess reagents.
-
Quantitative Data Summary for Activation and Conjugation
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Coupling pH | 7.2 - 8.5 | Efficient for amide bond formation with the amine. |
| Molar Ratio (EDC/NHS to COOH) | 1.2:1 to 5:1 | Higher excess may be needed for less reactive molecules. |
| Activation Time | 15 - 30 minutes at RT | Longer times can lead to hydrolysis of the NHS ester. |
| Conjugation Time | 2 hours at RT to overnight at 4°C | Dependent on the reactivity of the components. |
Subsequent Copper-Free Click Chemistry (SPAAC)
Once the DBCO moiety is installed on your molecule of interest, it is ready for the highly specific and efficient copper-free click reaction with an azide-functionalized molecule.
General Protocol for SPAAC
-
Prepare Solutions: Dissolve the DBCO-labeled molecule and the azide-labeled molecule in a compatible buffer (e.g., PBS).
-
Reaction: Mix the two components. A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. Higher temperatures and concentrations can increase the reaction rate.
-
Purification: The resulting conjugate can be purified if necessary to remove any unreacted starting materials.
Quantitative Data for SPAAC
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Can be extended to 24-48 hours for slow reactions or low concentrations. |
Storage and Stability
-
DBCO-PEG4-NHS ester: Store as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few days to months, but fresh solutions are recommended.
-
DBCO-labeled molecules: Can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time due to oxidation and hydrolysis. In aqueous solutions at pH 7.4 and 4°C, DBCO is generally stable for at least 48 hours.
References
Application Notes and Protocols for DBCO-PEG4-amine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-amine is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a primary amine for covalent bond formation with carboxyl groups or activated esters, and a hydrophilic polyethylene glycol (PEG4) spacer. This unique combination of features enables the precise and efficient labeling of biomolecules for a wide array of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced cellular imaging.[1][2]
The primary amine of this compound allows for its conjugation to biomolecules containing carboxylic acids (e.g., proteins with aspartic or glutamic acid residues) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[5]
Once the DBCO moiety is introduced onto the biomolecule, it can readily undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes.
Data Presentation
Table 1: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Amine Coupling | Phosphate Buffered Saline (PBS), HEPES, Borate Buffer | 7.2 - 8.5 | Suitable for the amine coupling step to form a stable amide bond. |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS), HEPES | 7.0 - 7.5 | Widely compatible with biomolecules for the subsequent click reaction. |
Table 2: Quantitative Parameters for EDC/NHS Coupling Reaction
| Parameter | Recommended Range | Typical Value | Reported Yield (%) |
| Molar Ratio (EDC:Carboxyl) | 1.2:1 to 10:1 | 2:1 | 68-80% |
| Molar Ratio (NHS:Carboxyl) | 1:1 to 5:1 | 1.2:1 | 70-90% |
| Molar Ratio (this compound:Carboxyl) | 1:1 to 10:1 | 1.5:1 | - |
| Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application. |
Table 3: Stability of DBCO-conjugates
| Condition | Temperature | Duration | Expected Stability | Notes |
| pH 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| pH 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| pH 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase the hydrolysis rate of other functional groups if present. |
| Data is based on the stability of a similar DBCO-containing compound and is intended as a guideline. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody) containing accessible carboxylic acid residues.
Materials and Reagents:
-
This compound
-
Carboxyl-containing protein (e.g., Antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Prepare a solution of the carboxyl-containing protein in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Carboxylic Acid Groups:
-
In a microcentrifuge tube, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS to the protein solution in Activation Buffer.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Immediately add the this compound stock solution to the activated protein solution. A 1.5 to 10-fold molar excess of this compound to the protein is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-labeled Protein:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation and purity using analytical methods such as RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the this compound moiety.
-
The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (at ~309 nm).
-
Mandatory Visualization
Caption: Workflow for conjugating this compound to a carboxyl-containing protein.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
Bioconjugation with this compound can be used to label antibodies targeting cell surface receptors like EGFR. These labeled antibodies can then be used for targeted drug delivery or imaging of cancer cells that overexpress EGFR. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
References
Application Notes and Protocols for Cell Surface Labeling Using DBCO-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cell surface labeling utilizing DBCO-PEG4-amine through copper-free click chemistry. This powerful bioorthogonal technique allows for the specific and efficient covalent attachment of molecules to the surface of living cells, enabling a wide range of applications in cell tracking, imaging, and targeted drug delivery. The protocol is designed for professionals in research and drug development who require robust and reproducible methods for cell surface modification.
The core principle of this method is a two-step process: first, the metabolic engineering of the cell surface to display azide groups, and second, the reaction of these azides with a DBCO-functionalized molecule of interest. The amine group on this compound allows for its conjugation to a variety of payloads, such as fluorescent dyes, biotin, or therapeutic agents, prior to cell labeling.
Data Presentation
The efficiency of cell surface labeling is dependent on several factors, including the concentration of the azide-modified sugar, the concentration of the DBCO-reagent, and the incubation times. The following tables summarize key quantitative parameters gathered from various studies to guide experimental design.
Table 1: Optimization of Metabolic Labeling with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Observations |
| A549 | 10 | 72 | Sufficient labeling efficiency with minimal impact on cell physiology.[1][2][3] |
| A549 | 50 | 72 | Reduced cellular functions observed.[1][2] |
| BT-549 | 50 | 24 | Optimal cell surface labeling. |
| MCF7 | 100 | 48 | Optimal azide expression. |
| HCT116 | 50 | 48 | Optimal azide expression. |
| General | 25-50 | 24-48 | Commonly recommended starting range for various mammalian cells. |
Table 2: Parameters for DBCO-Reagent Labeling
| Parameter | Value | Notes |
| DBCO-Fluorophore Concentration | 5 - 50 µM | Optimal concentration is cell-type and probe-dependent. |
| Incubation Time | 30 - 120 minutes | Shorter times are often sufficient for live-cell imaging. |
| Temperature | Room Temperature or 37°C | Both temperatures are effective; 37°C may accelerate the reaction. |
| Molar Excess of DBCO-reagent to azide-labeled partner | 1.5 to 10-fold | Recommended for efficient conjugation. |
Experimental Protocols
This section provides a detailed methodology for cell surface labeling using this compound, starting with the metabolic incorporation of azide groups onto the cell surface, followed by the copper-free click reaction.
Part 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups
This protocol describes the introduction of azide moieties onto the cell surface glycans via the cell's own metabolic machinery.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., plates, flasks, or glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO. A common stock concentration is 10-50 mM.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (a good starting point is 25-50 µM). Gently swirl the vessel to mix.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). This allows for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with a DBCO-functionalized molecule.
Part 2: Labeling of Azide-Modified Cells with this compound Conjugate
This protocol outlines the labeling of the azide-presenting cells with a molecule that has been previously conjugated to this compound.
Materials:
-
Azide-labeled cells (from Part 1)
-
This compound conjugated to the molecule of interest (e.g., a fluorophore)
-
Live cell imaging buffer (e.g., phenol red-free medium) or PBS with 1% FBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare DBCO-Conjugate Solution: Dilute the this compound conjugate in the appropriate buffer to the desired final concentration. A typical starting concentration for a fluorescent conjugate is 5-30 µM.
-
Labeling Reaction: Add the DBCO-conjugate solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light if using a fluorescent conjugate.
-
Washing: Remove the labeling solution and wash the cells three to four times with the buffer to remove any unbound DBCO-conjugate.
-
Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry. For microscopy, add fresh imaging buffer to the cells. For flow cytometry, detach the cells (if adherent) and resuspend them in flow cytometry buffer.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in cell surface labeling with this compound.
Caption: Experimental workflow for cell surface labeling.
Caption: Metabolic labeling and click chemistry pathway.
References
Application Notes and Protocols for DBCO-PEG4-Amine Reaction with Azides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and execution of the reaction between DBCO-PEG4-amine and azide-containing molecules. This bioorthogonal conjugation, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern bioconjugation, enabling the efficient and specific linkage of biomolecules under mild, aqueous conditions.
Introduction to DBCO-Azide Click Chemistry
The reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N₃) is a type of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst.[1][2] This makes it ideal for applications involving sensitive biological samples and in vivo studies.[1][3] The driving force for this reaction is the ring strain of the DBCO moiety, which readily reacts with azides to form a stable triazole linkage.[4]
The this compound linker is a bifunctional reagent. The primary amine group allows for its initial conjugation to a molecule of interest (e.g., a protein, antibody, or small molecule) via its carboxylic acids, activated esters, or other amine-reactive functional groups. Once conjugated, the exposed DBCO group is available for a highly specific reaction with a molecule bearing an azide group. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.
Key Features of the DBCO-Azide Reaction:
-
Biocompatible: The absence of a copper catalyst makes this reaction suitable for use in living systems without concerns of cytotoxicity.
-
Mild Reaction Conditions: The conjugation can be efficiently carried out in aqueous buffers at physiological pH and at temperatures ranging from 4°C to 37°C.
-
High Efficiency and Specificity: The reaction is highly specific, with the DBCO group reacting exclusively with the azide group, even in the presence of other functional groups like amines and thiols. This bioorthogonality ensures minimal off-target reactions. The reaction typically proceeds to a high yield, often quantitative.
-
Stability: Both the DBCO and azide functional groups are stable under typical biological conditions, allowing for flexibility in experimental design. The resulting triazole linkage is also highly stable.
Experimental Protocols
The following protocols provide a generalized procedure for reacting a DBCO-functionalized molecule with an azide-containing partner, followed by a more specific example of antibody-oligonucleotide conjugation.
General Protocol for DBCO-Azide Conjugation
This protocol assumes that the this compound has already been conjugated to your molecule of interest (Molecule A).
Materials:
-
DBCO-functionalized Molecule A
-
Azide-functionalized Molecule B
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 is a common choice. Avoid buffers containing sodium azide as it will react with the DBCO group.
-
Organic Co-solvent (if needed): Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve reagents with poor aqueous solubility.
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized Molecule A in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
-
Dissolve the Azide-functionalized Molecule B in the reaction buffer. If solubility is an issue, first dissolve it in a minimal amount of DMSO or DMF and then add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically below 20%) to prevent protein precipitation.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized Molecule A and the Azide-functionalized Molecule B in a microcentrifuge tube.
-
A molar excess of one of the reactants is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule, though this can be inverted if the azide-modified molecule is more precious.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours.
-
Alternatively, the reaction can be performed at 4°C for a longer duration (e.g., overnight) to improve the stability of sensitive biomolecules. For slower reactions, incubation for up to 48 hours may be necessary to maximize the yield.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by tracking the disappearance of the DBCO group, which has a characteristic UV absorbance at approximately 310 nm.
-
Conjugate formation can also be analyzed by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate, or by mass spectrometry.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials.
-
The choice of purification method will depend on the properties of the conjugate and the starting materials. Common methods include size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Example Protocol: Antibody-Oligonucleotide Conjugation
This protocol outlines the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.
Step 1: Preparation of the DBCO-Functionalized Antibody (if not already prepared)
-
This step assumes the use of a DBCO-PEG4-NHS ester to label the antibody. The amine group of this compound would be used if conjugating to a carboxyl-containing molecule.
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH ~7.4) at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester to the antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubate at room temperature for 60 minutes.
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column.
Step 2: Click Chemistry Reaction
-
Combine the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
The recommended solvent is PBS or a similar buffer, with up to 20% DMSO if needed for solubility.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
Step 3: Validation and Purification
-
Validate the formation of the antibody-oligonucleotide conjugate using SDS-PAGE. The conjugate will appear as a higher molecular weight band compared to the unconjugated antibody.
-
Purify the final conjugate to remove excess oligonucleotide using an appropriate liquid chromatography method, such as reverse-phase or ion-exchange HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DBCO-azide reaction.
| Parameter | Recommended Range | Notes | Citations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion. For antibody conjugations, a 1.5 to 10-fold excess is common. | |
| Reaction Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. For sensitive biomolecules, 4°C is recommended. | |
| Reaction Time | 2 to 48 hours | Typical reactions are complete within 4-12 hours at room temperature. Longer incubation times may be needed at lower temperatures or concentrations. | |
| pH | ~7.2 - 8.0 | The reaction is efficient at physiological pH. | |
| Solvent | Aqueous buffers (e.g., PBS) | Water-miscible organic solvents like DMSO or DMF can be used as co-solvents (typically <20%). | |
| Second-Order Rate Constant (k₂) | 0.32 - 1.22 M⁻¹s⁻¹ | This is a representative range for SPAAC reactions involving DBCO derivatives and depends on the specific reactants and conditions. |
Mandatory Visualizations
Caption: A flowchart of the general experimental workflow for DBCO-azide conjugation.
Caption: The logical relationship in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
Application Notes and Protocols: Molar Ratio for DBCO-PEG4-Amine Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, enabling the specific and efficient ligation of molecules in complex biological environments.[1] The DBCO-PEG4-amine linker is a heterobifunctional reagent that combines a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) with a primary amine for conjugation to various functional groups.[2][3] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[1][3] This linker is a critical tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, and for cell surface engineering.
Optimizing the molar ratio of reactants is a critical parameter for achieving a desired degree of labeling (DOL) while preserving the function of the biomolecule. This document provides detailed protocols and guidance on determining the appropriate molar ratios for successful conjugation reactions involving this compound and its derivatives.
Principle of the Reaction
Conjugation to the amine group of a this compound linker typically involves reaction with an activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine on the linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond. Conversely, if the goal is to attach the DBCO-PEG4 moiety to a biomolecule containing primary amines (e.g., lysine residues on a protein), a derivative like DBCO-PEG4-NHS ester is used.
The two primary strategies for conjugating a DBCO-PEG4 moiety to a protein's primary amines are:
-
Direct Acylation with DBCO-PEG4-NHS Ester: A one-step reaction where the NHS ester of the DBCO-PEG4 linker reacts directly with primary amines on the target molecule (e.g., protein, antibody) to form a stable amide bond. This is a common and straightforward method.
-
Two-Step Acylation via EDC/NHS Activation: This method is used when starting with a DBCO-PEG4 linker that has a terminal carboxylic acid (e.g., DBCO-PEG4-Acid). The carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester intermediate. This activated linker is then added to the amine-containing biomolecule.
The subsequent step, for which this initial conjugation is a prerequisite, is the highly specific "click" reaction between the DBCO group and an azide-functionalized molecule.
Data Presentation
Quantitative parameters are crucial for reproducibility. The following tables summarize recommended starting conditions for molar ratios and reaction buffers.
Table 1: Recommended Molar Ratios for DBCO-PEG4 Conjugation Reactions
| Reaction Step | Reactants (Excess Component : Limiting Component) | Recommended Molar Excess | Typical Range | Key Considerations |
| Amine Labeling (Direct) | DBCO-PEG4-NHS Ester : Protein | 10-20 fold | 5 to 50-fold | Use higher excess for dilute protein solutions (< 5 mg/mL). Optimal ratio must be determined empirically. |
| Carboxylic Acid Activation | EDC : DBCO-PEG4-Acid | 1.5-2 fold | 1.2 to 5-fold | Prepare EDC/NHS solutions fresh. Use anhydrous solvent. |
| Carboxylic Acid Activation | NHS (or Sulfo-NHS) : DBCO-PEG4-Acid | 1.5-2 fold | 1.2 to 2-fold | Sulfo-NHS enhances water solubility of the activated ester. |
| Copper-Free Click Reaction | DBCO-Molecule : Azide-Molecule | 1.5-3 fold | 1.5 to 5-fold | The excess component is typically the smaller, more easily removed molecule. |
Table 2: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Buffers to Avoid |
| Amine Labeling (NHS Ester) | Phosphate Buffered Saline (PBS), HEPES, Borate, Bicarbonate | 7.2 - 8.5 | Buffers containing primary amines (e.g., Tris, Glycine) as they compete for reaction. |
| Carboxylic Acid Activation (EDC/NHS) | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Phosphate buffers can reduce EDC efficiency. |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS), HEPES | 7.0 - 7.4 | Buffers containing azides. |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Protein with DBCO-PEG4-NHS Ester
This protocol describes the direct labeling of a protein with DBCO-PEG4-NHS Ester.
Materials:
-
Amine-containing protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG4-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of DBCO-PEG4-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the DBCO-PEG4-NHS Ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
-
Conjugation Reaction:
-
Add the calculated amount of DBCO-PEG4-NHS Ester stock solution to the protein solution. A 10 to 20-fold molar excess is a common starting point. For protein concentrations below 5 mg/mL, a 20 to 50-fold molar excess may be required.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed to Protocol 3 for the purification of the DBCO-conjugated protein.
-
Protocol 2: Conjugation using DBCO-PEG4-Acid via EDC/NHS Activation
This protocol details the two-step process for labeling a protein using a DBCO linker with a carboxylic acid terminus.
Materials:
-
DBCO-NHCO-PEG4-acid.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0.
-
Amine-containing protein in Coupling Buffer (e.g., PBS, pH 7.4).
-
Anhydrous DMSO or DMF.
-
Quenching and Purification supplies as in Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-NHCO-PEG4-acid in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix the DBCO-NHCO-PEG4-acid with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated DBCO-linker solution to the protein solution in Coupling Buffer.
-
The molar ratio of the activated linker to the protein should be optimized, but a 10-20 fold molar excess is a recommended starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 3 and 4 from Protocol 1 to quench the reaction and purify the conjugate.
-
Protocol 3: Purification of the DBCO-Conjugate
Excess DBCO reagent must be removed to prevent interference in downstream applications.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired final buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate according to the manufacturer's instructions. The larger DBCO-protein conjugate will elute in the void volume, while the smaller, unreacted reagents are retained.
-
Collect fractions and monitor protein concentration by measuring absorbance at 280 nm. Pool the fractions containing the purified conjugate.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), e.g., 10 kDa for an antibody.
-
Dialyze against the desired storage buffer (e.g., 1L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.
-
Protocol 4: Characterization and Degree of Labeling (DOL) Calculation
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band compared to the unconjugated control.
-
Mass Spectrometry: For a precise determination of the number of DBCO molecules per protein, mass spectrometry can be used.
-
UV-Vis Spectrophotometry (DOL Calculation):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for the DBCO group).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl) and its extinction coefficient at 280 nm.
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The Degree of Labeling (DOL) is the molar ratio of DBCO to protein.
-
Mandatory Visualizations
Caption: Experimental workflow for DBCO-PEG4-NHS ester conjugation.
Caption: Logical workflow for EDC/NHS-mediated conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield or No Conjugation | Hydrolysis of NHS ester before reaction. | Prepare DBCO-NHS ester solution immediately before use and add it to the protein solution promptly. Ensure anhydrous solvents are used. |
| Inefficient initial labeling. | Optimize the molar ratio of the linker to the biomolecule. Start with a 10 to 20-fold molar excess and titrate up or down. Increase reactant concentration if possible. | |
| Buffer contains primary amines (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS or HEPES before starting the reaction. | |
| Protein Precipitation | High concentration of the DBCO reagent, which can be hydrophobic. | Reduce the molar excess of the DBCO reagent. Perform the reaction at 4°C. Ensure adequate mixing during addition of the reagent. |
| Incorrect buffer pH or ionic strength. | Ensure the protein is in a buffer where it is stable. Optimize pH for the reaction (7.2-8.5 for NHS esters). | |
| High Background or Non-specific Binding in Assays | Excess, unreacted DBCO reagent present. | Ensure the purification step (SEC or dialysis) is sufficient to remove all small-molecule reagents. |
| Aggregates in the conjugate solution. | Filter the final conjugate solution through a 0.22 µm spin filter before use. | |
| Inconsistent Results Between Batches | Degradation of linker during storage. | Store DBCO linkers, especially NHS esters, desiccated at -20°C or below and protected from light. |
| Variability in the degree of labeling (DOL). | Implement stringent quality control after each preparation, for example, using UV-Vis spectrophotometry or mass spectrometry to confirm DOL. |
References
Application Notes and Protocols for DBCO-PEG4-Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DBCO-PEG4-amine in copper-free click chemistry, a bioorthogonal reaction widely employed for the specific and efficient conjugation of biomolecules. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide group offers a robust method for creating stable bioconjugates under mild, aqueous conditions, making it ideal for applications in drug development, diagnostics, and fundamental research.[1][2][3][4]
Introduction to this compound and Copper-Free Click Chemistry
This compound is a heterobifunctional linker molecule containing a DBCO moiety for copper-free click chemistry and a primary amine for further functionalization.[4] The polyethylene glycol (PEG4) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance during conjugation. The core of its utility lies in the SPAAC reaction, where the strained triple bond of the DBCO group readily reacts with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature allows for the specific labeling and conjugation of biomolecules in complex biological systems.
The primary amine on this compound provides a versatile handle for conjugation to various functional groups, most commonly activated carboxylic acids (e.g., NHS esters) on proteins, surfaces, or other molecules. This two-step approach allows for the introduction of the DBCO moiety onto a molecule of interest, which can then be "clicked" to an azide-functionalized partner.
Data Presentation: Reaction Parameters
The efficiency of the DBCO-azide reaction is influenced by several factors, including temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction conditions.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Key Considerations |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, lower temperatures (e.g., 4°C) are recommended to maintain their integrity, though this may require longer incubation times. |
| Reaction Time | 2 to 48 hours | Typical reactions proceed to a significant extent within 4-12 hours at room temperature. Longer incubation times can improve the yield, especially at lower temperatures or concentrations. For some applications, overnight incubation (12-18 hours) at 4°C is ideal for maximizing the yield of the final product. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | A molar excess of one reactant is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule per equivalent of the azide-containing molecule. If the azide-modified molecule is more precious, the ratio can be inverted. |
| pH | 7.0 - 8.5 | The DBCO-azide reaction is efficient over a broad pH range. For protein conjugations, a pH of 7.2-7.5 is commonly used. |
Table 2: Recommended Buffers and Solvents
| Reaction Step | Recommended Buffers/Solvents | Key Considerations |
| Amine Coupling (to this compound) | MES (pH 4.5 - 6.0), PBS (pH 7.2 - 7.5), Borate Buffer (pH 8.0 - 8.5) | The choice of buffer depends on the specific chemistry used to activate the molecule reacting with the amine. For EDC/NHS chemistry, MES buffer is optimal for the activation step, while PBS or Borate buffer is suitable for the coupling to the amine. |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS, pH 7.0 - 7.4), HEPES Buffer (pH 7.0 - 7.5) | These buffers are widely compatible with biomolecules. It is crucial to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule for the DBCO group. |
| Solvent for Stock Solutions | DMSO, DMF | This compound and its derivatives are often dissolved in a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to prevent protein precipitation. |
Experimental Protocols
This section provides a general two-step protocol for the conjugation of a protein (as an example) to this compound, followed by a copper-free click reaction with an azide-functionalized molecule.
Part 1: Conjugation of a Protein to this compound via EDC/NHS Chemistry
This protocol describes the activation of carboxyl groups on a protein and subsequent reaction with the primary amine of this compound.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Protein Preparation:
-
If necessary, exchange the buffer of the protein solution to Activation Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Activation of Protein Carboxyl Groups:
-
In a microcentrifuge tube, add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Immediately add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.
-
Part 2: Copper-Free Click Reaction of DBCO-Functionalized Protein with an Azide-Modified Molecule
This protocol describes the reaction between the newly synthesized DBCO-protein conjugate and an azide-containing molecule.
Materials:
-
DBCO-functionalized protein (from Part 1)
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (azide-free)
Procedure:
-
Reaction Setup:
-
Prepare the azide-containing molecule in the Reaction Buffer.
-
Add the DBCO-functionalized protein to the azide-containing molecule. A molar excess of 1.5 to 3 equivalents of the DBCO-protein is a good starting point if the azide molecule is limiting.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C. The optimal time will depend on the specific reactants and their concentrations.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from unreacted components using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the conjugate.
-
Mandatory Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Chemical logic for this compound mediated bioconjugation.
References
Application Note and Protocols for the Purification of DBCO-PEG4-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are instrumental in the field of bioconjugation, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). DBCO-PEG4-amine is a heterobifunctional linker that incorporates a DBCO moiety for reaction with azides and a primary amine for conjugation to molecules containing, for example, an activated carboxylic acid (e.g., NHS ester). The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.
Following a conjugation reaction, the purification of the desired this compound conjugate is a critical step to remove unreacted starting materials, excess reagents, and reaction byproducts. The purity of the final conjugate is paramount for the reliability and reproducibility of downstream applications, such as the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted imaging agents. This document provides detailed protocols for the purification and analysis of this compound conjugates.
Common Impurities in Conjugation Reactions
The purification strategy should be designed to effectively remove common impurities, which may include:
-
Unreacted this compound: Excess linker used to drive the conjugation reaction to completion.
-
Unreacted substrate: The molecule intended for conjugation to the this compound.
-
Hydrolyzed reagents: For instance, if a DBCO-PEG4-NHS ester is used to conjugate to an amine-containing molecule, hydrolyzed NHS ester is a common byproduct.
-
Coupling agents and byproducts: If the amine of this compound is conjugated to a carboxylic acid, reagents like EDC and NHS and their byproducts will be present.
Purification Strategies
The choice of purification method depends on the properties of the desired conjugate, such as its molecular weight, stability, and the nature of the impurities. The most common and effective techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC) via desalting columns, and dialysis.
Data Presentation
Table 1: Typical Purity and Yield of this compound Conjugates
| Parameter | Typical Value | Method of Determination | Reference |
| Purity of Commercial this compound | >95% | HPLC | [1][2][3] |
| Purity of Final Conjugate after RP-HPLC | >98% | Analytical RP-HPLC | [4] |
| Overall Yield after Conjugation and Purification | 80-95% | UV-Vis Spectroscopy / Mass Spectrometry | [5] |
Table 2: Key Parameters for Analytical RP-HPLC of DBCO-Conjugates
| Parameter | Recommended Setting | Purpose | Reference |
| Column | C18, 3-5 µm particle size | Separation based on hydrophobicity | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous mobile phase | |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic mobile phase | |
| Flow Rate | 0.5 - 1.0 mL/min | Elution of analytes | |
| Detection Wavelength | ~309 nm (for DBCO) and 280 nm (for proteins/peptides) | Quantification and purity assessment | |
| Gradient | 5% to 95% Mobile Phase B over 20-30 minutes | Elution of compounds with varying hydrophobicity |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This method is ideal for achieving high purity and is suitable for a wide range of conjugate sizes. The DBCO group's hydrophobicity typically results in a longer retention time for the conjugate compared to the unconjugated amine-containing starting material.
Materials:
-
Crude conjugation reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
If the reaction was performed in a non-volatile buffer or contains precipitated material, perform a preliminary clean-up. This can be done by solid-phase extraction (SPE) or by precipitating the conjugate with a suitable solvent, followed by redissolving in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for analytical, higher for preparative scale.
-
Detection: Monitor at 280 nm (for aromatic amino acids in peptides/proteins) and 309 nm (for the DBCO group).
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B (isocratic)
-
40-45 min: 95% to 5% B (linear gradient)
-
45-55 min: 5% B (column re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired conjugate. The conjugate will typically elute at a higher acetonitrile concentration than the more polar, unreacted starting materials.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the HPLC solvent, typically by lyophilization (freeze-drying).
-
Store the purified conjugate at -20°C or -80°C, protected from light.
-
Protocol 2: Purification by Desalting Column (Size-Exclusion Chromatography)
This method is suitable for rapid removal of small molecule impurities (e.g., unreacted this compound, NHS, EDC) from larger conjugates (>5 kDa).
Materials:
-
Crude conjugation reaction mixture
-
Appropriate spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Desired storage buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the column's storage solution by centrifugation according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Add your desired storage buffer to the column and centrifuge.
-
Repeat the equilibration step 2-3 times to ensure complete buffer exchange.
-
-
Sample Loading:
-
Apply the crude reaction mixture to the center of the resin bed.
-
-
Elution:
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate, while smaller impurities are retained in the resin.
-
Protocol 3: Purification by Dialysis
This method is gentle and suitable for large sample volumes and large conjugates (typically >10 kDa).
Materials:
-
Crude conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing/cassette.
-
-
Dialysis:
-
Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1000x the sample volume).
-
Stir the buffer gently.
-
Allow dialysis to proceed for at least 4 hours, then change the buffer.
-
Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing/cassette.
-
Quality Control and Characterization
After purification, it is essential to verify the purity and identity of the this compound conjugate.
-
Analytical RP-HPLC: Inject a small amount of the purified product to assess its purity. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the successful conjugation by verifying that the molecular weight of the product matches the expected mass of the conjugate.
-
¹H NMR Spectroscopy: For smaller conjugates, NMR can confirm the presence of characteristic peaks from both the DBCO moiety (typically in the aromatic region, ~7.0-7.8 ppm) and the conjugated molecule.
-
UV-Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance at ~309 nm (for the DBCO group) and at a wavelength characteristic of the conjugated molecule (e.g., 280 nm for a protein).
Mandatory Visualizations
References
- 1. CONJU PROBE LLC this compound | 1255942-08-5 | MFCD22380748 | 100 mg, | Fisher Scientific [fishersci.com]
- 2. DBCO-NHCO-PEG4-amine TFA ≥95% | 1255942-08-5 [sigmaaldrich.com]
- 3. This compound DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A modular method for high yield synthesis of site-specific protein–polymer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification using DBCO-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-amine is a bifunctional linker molecule integral to the field of bioconjugation and drug development. It features a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal primary amine. The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[1][2] This reaction allows for the covalent ligation of the DBCO-modified peptide to an azide-containing molecule under mild, aqueous conditions, making it ideal for use with sensitive biological samples.[3][4] The hydrophilic PEG4 spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[5]
The terminal amine group of this compound provides a reactive handle for conjugation to carboxylic acid groups present on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. This reaction is typically mediated by carbodiimide chemistry, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process forms a stable amide bond, covalently attaching the DBCO-PEG4 linker to the peptide.
Applications in Peptide Modification
The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:
-
Site-Specific Labeling: Enables the introduction of a DBCO handle at specific locations within a peptide sequence containing carboxylic acid groups.
-
Peptide-Drug Conjugates (PDCs): Facilitates the development of PDCs where a therapeutic payload functionalized with an azide can be clicked onto the DBCO-modified peptide.
-
Molecular Imaging: Allows for the attachment of azide-containing imaging agents, such as fluorophores or radiolabels, for tracking and diagnostic purposes.
-
PROTACs and Molecular Glues: Useful in the synthesis of complex biomolecular constructs where precise and stable linkage is critical.
-
Surface Immobilization: Enables the attachment of peptides to azide-functionalized surfaces for applications in biosensors and biomaterials.
Data Presentation
Table 1: Recommended Reaction Conditions for Peptide Modification with this compound
| Parameter | Recommended Condition | Rationale |
| Peptide Carboxyl Group Activation | ||
| Activating Agents | EDC and NHS (or Sulfo-NHS) | EDC activates carboxyl groups to form a reactive O-acylisourea intermediate. NHS stabilizes this intermediate by forming a more stable NHS ester, improving reaction efficiency in aqueous solutions. |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 1.5-5 : 1.2-2 | An excess of activating agents ensures efficient activation of the peptide's carboxyl groups. |
| Activation Buffer | MES Buffer (0.1 M) | Optimal pH range of 4.5-6.0 for EDC/NHS activation of carboxyl groups. |
| Activation Time | 15-30 minutes | Sufficient time for the formation of the reactive NHS ester intermediate. |
| Temperature | Room Temperature | Mild conditions that preserve the integrity of the peptide. |
| Conjugation of this compound | ||
| Molar Ratio (Activated Peptide:this compound) | 1 : 10-20 | A molar excess of the amine-containing linker drives the reaction towards the desired product formation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH range of 7.2-8.0 is optimal for the reaction between the NHS-activated carboxyl group and the primary amine of this compound. |
| Reaction Time | 2 hours to overnight | Reaction can proceed to completion within a few hours at room temperature or can be left overnight at 4°C for convenience. |
| Temperature | Room Temperature or 4°C | Mild conditions to maintain peptide stability. |
| Quenching Agent | Tris or Glycine (50-100 mM final concentration) | Quenches the reaction by consuming any unreacted NHS esters. |
Table 2: Purification and Characterization of DBCO-PEG4-Modified Peptides
| Method | Purpose | Typical Parameters |
| Purification | ||
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of the modified peptide from unreacted starting materials and byproducts. | C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The DBCO-modified peptide will have a longer retention time than the unmodified peptide. |
| Size-Exclusion Chromatography (SEC) / Desalting Columns | Removal of small molecule reagents (EDC, NHS, excess this compound) from the modified peptide. | Appropriate column matrix based on the molecular weight of the peptide. |
| Characterization | ||
| Mass Spectrometry (MS) | Confirmation of successful conjugation and determination of the degree of labeling. | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to verify the mass increase corresponding to the addition of the this compound moiety (mass increase of ~505.6 Da). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | Analytical C18 column. The appearance of a new peak with a different retention time compared to the starting peptide indicates product formation. |
| UV-Vis Spectroscopy | Estimation of the degree of labeling (DOL). | The absorbance of the peptide at 280 nm and the DBCO group at ~309 nm can be used to estimate the DOL. |
Experimental Protocols
Diagram of Chemical Reaction Pathway
Caption: Reaction scheme for peptide modification with this compound.
Protocol: Modification of a Peptide's Carboxylic Acid Groups with this compound
This protocol describes the modification of a peptide containing at least one carboxylic acid group (C-terminus or acidic amino acid residue) with this compound using EDC/NHS chemistry.
Materials and Reagents:
-
Peptide with at least one carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification system (e.g., RP-HPLC with a C18 column, desalting columns)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the peptide in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of Peptide Carboxyl Groups:
-
In a microcentrifuge tube, add the peptide solution.
-
Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) to the peptide solution.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Immediately after the activation step, add a 10 to 20-fold molar excess of the this compound stock solution to the activated peptide solution.
-
If the pH of the solution is acidic from the activation step, adjust the pH to 7.2-8.0 by adding the Conjugation Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
The progress of the reaction can be monitored by LC-MS.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Modified Peptide:
-
Remove unreacted this compound, activating agents, and byproducts using a suitable purification method based on the peptide's size and properties.
-
RP-HPLC: This is a highly effective method for purifying peptides and separating the labeled product from the unlabeled starting material.
-
Desalting Columns: For rapid buffer exchange and removal of small molecule impurities from larger peptides.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and purity of the modified peptide using analytical RP-HPLC and Mass Spectrometry to verify the expected mass increase.
-
The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).
-
Store the purified, lyophilized DBCO-modified peptide at -20°C or -80°C, protected from light.
-
Experimental Workflow
Caption: Workflow for peptide modification with this compound.
Subsequent Copper-Free Click Reaction
Once the peptide has been successfully modified with the DBCO-PEG4 linker, it is ready for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized molecule of interest (e.g., a drug, a dye, or a surface).
General Protocol for SPAAC:
-
Dissolve the DBCO-modified peptide and the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Mix the two components, typically using a slight molar excess (1.5 to 3-fold) of one reactant.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
The reaction progress can be monitored by HPLC or MS.
-
Purify the final conjugate using an appropriate method, such as RP-HPLC or SEC.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound for the precise and efficient modification of peptides for a wide range of applications.
References
Application Notes and Protocols for DBCO-PEG4-amine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-amine is a versatile bifunctional linker that has become an invaluable tool in proteomics research. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conjugation to various molecules. The hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it ideal for a range of applications in complex biological samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in proteomics, with a focus on affinity purification and quantitative mass spectrometry-based workflows.
The core utility of this compound lies in its ability to facilitate the study of protein-protein interactions, identify enzyme substrates, and profile post-translational modifications through bioorthogonal chemistry.[3] The DBCO group reacts specifically and efficiently with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is biocompatible and can be performed in living cells or complex lysates without the need for cytotoxic copper catalysts.[4] The primary amine allows for the covalent attachment of the DBCO-PEG4 moiety to target molecules, such as small molecule inhibitors, peptides, or other proteins, via activated esters or other amine-reactive chemistries.
Key Applications in Proteomics
-
Affinity Purification-Mass Spectrometry (AP-MS): A small molecule, peptide, or protein of interest can be functionalized with this compound. This "bait" can then be introduced to a cell lysate containing azide-modified proteins. The bait-prey complexes formed via click chemistry can be purified and the interacting proteins identified and quantified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): ABPP probes designed to covalently bind to the active site of specific enzyme families can be synthesized with an azide handle. After labeling in a proteome, a DBCO-functionalized reporter tag (e.g., biotin) can be attached via click chemistry for enrichment and subsequent identification of the active enzymes by mass spectrometry.[5]
-
Metabolic Labeling: Cells can be cultured with azide-modified metabolic precursors, such as sugars or amino acids, which are incorporated into newly synthesized proteins. These azide-labeled proteins can then be tagged with a DBCO-functionalized probe for visualization or enrichment and proteomic analysis.
Data Presentation
Quantitative Analysis of DBCO Incorporation
Successful application of this compound in proteomics workflows relies on the efficient conjugation of the linker to the bait molecule. The degree of labeling (DOL), or the number of DBCO molecules per bait molecule, can be determined using UV-Vis spectroscopy.
| Bait Molecule | Molar Ratio (DBCO-NHS ester:Antibody) | Degree of Labeling (DBCO/Antibody) |
| Antibody (Whole) | 20:1 | 13.5 |
| Antibody (Half) | 10:1 | 3.4 |
Table 1: Example of quantitative data for the incorporation of a DBCO-NHS ester onto a whole and half antibody, as determined by UV-Vis absorption scans. Data adapted from a study on antibody-quantum dot conjugates.
Quantitative Proteomics Data from Affinity Pull-Down
The ultimate goal of many proteomics experiments is the relative quantification of proteins between different conditions. The following table is a representative example of data obtained from a quantitative proteomics experiment using a DBCO-functionalized bait to pull down interacting proteins from two different cell states (e.g., treated vs. untreated).
| Protein ID | Gene Name | Fold Change (Treated/Untreated) | p-value |
| P00533 | EGFR | 5.2 | 0.001 |
| P06213 | GRB2 | 3.8 | 0.005 |
| P43403 | SHC1 | 3.1 | 0.012 |
| Q13480 | CBL | 2.5 | 0.021 |
| P62993 | SOS1 | 2.2 | 0.035 |
Table 2: Mock quantitative proteomics data from a hypothetical affinity pull-down experiment targeting an azide-modified protein in the EGFR signaling pathway. The fold change represents the relative abundance of the protein in the treated sample compared to the untreated control.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein of Interest
This protocol describes the labeling of a protein with DBCO-PEG4-NHS ester, a common amine-reactive derivative.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the protein of interest to 1-5 mg/mL in an amine-free buffer.
-
Prepare DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantification (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Affinity Pull-Down of Azide-Modified Proteins for Mass Spectrometry
This protocol outlines a general workflow for enriching azide-modified proteins using a DBCO-functionalized bait.
Materials:
-
Cell lysate containing azide-modified proteins (from metabolic labeling)
-
DBCO-functionalized bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., RIPA buffer, PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells metabolically labeled with an azide-containing precursor and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysate: (Optional) To reduce non-specific binding, incubate the cell lysate with unconjugated magnetic beads for 1 hour at 4°C. Remove the beads.
-
Click Reaction: Add the DBCO-functionalized bait protein to the pre-cleared lysate. The optimal concentration of the bait should be empirically determined. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation to allow for the click reaction to occur.
-
Capture of Bait-Prey Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be: 2x with RIPA buffer, 2x with high salt buffer, and 2x with PBS.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or processed directly for in-solution digestion with trypsin. The resulting peptides are then desalted and analyzed by LC-MS/MS.
Mandatory Visualization
Caption: Experimental workflow for affinity purification-mass spectrometry.
Caption: EGFR signaling pathway and proteomics application.
References
- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1840886-10-3 | BroadPharm [broadpharm.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Bioconjugation: Application Notes and Protocols for DBCO-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG4-amine for the surface functionalization of nanoparticles. This heterobifunctional linker is a cornerstone in the development of advanced drug delivery systems, targeted imaging agents, and novel therapeutic platforms through a robust and biocompatible "click chemistry" approach.
Introduction to this compound
This compound is a versatile crosslinking reagent comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[1]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol linker. The PEG spacer enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption (opsonization), which can prolong the circulation time of nanoparticles in vivo.[1]
-
Amine (-NH2): A primary amine group that can react with activated carboxylic acids (e.g., NHS esters) on the surface of nanoparticles to form stable amide bonds.
This unique combination of functionalities makes this compound an invaluable tool for covalently attaching targeting ligands, imaging agents, or therapeutic molecules to a variety of nanoparticle platforms.
Key Applications
The unique properties of this compound enable its use in a wide range of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified with an azide group to enhance delivery to specific cell types.[2]
-
Advanced In Vivo Imaging: Conjugate imaging agents, such as fluorescent dyes or MRI contrast agents, to nanoparticles for improved diagnostics and real-time tracking of disease progression.[1]
-
Development of Theranostics: Create multifunctional nanoparticles that combine therapeutic and diagnostic capabilities for simultaneous treatment and monitoring.[2]
-
Biosensor Development: Immobilize biomolecules onto nanoparticle surfaces for the creation of sensitive and specific diagnostic tools.
Quantitative Data on Nanoparticle Functionalization
The successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential) upon surface modification.
Table 1: Representative Data for Functionalization of Carboxylated Polymeric Nanoparticles
| Step | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1. Carboxylated Nanoparticles | 100 | < 0.2 | -30 |
| 2. After this compound Conjugation | 110 - 120 | < 0.2 | -20 to -25 |
| 3. After Azide-Ligand "Click" | 120 - 140 | < 0.25 | Varies with ligand |
Table 2: Representative Data for Functionalization of Amine-Terminated Liposomes
| Step | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1. Amine-Liposomes | 120 | < 0.15 | +25 |
| 2. After DBCO-PEG4-NHS Ester Reaction | 125 - 135 | < 0.2 | +15 to +20 |
| 3. After Azide-Ligand "Click" | 135 - 155 | < 0.25 | Varies with ligand |
Table 3: Representative Data for Functionalization of NHS-Activated Gold Nanoparticles
| Step | Peak Absorbance (nm) | Average Diameter (nm) | Zeta Potential (mV) |
| 1. NHS-Gold Nanoparticles | 520 | 50 | -40 |
| 2. After this compound Conjugation | 522 - 525 | 55 - 65 | -30 to -35 |
| 3. After Azide-Ligand "Click" | 525 - 530 | 65 - 85 | Varies with ligand |
Experimental Protocols
This section provides detailed methodologies for the functionalization of different nanoparticle types with this compound.
Protocol 1: Functionalization of Carboxylated Polymeric Nanoparticles
This protocol describes a two-step process for attaching this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated polymeric nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Part A: Activation of Nanoparticle Carboxyl Groups
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a final concentration of 1-10 mg/mL.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
Immediately proceed to the next step.
Part B: Conjugation of this compound
-
Dissolve this compound in a minimal amount of DMSO and then dilute with MES buffer (pH 6.0) to the desired concentration.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 20-fold molar excess of this compound relative to the nanoparticles is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing three times with PBS (pH 7.4) to remove unreacted reagents.
-
Characterize the DBCO-functionalized nanoparticles using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and zeta potential measurement.
Part C: Click Chemistry Reaction with Azide-Modified Ligand
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).
-
Add the azide-modified targeting ligand (e.g., antibody, peptide) to the nanoparticle suspension. A 3 to 5-fold molar excess of the ligand is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final conjugated nanoparticles by centrifugation or size-exclusion chromatography.
-
Characterize the final product using DLS, zeta potential, and other relevant techniques (e.g., UV-Vis spectroscopy, fluorescence assays) to confirm successful conjugation.
Protocol 2: Functionalization of Amine-Functionalized Liposomes
This protocol is suitable for liposomes incorporating an amine-functionalized lipid (e.g., DSPE-PEG-NH2). It utilizes a pre-activated DBCO-PEG4-NHS ester.
Materials:
-
Amine-functionalized liposomes
-
DBCO-PEG4-NHS ester
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Prepare the amine-functionalized liposomes in the reaction buffer.
-
Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the DBCO-PEG4-NHS ester solution to the liposome suspension. A 10 to 20-fold molar excess of the NHS ester relative to the surface amine groups is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Remove unreacted DBCO-PEG4-NHS ester by SEC or dialysis against PBS (pH 7.4).
-
Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.
-
To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final conjugated liposomes using SEC to remove the excess ligand.
-
Characterize the final product by DLS and other relevant techniques.
Protocol 3: Functionalization of NHS-Activated Gold Nanoparticles
This protocol describes the direct reaction of this compound with commercially available or freshly prepared NHS-activated gold nanoparticles.
Materials:
-
NHS-activated Gold Nanoparticles (AuNPs)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Resuspend the NHS-activated AuNPs in the reaction buffer.
-
Prepare a solution of this compound in the reaction buffer.
-
Add the this compound solution to the AuNP suspension. A 100 to 200-fold molar excess of this compound is recommended.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-functionalized AuNPs by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step twice to remove unreacted reagents.
-
Characterize the DBCO-functionalized AuNPs using UV-Vis spectrophotometry (monitoring the surface plasmon resonance peak) and DLS (for size and zeta potential).
-
Proceed with the click chemistry reaction with an azide-modified ligand as described in Protocol 1, Part C.
Visualizations
The following diagrams illustrate the experimental workflows and a generalized cellular uptake pathway for targeted nanoparticles.
Caption: Workflow for functionalizing carboxylated nanoparticles.
Caption: Workflow for functionalizing amine-liposomes.
Caption: Targeted nanoparticle inhibiting EGFR signaling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG4-Amine Conjugation
Welcome to the technical support center for DBCO-PEG4-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conjugation efficiency and other common issues encountered during bioconjugation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a primary amine group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-containing molecules to form a stable triazole linkage.[3] The primary amine allows for conjugation to molecules with carboxyl groups (e.g., proteins, peptides) through the formation of a stable amide bond, typically requiring activation with agents like EDC and NHS.[4][5] The PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation.
Q2: What are the main reasons for low conjugation efficiency?
Low conjugation efficiency can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly hinder the reaction.
-
Reagent Degradation: DBCO reagents, especially when activated (e.g., as NHS esters), are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to a loss of reactivity over time.
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the reactive groups from coming into close enough proximity to react.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the reactants can lead to incomplete conjugation.
-
Presence of Competing Molecules: Certain buffer components or impurities with primary amines (like Tris or glycine) can compete with the target molecule for reaction with activated carboxyl groups or NHS esters. Similarly, the presence of azides in the buffer can react with the DBCO group.
Q3: How can I confirm that my this compound conjugation was successful?
Several analytical techniques can be used to confirm successful conjugation:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm. By measuring the absorbance at this wavelength, you can determine the degree of labeling (DOL).
-
HPLC Analysis: Reverse-phase HPLC (RP-HPLC) is a powerful tool for both purification and characterization. Successful conjugation will result in a shift in the retention time of the labeled molecule compared to the unlabeled one, due to the hydrophobicity of the DBCO group.
-
Mass Spectrometry: Mass spectrometry provides a direct measurement of the mass of the conjugate, confirming the addition of the this compound moiety.
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound conjugation experiments.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Ensure the pH of the reaction buffer is within the optimal range. For amine-carboxyl coupling using EDC/NHS, a pH of 4.5-6.0 is optimal for the activation step, while a pH of 7.2-8.5 is suitable for the amine coupling step. For the subsequent SPAAC reaction, a pH of 7.0-7.5 is generally recommended. Avoid buffers containing primary amines (e.g., Tris, glycine) for NHS ester reactions. |
| Reagent Degradation | Store this compound and any activated derivatives (e.g., NHS esters) at -20°C, protected from light and moisture. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. For critical applications, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles. |
| Suboptimal Stoichiometry | Empirically determine the optimal molar ratio of the reactants. For labeling proteins with DBCO-NHS esters, a 10- to 20-fold molar excess of the DBCO reagent is a common starting point. |
| Steric Hindrance | If steric hindrance is suspected, consider using a DBCO-PEG linker with a longer PEG chain to increase the distance between the conjugated molecules. |
| Low Reactant Concentration | Increase the concentration of the reactants if possible. SPAAC reactions are more efficient at higher concentrations. |
| Inaccessibility of Reactive Sites | For protein conjugations, the target amine groups (e.g., lysine residues) might be buried within the protein's structure. Consider gentle denaturation or using site-specific conjugation methods if possible. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing your conjugation reactions.
Table 1: Recommended Molar Ratios for DBCO-NHS Ester Conjugation to Proteins
| Protein Concentration | Recommended Molar Excess of DBCO-NHS Ester |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
Table 2: Recommended pH Ranges for Conjugation Steps
| Reaction Step | Recommended Buffer | pH Range |
| Carboxylic Acid Activation (EDC/NHS) | MES | 4.5 - 6.0 |
| Amine Coupling (to NHS ester) | PBS, Borate Buffer | 7.2 - 8.5 |
| SPAAC (DBCO + Azide) | PBS, HEPES | 7.0 - 7.5 |
Experimental Protocols
Protocol 1: General Two-Step Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to a protein's carboxyl groups, followed by a copper-free click reaction with an azide-containing molecule.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 1x PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of Protein Carboxyl Groups and Conjugation with this compound
-
Prepare the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-labeled protein from excess reagents using a desalting column or dialysis against the Conjugation Buffer.
Step 2: Copper-Free Click Reaction (SPAAC)
-
Prepare the azide-containing molecule in the Conjugation Buffer.
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of one of the reactants can be used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Reaction times can be longer for less reactive cyclooctynes or lower concentrations.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted materials.
Protocol 2: Characterization by UV-Vis Spectroscopy
-
Measure the absorbance of the purified DBCO-conjugated protein at 280 nm and 309 nm using a spectrophotometer.
-
Calculate the concentration of the protein and the DBCO.
-
Determine the Degree of Labeling (DOL) using the following formula: DOL = (A309 / εDBCO) / (A280 - (A309 * CF)) / εProtein Where:
-
A280 and A309 are the absorbances at 280 nm and 309 nm, respectively.
-
εDBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M-1cm-1).
-
εProtein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of DBCO at 280 nm (A280/A309).
-
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Chemical pathway for this compound conjugation.
References
Optimizing DBCO-PEG4-Amine Reactions: A Technical Support Center
Welcome to the technical support center for DBCO-PEG4-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: a Dibenzocyclooctyne (DBCO) group and a primary amine (-NH2).[1][2] These are separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1][3]
Its primary application is in a two-step bioconjugation strategy:
-
The primary amine is used to conjugate the linker to a molecule containing a reactive carboxyl group (-COOH), typically through amide bond formation.[4] This is often achieved by activating the carboxyl group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
The DBCO group is then available to react with an azide-functionalized molecule via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.
The PEG4 spacer enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated molecules.
Q2: What is the difference between using this compound and DBCO-PEG4-NHS ester?
The key difference lies in the reactive group available for the initial conjugation.
-
This compound has a primary amine and is used to label molecules with available carboxyl groups (e.g., glutamic acid, aspartic acid residues on proteins, or terminal carboxyl groups on other molecules). This requires activation of the carboxyl group on the target molecule before it can react with the amine on the linker.
-
DBCO-PEG4-NHS ester is a pre-activated molecule where the PEG linker has a terminal N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines (e.g., lysine residues on proteins) and does not require a separate activation step.
Your choice between the two depends on the available functional groups on your target molecule.
Q3: What are the optimal reaction conditions for the initial amide bond formation using this compound?
The initial conjugation of this compound to a carboxyl group is typically a two-step, one-pot reaction involving EDC and NHS (or its water-soluble analog, Sulfo-NHS). The conditions for each step are crucial for success.
-
Activation Step (EDC/NHS): This step is most efficient in an acidic environment.
-
Coupling Step (Amine Reaction): The reaction of the activated NHS ester with the primary amine of this compound is favored at a neutral to slightly basic pH.
The following table summarizes the recommended conditions.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxylic Acids to this compound
| Parameter | Activation Step (EDC/NHS) | Coupling Step (Amine Reaction) | Rationale & Key Considerations |
| Recommended Buffers | MES (2-(N-morpholino)ethanesulfonic acid) | Phosphate Buffered Saline (PBS), HEPES, Borate Buffer | MES is ideal for the activation step as it is a non-amine, non-carboxylate buffer. PBS and HEPES are widely compatible with biomolecules for the coupling step. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates. |
| pH Range | 4.5 - 6.0 | 7.2 - 8.5 | Optimal for EDC/NHS activation to form the NHS ester. In this pH range, the primary amine of this compound is sufficiently deprotonated and nucleophilic to react efficiently. |
| Molar Excess (vs. Carboxylated Molecule) | EDC: 1.5 to 5-foldNHS/Sulfo-NHS: 1.2 to 2-fold | This compound: 1.5 to 10-fold | A molar excess of EDC and NHS drives the formation of the active NHS ester. The excess of this compound ensures efficient conjugation to the activated molecule. The optimal ratio should be determined empirically. |
| Incubation Time | 15 - 30 minutes | 2 hours to overnight | Allows for sufficient activation of the carboxyl groups. Longer incubation times may be necessary at lower temperatures. |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C | Activation is typically rapid at room temperature. The coupling reaction can be performed at 4°C to maintain the stability of sensitive biomolecules, though this may require a longer incubation time. |
Q4: What are the optimal conditions for the subsequent copper-free click reaction (SPAAC)?
The reaction between the DBCO group and an azide is highly efficient and robust under a variety of conditions.
Table 2: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Value | Rationale & Key Considerations |
| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES | These buffers are widely compatible with biomolecules and do not interfere with the click reaction. Critically, avoid any buffers containing azides (e.g., sodium azide as a preservative) as this will react with and consume your DBCO-labeled molecule. |
| pH Range | 7.0 - 7.5 | The SPAAC reaction is efficient and stable at neutral pH. |
| Molar Excess | 1.5 to 5-fold excess of one reactant | Using a molar excess of one component (either the DBCO- or azide-labeled molecule) can help drive the reaction to completion. This is particularly useful if one of the components is more precious or difficult to synthesize. |
| Incubation Time | 2 - 12 hours | Reaction times can vary depending on the concentration and reactivity of the specific molecules. Reactions are often complete within 4 hours at room temperature but can be left overnight at 4°C. |
| Temperature | 4°C to 37°C | The reaction proceeds well at room temperature. Higher temperatures (up to 37°C) can increase the reaction rate, while lower temperatures (4°C) are suitable for sensitive biological samples. |
Troubleshooting Guides
Problem 1: Low or no yield after the initial EDC/NHS conjugation to this compound.
Low conjugation efficiency in the first step is a common issue. The following decision tree and table can help diagnose the problem.
Caption: Troubleshooting logic for low EDC/NHS conjugation yield.
Table 3: Troubleshooting Low Yield in EDC/NHS Conjugation
| Possible Cause | Suggested Solution |
| Hydrolysis of EDC/NHS | EDC and NHS are moisture-sensitive. Always allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh in anhydrous DMSO or the appropriate aqueous buffer immediately before use. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction. Perform a buffer exchange into a non-interfering buffer like MES for the activation step and PBS for the coupling step. |
| Suboptimal pH | The activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is most efficient at pH 7.2-8.5. Ensure the pH is optimal for each step of the reaction. |
| Inefficient Quenching of EDC | If using a two-step protocol where the EDC is quenched before adding the second protein, ensure quenching is complete. 2-mercaptoethanol can be used for this purpose. |
| Low Reactant Concentration | Dilute reaction conditions can disfavor the bimolecular conjugation reaction. If possible, increase the concentration of your carboxylated molecule. |
| Insufficient Molar Excess | The molar ratio of EDC/NHS and this compound to your target molecule may be too low. Try increasing the molar excess of the reagents. A good starting point is a 10-20 fold molar excess of the linker. |
Problem 2: Low or no yield in the final copper-free click (SPAAC) reaction.
If the initial conjugation was successful, but the final click reaction has a low yield, consider the following:
Table 4: Troubleshooting Low Yield in DBCO-Azide SPAAC Reaction
| Possible Cause | Suggested Solution |
| Presence of Azide in Buffers | Sodium azide is a common preservative in buffers. It will react with your DBCO-labeled molecule, rendering it unable to participate in the desired click reaction. Ensure all buffers are azide-free. |
| Degradation of DBCO or Azide Moiety | While generally stable, the DBCO group can degrade under harsh conditions (e.g., strong acids). Ensure your labeled intermediate has been handled and stored correctly. |
| Suboptimal Reaction Conditions | While the SPAAC reaction is robust, efficiency can be improved by optimizing conditions. Try increasing the concentration of reactants, increasing the incubation time, or performing the reaction at a slightly elevated temperature (e.g., 37°C). |
| Steric Hindrance | If the DBCO and azide groups are sterically hindered, the reaction may be slow or inefficient. The PEG4 spacer is designed to minimize this, but it can still be a factor with large, complex biomolecules. |
| Inaccurate Quantification | Ensure that the concentrations of your DBCO-labeled and azide-labeled molecules are accurately determined before starting the click reaction. Inaccurate concentrations can lead to suboptimal molar ratios. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Protein with this compound
This protocol describes the activation of a protein's carboxyl groups followed by conjugation to this compound.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC Hydrochloride
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Prepare Protein: Perform a buffer exchange to place your protein into the Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare Reagents:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Activate Carboxyl Groups:
-
Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Immediately after activation, perform a buffer exchange on the activated protein solution into the Coupling Buffer (pH 7.2) using a desalting column to remove excess EDC and Sulfo-NHS.
-
Add a 10 to 20-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the DBCO-labeled protein from excess this compound and quenching reagents using a desalting column or dialysis, exchanging into your desired final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as mass spectrometry or by measuring the UV absorbance of the DBCO group around 309 nm.
Protocol 2: Copper-Free Click Reaction of DBCO-Labeled Protein with an Azide-Containing Molecule
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (must be azide-free)
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in the Reaction Buffer.
-
Set up Click Reaction:
-
In a reaction tube, combine the DBCO-labeled protein and the azide-containing molecule.
-
A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used to ensure complete labeling of the protein.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 4-12 hours at 4°C.
-
Purification: If necessary, purify the final conjugate from the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: A two-step experimental workflow for bioconjugation.
References
DBCO-PEG4-amine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of DBCO-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][4] When prepared in an anhydrous solvent like DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to ensure maximum reactivity.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The presence of the hydrophilic PEG4 spacer enhances its solubility in aqueous buffers compared to non-PEGylated DBCO reagents. For biological applications, a common practice is to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting it into the final aqueous reaction buffer.
Q3: How stable is the DBCO group in aqueous solutions?
A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically in the pH range of 6-9. However, prolonged incubation in aqueous solutions can lead to a gradual degradation of the DBCO group. It is advisable to avoid strongly acidic conditions (pH < 5) as they can promote the degradation of the DBCO ring. For long-term storage of DBCO-conjugated molecules, it is best to use buffers that are free of azides.
Q4: Can I directly conjugate this compound to a molecule containing a carboxylic acid?
A4: No, the primary amine group of this compound will not directly react with a carboxylic acid to form a stable amide bond under normal conditions. This reaction requires the presence of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to convert the carboxylic acid into a more reactive intermediate (e.g., an NHS ester).
Storage and Stability Data
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Protect from light and moisture. |
| In DMSO or DMF (Stock Solution) | -80°C | Up to 6 months | Use anhydrous solvents; protect from light. |
| In DMSO or DMF (Stock Solution) | -20°C | Up to 1 month | Use anhydrous solvents; protect from light. |
| Aqueous Working Solution | 4°C | Use immediately | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Activating a Carboxylic Acid with EDC/NHS for Conjugation to this compound
This protocol describes the activation of a carboxyl-containing molecule for subsequent reaction with the primary amine of this compound.
Materials:
-
Molecule with a terminal carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the Carboxyl-Containing Molecule: Prepare a solution of your molecule in the Activation Buffer.
-
Activate with EDC and NHS: Add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the solution from Step 1.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Prepare this compound: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation: Immediately add the freshly activated carboxyl solution to a solution of this compound in Conjugation Buffer. A 10- to 20-fold molar excess of the activated molecule over this compound is a common starting point for optimization.
-
Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using a DBCO-conjugated Molecule
This protocol outlines the "click" reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (prepared as in Protocol 1 or obtained commercially)
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions: Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the Reaction Buffer.
-
Reaction Setup: Mix the two solutions. A molar excess of 1.5 to 10 equivalents of one of the components can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C for 12 hours or longer.
-
Purification: The resulting conjugate can be purified as needed, depending on the downstream application.
Troubleshooting Guide
Issue 1: Low or No Conjugation of this compound to a Carboxylic Acid
-
Possible Cause: Ineffective activation of the carboxylic acid.
-
Solution: Use fresh, high-quality EDC and NHS, as they are moisture-sensitive. Ensure the activation reaction is performed in the optimal pH range of 4.5-6.0.
-
-
Possible Cause: Hydrolysis of the activated ester.
-
Solution: Use the activated carboxylic acid immediately in the conjugation reaction. Do not store the activated intermediate.
-
-
Possible Cause: Inaccessible amine group on this compound.
-
Solution: While less common for this molecule, ensure the reaction conditions are not causing the PEG chain to fold and block the amine. Consider adjusting the buffer composition.
-
Issue 2: Precipitation of Protein During Conjugation
-
Possible Cause: High concentration of organic solvent (DMSO or DMF) from the this compound stock solution.
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
-
-
Possible Cause: The pH of the reaction buffer is close to the isoelectric point (pI) of the protein.
-
Solution: Use a buffer with sufficient buffering capacity and a pH that is at least one unit away from the protein's pI.
-
Issue 3: Low Yield After Purification
-
Possible Cause: The conjugate is adsorbing to the purification media.
-
Solution: Choose a purification resin that is compatible with your conjugate. Consider adding a low concentration of a non-ionic detergent, such as Tween-20, to the buffers if it does not interfere with downstream applications.
-
-
Possible Cause: The conjugate has reduced solubility.
-
Solution: Perform purification steps at 4°C and optimize the storage buffer for the final product.
-
Visual Guides
Caption: Workflow for conjugating this compound to a carboxylic acid and subsequent SPAAC reaction.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Preventing Aggregation of DBCO-Labeled Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during and after labeling with dibenzocyclooctyne (DBCO) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DBCO-labeled protein aggregation?
Protein aggregation during DBCO labeling is a common issue that can stem from several factors:
-
Hydrophobicity of the DBCO Moiety: The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can lead to intermolecular hydrophobic interactions and subsequent aggregation. This effect is more pronounced at higher labeling ratios.
-
High Molar Excess of DBCO Reagent: Using a large molar excess of a DBCO-NHS ester can lead to the precipitation of the reagent itself or cause extensive and uncontrolled modification of the protein, resulting in aggregation.[1] For instance, conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1][2]
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment.[1] Labeling in a buffer with a suboptimal pH or ionic strength for your specific protein can lead to instability and aggregation, even before the DBCO reagent is added. It is crucial to work at a pH that is at least 1-2 units away from the protein's isoelectric point (pI).
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate intermolecular interactions and increase the risk of aggregation.[1]
Q2: My protein is aggregating upon addition of the DBCO reagent. How can I optimize the reaction to prevent this?
Optimizing key reaction parameters is critical for successful conjugation with minimal aggregation. Below are recommended starting conditions that can be adjusted based on the specific characteristics of your protein.
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5-20 fold | For sensitive proteins or those at low concentrations (<1 mg/mL), a higher excess (20-40 fold) may be necessary. For more robust proteins (>1 mg/mL), a 10-20 fold excess is a good starting point. An optimal range is often found between a 5-10 fold molar excess to maximize labeling while minimizing precipitation. |
| Protein Concentration | 1-5 mg/mL | While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation. If aggregation is observed, try reducing the protein concentration. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are generally faster (e.g., 1-2 hours). If aggregation occurs, performing the reaction at 4°C for a longer duration (4-12 hours or overnight) can enhance protein stability. |
| Reaction Time | 1-12 hours | Shorter reaction times at room temperature (30-60 minutes) or longer times at 4°C (2-12 hours) are typical. The optimal time may vary depending on the protein and desired degree of labeling. |
Q3: What are the best buffer conditions and additives to prevent aggregation?
The ideal buffer will maintain protein stability while allowing for efficient conjugation. Since every protein is different, empirical testing is often necessary. Here are some general guidelines and a list of commonly used additives:
-
pH: Maintain a buffer pH between 7.0 and 8.5 for efficient reaction of NHS esters with primary amines (e.g., lysine residues). Crucially, the pH should be at least 1-2 units away from your protein's isoelectric point (pI) to maintain its solubility.
-
Buffer System: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers. Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the DBCO-NHS ester.
Table of Common Buffer Additives to Prevent Aggregation:
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 50 mM - 2 M | Suppresses aggregation by binding to charged and hydrophobic regions on the protein surface, preventing intermolecular interactions. |
| Glycerol | 10-50% (v/v) | Stabilizes the protein's native structure through preferential hydration and increases solvent viscosity, which reduces the rate of molecular collisions. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as cryo- and lyoprotectants, stabilizing protein structure. |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.05-1% (v/v) | Help to solubilize proteins and prevent aggregation by interacting with hydrophobic patches. |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds which can lead to aggregation. Ensure the reducing agent is compatible with your protein and the labeling chemistry. |
Q4: I've optimized my reaction but still observe aggregation. What other strategies can I try?
If aggregation persists after optimizing reaction conditions and buffers, consider the following advanced strategies:
-
Use a PEGylated DBCO Reagent: DBCO reagents are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the DBCO group, thereby reducing the tendency for aggregation.
-
Purify Immediately After Conjugation: Once the reaction is complete, it is crucial to immediately purify the conjugated protein to remove excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography (SEC) is a highly effective method for this.
-
Consider Site-Specific Labeling: If your protein has numerous surface lysines, random labeling with DBCO-NHS ester can result in a heterogeneous product with a higher propensity for aggregation. If feasible, consider engineering a specific labeling site, such as a single cysteine residue or incorporating an unnatural amino acid, to achieve controlled, site-specific conjugation.
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via its primary amines.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Calculate the required volume of the 10 mM DBCO-NHS stock solution to achieve the desired molar excess (e.g., 10-fold). b. Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution while gently vortexing. c. Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours with gentle rotation.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the DBCO-labeled protein from excess reagent and potential aggregates using a desalting column, spin filtration, or dialysis against your desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance at ~280 nm (for the protein) and ~309 nm (for DBCO). Assess the sample for aggregation using SEC or DLS.
-
Storage: Store the purified DBCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage. Consider adding a cryoprotectant like glycerol (e.g., 20-50%).
Protocol 2: Small-Scale Buffer Screening to Prevent Aggregation
This protocol allows for the rapid screening of various buffer conditions to identify the optimal buffer for your DBCO labeling reaction.
Materials:
-
Aliquots of your protein of interest
-
A panel of test buffers with varying pH, salt concentrations, and additives (see table above)
-
DBCO-NHS ester stock solution (10 mM in DMSO)
-
Microcentrifuge tubes or a 96-well plate
-
Method for assessing aggregation (e.g., Nanodrop for turbidity, DLS, or SEC)
Procedure:
-
Prepare Buffer Panel: Prepare a series of small-volume buffers with different pH values, salt concentrations, and stabilizing additives.
-
Incubate Protein in Buffers: Add a small amount of your protein to each test buffer and incubate for a short period (e.g., 30 minutes) at the intended reaction temperature.
-
Assess Baseline Stability: Measure the turbidity or analyze by DLS to assess the initial stability of the protein in each buffer before adding the DBCO reagent.
-
Add DBCO Reagent: To the tubes/wells where the protein remains soluble, add the DBCO-NHS ester stock solution to a consistent final molar excess.
-
Incubate: Allow the labeling reaction to proceed for the desired time.
-
Assess Aggregation: After incubation, visually inspect for precipitation. Quantify the amount of aggregation in each condition using your chosen method (e.g., measure absorbance at 600 nm for turbidity, or analyze samples by DLS or SEC).
-
Select Optimal Buffer: The buffer condition that results in the lowest level of aggregation is the optimal choice for your larger-scale labeling reaction.
Protocol 3: Quantification of Aggregates using Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates.
Materials:
-
DBCO-labeled protein sample
-
SEC column suitable for the molecular weight of your protein
-
HPLC or FPLC system with a UV detector
-
Mobile phase (a buffer in which your protein is stable and soluble)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your DBCO-labeled protein sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of your filtered sample onto the column.
-
Chromatogram Analysis: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric protein. The monomer will elute as a major peak, preceded by smaller peaks corresponding to dimers, trimers, and higher-order aggregates.
-
Quantification: Integrate the peak areas of the monomer and the aggregate peaks. The percentage of aggregation can be calculated as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Caption: Experimental workflow for DBCO conjugation and analysis.
Caption: Troubleshooting decision tree for protein aggregation.
References
Technical Support Center: Copper-Free Click Chemistry with DBCO Reagents
Welcome to the technical support center for copper-free click chemistry utilizing DBCO (Dibenzocyclooctyne) reagents. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges in strain-promoted alkyne-azide cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
General Questions
Q1: What is copper-free click chemistry? Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that facilitates the covalent bonding of two molecules without the need for a cytotoxic copper catalyst.[1] The reaction is driven by the high ring strain of a cyclooctyne, like DBCO, which reacts swiftly and specifically with an azide-functionalized molecule to create a stable triazole linkage.[1][] This method is especially beneficial for in vivo and live-cell applications where copper toxicity is a concern.[1]
Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)? The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments within living systems.[1] It also simplifies the purification process as there is no need to remove residual copper from the final product.
Q3: What should I consider when choosing a DBCO reagent? The choice of a DBCO reagent often involves a balance between reactivity and stability. Highly strained cyclooctynes react very quickly but may be less stable. Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment. For biomolecules prone to aggregation, using a DBCO reagent with a hydrophilic polyethylene glycol (PEG) linker can improve solubility and reduce non-specific binding.
Troubleshooting Low Reaction Yield
Q4: My SPAAC reaction has a low yield. What are the potential causes? Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes like DBCO can be unstable under certain conditions, such as acidic environments or during extended storage, leading to degradation. DBCO-NHS esters are particularly sensitive to moisture.
-
Steric Hindrance: Large or complex molecules attached to the DBCO and azide groups can physically obstruct the reactive sites, slowing down or preventing the reaction.
-
Solubility Issues: If one or both reactants have poor solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An improper molar ratio of azide to DBCO can lead to the incomplete consumption of the limiting reagent.
-
Side Reactions: DBCO reagents can sometimes react with thiols (e.g., from cysteine residues in proteins), leading to off-target reactions and consumption of your reagent.
Q5: How can I improve the yield of my SPAAC reaction? To enhance the yield of your reaction, consider the following optimization strategies:
-
Optimize Molar Ratio: Use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule, though this can be inverted if the azide-labeled molecule is more precious. For antibody conjugations, a 1.5 to 10-fold molar excess can be beneficial.
-
Increase Concentration: Higher concentrations of reactants generally lead to faster reaction rates.
-
Optimize Temperature and Time: DBCO-azide reactions are efficient at temperatures ranging from 4°C to 37°C. Higher temperatures typically result in faster reactions. Reaction times of 4 to 12 hours at room temperature are common, but for sensitive biomolecules, overnight incubation at 4°C is recommended. In some cases, extending the incubation to 24-48 hours may be necessary to maximize the yield.
-
Use a PEG Spacer: Incorporating a flexible PEG linker between the DBCO moiety and your molecule of interest can alleviate steric hindrance.
-
Ensure Reagent Quality: Use freshly prepared reagents, especially for moisture-sensitive compounds like DBCO-NHS esters. Store stock solutions properly at -20°C, protected from light and moisture.
Reagent and Buffer Compatibility
Q6: What solvents are compatible with DBCO click chemistry? DBCO click chemistry is compatible with a range of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For bioconjugations, aqueous buffers are preferred. If your DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO first and then added to the aqueous reaction mixture, keeping the final organic solvent concentration low (typically below 20%) to prevent protein precipitation.
Q7: Are there any buffer components I should avoid? Yes. Avoid buffers containing sodium azide, as it will react with the DBCO group. If you are using DBCO-NHS esters for amine labeling, avoid buffers containing primary amines like Tris or glycine. Also, avoid sulfhydryl-containing components like DTT or TCEP, as they can reduce the azide group.
Reagent Stability and Storage
Q8: How should I store my DBCO reagents? For long-term storage, DBCO reagents should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for several days to a few months, but it is best to prepare aqueous working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. A DBCO-modified antibody was found to lose about 3-5% of its reactivity over four weeks when stored at 4°C.
Troubleshooting Guides
Guide 1: Low or No Conjugation Product
This guide provides a step-by-step approach to diagnosing and resolving low-yield SPAAC reactions.
Caption: Decision tree for troubleshooting low yields in SPAAC reactions.
Guide 2: Solubility Issues with DBCO-Labeled Molecules
Hydrophobicity of the DBCO group can lead to solubility challenges, especially with peptides and proteins.
Caption: A troubleshooting workflow for dissolving DBCO-labeled molecules.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | References |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide-molecule is limiting. | |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | |
| Reaction Time | 4 - 12 hours | Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations. | |
| pH | 6.0 - 9.0 | The DBCO group is generally stable in this range. Avoid strong acidic conditions. | |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecules, use aqueous buffers. Organic co-solvents should be <20%. |
Table 2: Stability of DBCO Group in Aqueous Solutions
| pH | Temperature | Incubation Time | Estimated Stability | Notes | References |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. | |
| 7.4 (PBS) | 25°C (RT) | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. | |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation. | |
| 5.0 | 25°C (RT) | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO ring. |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a general guideline for conjugating a DBCO-modified molecule to an azide-modified molecule.
Caption: General experimental workflow for copper-free click chemistry.
Materials:
-
Azide-containing molecule
-
DBCO-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other azide-free buffer.
-
Co-solvent: Anhydrous DMSO or DMF (if needed).
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the DBCO stock solution. Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.
-
If a co-solvent is used, ensure the final percentage is low enough to maintain the solubility of all reactants, especially proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
-
Purification:
-
After the reaction is complete, purify the conjugate from excess reagents using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: Labeling a Protein with a DBCO-NHS Ester
This protocol outlines the steps for labeling a protein containing primary amines (e.g., lysine residues) with a DBCO-NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
DBCO-PEG4-NHS ester (or similar)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Spin desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the vial to come to room temperature before opening.
-
-
Conjugation Reaction:
-
Add the DBCO-NHS ester stock solution to the protein sample. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibodies.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester and quenching buffer using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS). The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-functionalized molecule.
-
Protocol 3: Post-Reaction Purification using a Spin Desalting Column
This method is ideal for the rapid removal of small, unreacted DBCO reagents from larger biomolecules like proteins.
Procedure:
-
Column Preparation:
-
Choose a spin column with an appropriate molecular weight cut-off (MWCO) for your biomolecule (e.g., 7K MWCO for most antibodies).
-
-
Equilibration:
-
Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column by adding 2-3 column volumes of your desired final buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol. The purified, conjugated biomolecule will be in the collection tube, while the smaller, excess DBCO reagent will be retained in the column resin.
-
References
Technical Support Center: DBCO-PEG4-Amine
Welcome to the technical support center for DBCO-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Conjugated Product | Degradation of DBCO Reagent: The strained alkyne in the DBCO group can degrade under strongly acidic conditions (pH < 5), via oxidation, or with prolonged storage in aqueous solutions at elevated temperatures.[1][2] | Store the solid this compound at -20°C.[2][3] Prepare aqueous working solutions fresh for each experiment.[1] Avoid exposing the reagent to acidic conditions for extended periods. |
| Reaction with Buffer Components: The DBCO group will react with any azides present in the buffer, such as sodium azide used as a preservative. If the amine group of this compound is being used for conjugation to an activated carboxylic acid, primary amine buffers (e.g., Tris, glycine) will compete with the reaction. | Use buffers free of azides and primary amines. Recommended buffers include PBS (phosphate-buffered saline), HEPES, or borate buffers within a pH range of 7-9. | |
| Side Reaction with Thiols: The DBCO group can undergo a thiol-yne coupling reaction with free sulfhydryl groups (e.g., from cysteine residues in proteins), which is a known side reaction. | If your biomolecule contains free thiols and you are targeting a different functional group, consider using a thiol-capping agent prior to the reaction with the DBCO reagent. | |
| Suboptimal Reaction Conditions: Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are concentration-dependent. Low concentrations of reactants will lead to slow reaction rates and low yields. | Increase the concentration of one or both reactants. A common strategy is to use a 1.5 to 3-fold molar excess of the less critical or more easily accessible component. Reactions can be performed at room temperature or 37°C; longer incubation times may improve efficiency. | |
| Precipitation of Protein/Biomolecule During Conjugation | High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. High final concentrations of these solvents (typically >10-15%) can cause proteins to precipitate. | Ensure the final concentration of the organic solvent in your reaction mixture is as low as possible, ideally below 10%. |
| Poor Solubility of the DBCO Reagent: While the PEG4 linker enhances water solubility, the DBCO moiety itself is hydrophobic, which can lead to solubility issues at high concentrations. | Prepare a concentrated stock solution in DMSO or DMF and add it dropwise to the aqueous solution of your biomolecule with gentle mixing. | |
| Unexpected or Multiple Products Observed | Lack of Regiospecificity in SPAAC: The SPAAC reaction is not regiospecific, meaning it can result in a mixture of 1,4- and 1,5-disubstituted triazole isomers. | This is an inherent characteristic of the SPAAC reaction. For most applications, this isomeric mixture does not affect the biological activity of the conjugate. If regioisomers need to be separated, it would require advanced purification techniques like high-resolution chromatography. |
| Reaction with Non-target Amines: If you are conjugating a molecule to the amine of this compound using an amine-reactive reagent (like an NHS ester), it may also react with other primary amines on your target biomolecule (e.g., lysine residues). | To achieve site-specific labeling of the this compound, ensure that your target biomolecule does not have other accessible primary amines, or use a protecting group strategy if necessary. |
Quantitative Data Summary
The stability of the DBCO group is crucial for successful conjugation. The following table, based on data for a structurally similar compound (DBCO-NHCO-PEG4-acid), provides an estimate of the stability of the DBCO moiety in aqueous solutions.
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: The primary intended reaction involves the dibenzocyclooctyne (DBCO) group, which participates in a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing molecule. This is a highly specific, bio-orthogonal "click chemistry" reaction that does not require a copper catalyst. The primary amine on the other end of the PEG4 linker is used to conjugate the DBCO moiety to another molecule, typically via reaction with an activated ester or a carboxylic acid.
Q2: Can this compound react with other functional groups besides azides?
A2: Yes, under certain conditions, the DBCO group can react with thiols (sulfhydryl groups), such as those found in cysteine residues of proteins. This is considered a potential side reaction. The DBCO group is generally unreactive towards other common biological functional groups like amines and hydroxyls under physiological conditions.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for several days, but it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to avoid degradation.
Q4: What solvents should I use to dissolve this compound?
A4: this compound is soluble in organic solvents such as DMSO, DMF, and DCM (dichloromethane). The PEG4 linker enhances its solubility in aqueous solutions compared to linkers without the PEG spacer. For bioconjugation, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous reaction buffer.
Q5: Are there any buffer components I should avoid when using this compound?
A5: Yes. Critically, do not use buffers containing azides (e.g., sodium azide as a preservative), as the azide will react directly with the DBCO group, consuming your reagent. Additionally, if you are performing a reaction that targets the amine group of this compound (for example, reacting it with an NHS-activated molecule), you should avoid buffers that contain other primary amines, such as Tris or glycine, as they will compete in the reaction.
Experimental Protocols & Visualizations
Protocol: Stability Assessment of this compound in Aqueous Buffer
This protocol provides a method to determine the stability of this compound under specific experimental conditions using RP-HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the DMSO stock solution into the aqueous buffer of choice at various pH values to a final concentration of 1 mM. Prepare a "Time Zero" (T=0) sample by immediately quenching the reaction (e.g., by freezing or immediate injection).
-
Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition and analyze it by RP-HPLC.
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each subsequent timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining reagent versus time to determine the degradation kinetics.
-
Diagrams
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
improving signal-to-noise in DBCO-PEG4-amine labeling experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their DBCO-PEG4-amine labeling experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling for this compound and its derivatives?
A1: Proper storage and handling are critical for maintaining the reactivity of DBCO reagents. For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture.[1][2] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several days to a month, though fresh solutions are always recommended.[1][2] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[1] Aqueous working solutions should be prepared fresh on the day of the experiment.
Q2: What are the key considerations for choosing a buffer for my conjugation reaction?
A2: Buffer selection is crucial for successful labeling. When reacting an NHS-ester activated DBCO linker with a primary amine on a target molecule, it is essential to use an amine-free buffer to prevent competition for the reactive sites. Recommended buffers include PBS (phosphate-buffered saline) at pH 7.2-8.0, HEPES, or borate buffers. Buffers containing primary amines, such as Tris, should be avoided during the NHS ester reaction step. For the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction, a physiological pH of 7.0-7.4 is ideal.
Q3: How can I determine the degree of labeling (DOL) of my DBCO-conjugated molecule?
A3: The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum, which is around 309 nm. The concentration of the protein and the degree of labeling can then be calculated using the Beer-Lambert law and specific extinction coefficients for the protein and the DBCO moiety.
Troubleshooting Guide
Problem 1: High Background Signal
High background fluorescence can obscure the specific signal from your labeled molecule. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic binding of the DBCO-fluorophore conjugate | Add a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to your wash buffers to disrupt these interactions. |
| Insufficient washing or blocking | Increase the number of wash steps and the duration of the blocking step. Using a blocking agent like 1-5% BSA can be effective. |
| Aggregation of the conjugate | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates that may have formed. |
| Excess unreacted DBCO reagent | Ensure that any unreacted DBCO reagent is quenched or removed after the conjugation step. This can be done by adding a quenching buffer (e.g., Tris or glycine) or through purification methods like desalting columns or dialysis. |
Problem 2: Low or No Signal
A weak or absent signal can be due to several factors related to the labeling efficiency or the stability of the reagents.
| Potential Cause | Recommended Solution |
| Inefficient labeling with the DBCO moiety | Optimize the molar ratio of the DBCO linker to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point. Also, ensure that the reaction conditions (pH, temperature, incubation time) are optimal for your specific molecules. |
| Hydrolysis of the DBCO-NHS ester | If you are using an NHS ester for conjugation, prepare the solution immediately before use and add it to your protein solution promptly to prevent hydrolysis. |
| Degradation of the DBCO reagent | Ensure that the this compound and its derivatives have been stored correctly at -20°C and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal reaction conditions for the click reaction | The SPAAC reaction is generally efficient, but optimizing the concentration of reactants and the incubation time can improve yields. Increasing the incubation time or temperature (e.g., 37°C) may enhance the signal. |
Problem 3: Inconsistent Results Between Experiments
Variability between experimental batches can be frustrating. Here's how to improve reproducibility:
| Potential Cause | Recommended Solution |
| Variability in the degree of labeling | Carefully control the molar ratio of the linker to the biomolecule in each experiment. Characterize the degree of labeling for each batch if possible. |
| Degradation of the linker during storage | Aliquot stock solutions to minimize freeze-thaw cycles and exposure to moisture. Always use fresh aqueous working solutions. |
| Inconsistent removal of excess reagent | Standardize your purification protocol after the labeling reaction to ensure consistent removal of unreacted DBCO reagent. |
Experimental Protocols & Data
General Protocol for Two-Step Labeling
This protocol outlines the general steps for labeling a primary amine-containing molecule (e.g., a protein) with this compound, followed by a click reaction with an azide-modified molecule.
-
Activation of DBCO-PEG4-acid (if starting with the acid form):
-
Dissolve DBCO-PEG4-acid in anhydrous DMSO or DMF.
-
Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid, forming an NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated DBCO-NHS ester solution to your protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
A 10-20 fold molar excess of the linker is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted DBCO-linker using a desalting column or dialysis.
-
-
Copper-Free Click Chemistry (SPAAC):
-
Combine the DBCO-modified molecule with the azide-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
A 1.5 to 3-fold molar excess of one reactant over the other is often used.
-
Incubate at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
Recommended Reaction Parameters
| Parameter | Recommended Value |
| Molar Excess of DBCO-NHS Ester to Antibody | 10 to 50-fold |
| Antibody-DBCO Conjugation Incubation Time | 30 minutes to 2 hours at room temperature, or 2 hours to overnight on ice/4°C |
| DBCO-Azide Click Reaction Incubation Time | 2-12 hours at room temperature, or 4-12+ hours at 4°C |
| pH for NHS Ester Conjugation | 7.0 - 9.0 |
Stability of DBCO-PEG4-acid in Aqueous Solutions
| pH | Temperature | Duration | Remaining Stability |
| 5.0 | 25°C | 24 hours | 85 - 90% |
| 7.4 (PBS) | 4°C | 48 hours | >95% |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% |
| 8.5 | 25°C | 24 hours | 90 - 95% |
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for this compound labeling.
Caption: A logical workflow for troubleshooting common labeling issues.
Caption: The signaling pathway of the SPAAC reaction.
References
Taming the Unstable Beast: A Technical Guide to DBCO-PEG4-NHS Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge in using DBCO-PEG4-NHS ester: hydrolysis. The inherent reactivity of the N-hydroxysuccinimide (NHS) ester, crucial for its function in labeling primary amines, also makes it susceptible to rapid degradation in aqueous environments. This guide will equip you with the knowledge to minimize hydrolysis, optimize your conjugation reactions, and confidently troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern?
A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[1][2] This is a significant issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your target molecule (e.g., a lysine residue on a protein). Once hydrolyzed, the DBCO-PEG4-NHS ester can no longer participate in the conjugation, leading to significantly lower yields of your final labeled product.[2]
Q2: What are the main factors that influence the rate of DBCO-PEG4-NHS ester hydrolysis?
A: The stability of an NHS ester is primarily influenced by three key factors:
-
pH: The rate of hydrolysis increases dramatically with a rise in pH.[1][3]
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.
Q3: What is the optimal pH for conducting conjugation reactions with DBCO-PEG4-NHS ester?
A: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal compromise, as it ensures that the primary amine groups on the target molecule are sufficiently deprotonated to be nucleophilic and react with the NHS ester, while keeping the rate of hydrolysis manageable.
Q4: Which buffers are compatible with NHS ester reactions?
A: It is crucial to use buffers that do not contain primary amines. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate-bicarbonate
-
Borate
Q5: How should I prepare and store my DBCO-PEG4-NHS ester to minimize hydrolysis?
A: Proper handling and storage are critical to maintaining the reactivity of your reagent.
-
Storage of Solid Reagent: Store the solid DBCO-PEG4-NHS ester at -20°C in a desiccated, dark environment. It is crucial to protect it from moisture.
-
Preparing Stock Solutions: As NHS esters are moisture-sensitive, allow the vial to come to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions in anhydrous solvents can be stored for a few days at -20°C.
Troubleshooting Guide
Low or No Conjugation Yield
One of the most common problems encountered with DBCO-PEG4-NHS ester is a low yield of the desired conjugate, often a direct result of ester hydrolysis.
| Potential Cause | Recommended Action |
| Hydrolysis of DBCO-PEG4-NHS ester | - Verify Reagent Activity: Before use, you can test for the presence of active NHS ester. Dissolve a small amount in a suitable buffer and measure the absorbance at 260 nm. Then, add a strong base (e.g., NaOH) to induce complete hydrolysis and remeasure the absorbance. An increase in absorbance indicates the presence of active ester. - Use Fresh Reagent: Always prepare stock solutions of the NHS ester immediately before the conjugation reaction. - Optimize Reaction Conditions: Ensure the reaction is performed within the optimal pH range (7.2-8.5) and consider carrying out the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis. |
| Incorrect Buffer Composition | - Use Amine-Free Buffers: Double-check that your reaction buffer does not contain primary amines (e.g., Tris, glycine). Switch to a recommended buffer like PBS, HEPES, or borate. |
| Suboptimal pH | - Measure and Adjust pH: Verify that the pH of your reaction buffer is within the optimal 7.2-8.5 range. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will significantly accelerate hydrolysis. |
| Low Protein/Target Molecule Concentration | - Increase Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the conjugation reaction. |
| Insufficient Molar Excess of NHS Ester | - Increase Molar Excess: For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of the NHS ester is often recommended. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess may be necessary. |
Quantitative Data Summary
Table 1: Impact of pH on the Half-life of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. As the pH increases, the rate of hydrolysis accelerates dramatically, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes |
Note: The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
Experimental Protocols
Protocol 1: Preparation of DBCO-PEG4-NHS Ester Stock Solution
Materials:
-
DBCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Allow the vial of DBCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial until the reagent is completely dissolved.
-
Use the stock solution immediately for the best results.
Protocol 2: General Protocol for Conjugation of DBCO-PEG4-NHS Ester to a Protein
Materials:
-
Protein or other amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared DBCO-PEG4-NHS ester stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.5.
-
Calculate Reagent Amount: Determine the required volume of the DBCO-PEG4-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
Initiate Conjugation: Add the calculated volume of the DBCO-PEG4-NHS ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester and the NHS byproduct from the labeled protein using an appropriate method such as a spin desalting column or dialysis.
Visualizations
Caption: Competing reaction pathways for DBCO-PEG4-NHS ester.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for NHS ester bioconjugation.
References
Technical Support Center: DBCO Conjugation and Quenching Protocols
This guide provides detailed answers and troubleshooting advice for researchers working with amine-reactive DBCO reagents, focusing on the critical quenching step in bioconjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a DBCO conjugation reaction?
Quenching is the process of stopping a chemical reaction by deactivating any unreacted reagents. In the context of bioconjugation, an amine-reactive DBCO crosslinker (like DBCO-PEG4-NHS ester) is often used in excess to ensure efficient labeling of a target molecule (e.g., a protein or antibody). The quenching step involves adding a small molecule with a primary amine, such as Tris or glycine, to consume all remaining reactive DBCO-NHS esters. This prevents any unintended reactions in subsequent steps and is crucial for achieving a well-defined final product.[1][2][3]
Q2: How do I quench a reaction involving an excess of an amine-reactive DBCO reagent?
The standard method is to add a sufficient concentration of a primary amine-containing buffer. The detailed protocol is outlined below.
Experimental Protocol: Quenching Excess DBCO-NHS Ester
This protocol describes the quenching and purification steps following the labeling of a biomolecule with a DBCO-NHS ester.
-
Perform Conjugation: Incubate your target molecule (e.g., protein) with a 10- to 50-fold molar excess of DBCO-NHS ester for 30-60 minutes at room temperature or 2 hours on ice.[3][4]
-
Prepare Quenching Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to achieve a final Tris concentration of 50-100 mM.
-
Incubate: Allow the quenching reaction to proceed for 15 to 30 minutes at room temperature with gentle mixing. This ensures all excess DBCO-NHS ester is deactivated.
-
Purify the Conjugate: Immediately following quenching, it is essential to remove the excess, quenched DBCO reagent and the quenching agent itself. This is typically achieved through:
-
Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the size of your biomolecule.
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS).
-
Spin Filtration: Use a centrifugal filter unit with a suitable molecular weight cutoff.
-
The purified DBCO-labeled molecule is now ready for the downstream strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.
Q3: What are the best reagents for quenching DBCO-NHS ester reactions?
The most commonly used and effective quenching agents are small molecules containing a primary amine that can react with the N-hydroxysuccinimide (NHS) ester.
| Quenching Reagent | Recommended Final Concentration | Incubation Time | Key Considerations |
| Tris-HCl | 50 - 100 mM (pH 8.0) | 15 - 30 min | Highly effective and widely documented. Ensure the pH is around 8.0 for optimal reactivity. |
| Glycine | ~100 mM | ~15 min | A suitable alternative to Tris. |
| Ethanolamine | 50 - 100 mM | 15 - 30 min | Another common primary amine used for quenching NHS ester reactions. |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for labeling a protein with a DBCO-NHS ester, including the essential quenching and purification steps before the final click reaction.
Troubleshooting Guide
Problem: Low or no conjugation in the final click chemistry step.
-
Possible Cause 1: Premature quenching of DBCO-NHS ester. Your initial protein buffer may contain primary amines (e.g., Tris, glycine) or sodium azide. These compounds will compete with your protein for the DBCO reagent.
-
Solution: Always perform a buffer exchange into an amine-free and azide-free buffer, such as PBS (phosphate-buffered saline), before starting the conjugation.
-
-
Possible Cause 2: Degraded DBCO reagent. DBCO-NHS esters are moisture-sensitive. DBCO functionality can also be compromised by certain reducing agents (e.g., TCEP) or high concentrations of thiols.
-
Solution: Prepare fresh solutions of the DBCO reagent in anhydrous DMSO or DMF immediately before use. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Avoid strong reducing agents if possible; if they are necessary, use them with caution and consider alternative alkynes that may show greater stability.
-
-
Possible Cause 3: Inefficient removal of quenching agent. If a high concentration of the quenching agent (e.g., Tris) is carried over into the SPAAC reaction, it can interfere with downstream processes.
-
Solution: Ensure your purification method (desalting, dialysis, etc.) is robust and effectively separates the high-molecular-weight conjugate from low-molecular-weight contaminants.
-
Problem: High background or non-specific signal in my assay.
-
Possible Cause: Incomplete quenching and removal of excess DBCO reagent. If unreacted DBCO reagent is not fully quenched and removed, it can bind to azide-functionalized surfaces or detection reagents in your assay, leading to false-positive signals.
-
Solution: Double-check the concentration of your quenching buffer and ensure the 15-30 minute incubation step is performed. Optimize your purification protocol to ensure complete removal of all excess reagents. You can monitor the removal of the DBCO reagent by checking the absorbance of the flow-through at ~309 nm, which is characteristic of the DBCO group.
-
References
removing excess DBCO-PEG4-amine after conjugation
Welcome to the Technical Support Center. This guide provides detailed information on troubleshooting and best practices for removing excess DBCO-PEG4-amine after a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be removed after conjugation?
This compound is a bifunctional linker molecule commonly used in bioconjugation. It contains a DBCO (Dibenzocyclooctyne) group, which reacts with azide-containing molecules via copper-free click chemistry, and an amine group for conjugation to molecules with activated carboxyl groups (like NHS esters).[1][2][3]
Key Properties of this compound:
-
Molecular Weight: Approximately 523.6 g/mol (free base).
-
Solubility: The hydrophilic PEG4 spacer enhances water solubility, while the DBCO moiety is more hydrophobic. It is often dissolved in organic solvents like DMSO or DMF for stock solutions.
It is critical to remove the excess, unreacted this compound from the reaction mixture to:
-
Prevent interference in downstream applications.
-
Avoid potential aggregation caused by the hydrophobicity of the DBCO group.
-
Ensure accurate characterization and quantification of the final conjugate.
-
Stop the reaction and obtain a pure, well-defined final product.
Q2: What are the common methods for removing excess this compound?
The most effective purification methods leverage the significant size difference between the small this compound molecule (~0.5 kDa) and the much larger biomolecule conjugate (e.g., an IgG antibody is ~150 kDa).
Commonly used techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, like the antibody conjugate, cannot enter the pores and elute quickly, while smaller molecules like the excess DBCO reagent are retained longer. For rapid, small-scale purification, desalting spin columns are highly effective.
-
Dialysis: This method uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO). The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. The small, unreacted DBCO molecules diffuse through the membrane into the external buffer, while the large biomolecule conjugate is retained.
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for larger sample volumes. The reaction mixture is passed tangentially across a membrane. The pressure gradient forces small molecules like excess this compound and buffer components through the membrane, while the larger conjugate is retained and can be concentrated or buffer-exchanged (diafiltration).
-
Solid-Phase Extraction (SPE): SPE can be used for purifying smaller biomolecules like peptides. In a reversed-phase SPE (RP-SPE) protocol, the peptide conjugate is adsorbed onto a hydrophobic stationary phase and the unreacted, more hydrophilic components are washed away. The purified peptide is then eluted using a solvent with a higher organic content.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the molecular weight of your biomolecule, the sample volume, the required purity, and available equipment. The decision tree below can guide your selection.
Caption: Decision tree for selecting a purification method.
Q4: Can you provide a comparison of the different purification methods?
The table below summarizes the key characteristics of the most common purification techniques for removing excess this compound from protein and antibody conjugations.
| Feature | SEC (Spin Column) | Dialysis | TFF / Diafiltration |
| Principle | Size-based separation via porous resin | Diffusion across a semi-permeable membrane | Size-based separation via tangential flow across a membrane |
| Typical Sample Volume | 30 µL - 4 mL | 100 µL - 100 mL | > 5 mL to Liters |
| Processing Time | < 15 minutes | 4 hours - Overnight (with buffer changes) | 30 minutes - a few hours |
| Typical Recovery | > 90% | 80 - 95% (can be lower for small volumes) | > 95% |
| Advantages | Very fast, high recovery, easy to use, buffer exchange included | Gentle on sample, inexpensive for large volumes, scalable | Fast for large volumes, scalable, can concentrate the sample |
| Disadvantages | Resin can be costly for many samples, potential for some dilution | Time-consuming, potential for sample loss with small volumes, risk of dilution | Requires specialized equipment, potential for membrane fouling |
| Best For | Rapid cleanup of a small number of samples, especially for volumes < 4 mL. | Batch processing of multiple samples where speed is not critical. | Large-scale production and processing of volumes > 5-10 mL. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid removal of excess this compound from small-volume reactions (e.g., < 500 µL).
Materials:
-
Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO) for your biomolecule (e.g., 7K or 10K MWCO for antibodies).
-
Microcentrifuge.
-
Collection tubes.
-
Final storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it into a collection tube. Loosen the cap.
-
Equilibration: Centrifuge the column (typically at 1,000-1,500 x g for 1-2 minutes) to remove the storage buffer. Discard the flow-through.
-
Place the column into a new collection tube. Add 300-500 µL of your final storage buffer to the top of the resin bed. Centrifuge again and discard the buffer. Repeat this wash step 2-3 times to fully equilibrate the column.
-
Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply the entire volume of your conjugation reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000-1,500 x g for 2 minutes). The purified conjugate is now in the collection tube. The smaller, excess this compound is retained in the column resin.
Protocol 2: Purification using Dialysis
This method is suitable for various sample volumes but is most practical for volumes greater than 100 µL where processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K or 12K for an antibody).
-
Large beaker (e.g., 1-2 L).
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4). The total buffer volume should be at least 1000x the sample volume.
-
Refrigerated space (4°C).
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer to remove preservatives.
-
Sample Loading: Carefully load your conjugation reaction mixture into the dialysis bag or cassette, avoiding the introduction of air bubbles. Securely close the device using clamps or caps.
-
Dialysis (First Exchange): Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer. Ensure the device is fully submerged. Place the beaker on a magnetic stir plate and stir gently at 4°C for at least 4-6 hours.
-
Buffer Exchange: Discard the buffer and replace it with an equal volume of fresh, cold buffer. Continue the dialysis for another 4-6 hours or overnight.
-
Final Exchange: For maximum purity, perform a third buffer exchange and dialyze for an additional 2-4 hours.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Recover your purified conjugate from the device using a pipette.
Troubleshooting Guide
The workflow for a typical conjugation and purification experiment is shown below. Failures can occur at multiple steps.
Caption: General workflow for bioconjugation and purification.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the final conjugate | Nonspecific binding: The protein may be interacting with the SEC resin or dialysis membrane. | For SEC, increase the salt concentration of the buffer to 150-300 mM NaCl to minimize ionic interactions. For dialysis, consider using a device with a different membrane material (e.g., regenerated cellulose). |
| Protein aggregation: The conjugate may have aggregated and precipitated during purification. | Perform all purification steps at 4°C. Ensure the buffer pH is appropriate for protein stability. Analyze the sample by DLS or SEC to check for aggregates. | |
| Sample loss during transfer: Physical loss of sample, especially with small volumes during dialysis. | For volumes < 100 µL, prefer a spin desalting column over dialysis to maximize recovery. Handle samples carefully to minimize surface adhesion. | |
| Inefficient removal of excess this compound | Insufficient buffer exchange (Dialysis): The concentration gradient is not high enough for complete removal. | Use a significantly larger volume of dialysis buffer (at least 1000x the sample volume). Perform at least 2-3 buffer changes over 12-24 hours. |
| Incorrect column size (SEC): The sample volume is too large for the desalting column's bed volume. | For desalting, the sample volume should not exceed 30% of the total column volume. For higher resolution, the sample volume should be 1-5% of the column volume. If necessary, use a larger column or split the sample into multiple runs. | |
| Incorrect MWCO: The dialysis membrane pore size is too close to the size of the DBCO reagent, or the conjugate is leaking through. | For removing a ~524 Da molecule from a large protein, a 10-14 kDa MWCO is very safe and effective. Ensure the MWCO is well below the molecular weight of your biomolecule. | |
| Conjugate appears aggregated after purification | Hydrophobic interactions: The DBCO moiety increases the hydrophobicity of the biomolecule, which can lead to aggregation, especially at high concentrations. | Consider using a DBCO reagent with a longer, more hydrophilic PEG spacer if aggregation is a persistent issue. Include additives like 5% glycerol or non-ionic detergents in the final storage buffer. |
References
Technical Support Center: DBCO-PEG4-Amine Reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer pH on the reactivity of DBCO-PEG4-amine in strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an azide-containing molecule?
A1: The strain-promoted alkyne-azide cycloaddition (SPAAC) is generally efficient over a broad pH range, typically between pH 5 and 10.[1] For many applications involving sensitive biomolecules like proteins, a pH range of 7.0 to 8.5 is commonly recommended to balance reaction efficiency with the stability of the biomolecule.[2] Some studies have shown that higher pH values can increase the reaction rate, although this can be buffer-dependent.[3][4] For instance, one study observed the highest reaction rates in HEPES buffer at pH 7.[3] It is often advisable to start with a near-neutral pH, such as in phosphate-buffered saline (PBS) at pH 7.4.
Q2: How does pH affect the stability of the DBCO group on my molecule?
A2: The DBCO group is generally stable in aqueous buffers, but it can be susceptible to degradation under strongly acidic conditions (pH < 5), which may lead to rearrangement and degradation of the DBCO ring. While stable for typical reaction times at neutral and slightly basic pH, prolonged incubation in aqueous solutions can lead to slow degradation. For long-term storage, it is best to keep DBCO-containing molecules as a solid at -20°C, protected from light and moisture.
Q3: Are there any buffer components I should avoid when working with this compound?
A3: Yes. It is critical to avoid buffers containing azides, such as sodium azide, which is often used as a preservative. The azide in the buffer will react directly with the DBCO group, consuming your reagent and preventing it from reacting with your target molecule. Additionally, if you are working with a DBCO-PEG4-NHS ester to label a primary amine, you must avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.
Q4: I am using a DBCO-PEG4-NHS ester to label a protein. What is the optimal pH for this initial labeling step?
A4: The conjugation of an NHS ester to a primary amine (acylation) is favored at a near-neutral to slightly basic pH, typically in the range of 6.0 to 9.0. A common recommendation is to use a buffer at pH 7-9, such as PBS (pH 7.4), HEPES, or borate buffer. At pH values above 7.5, the hydrolysis of the NHS ester becomes a more significant competing reaction, which can reduce your labeling efficiency.
Q5: My protein is aggregating after adding the DBCO reagent. Could pH be the cause?
A5: While the hydrophobicity of the DBCO group itself is a primary cause of aggregation, suboptimal buffer pH can contribute to protein instability and aggregation even before the addition of the DBCO reagent. Ensure your reaction buffer's pH is optimal for your specific protein's stability. Most proteins are stable at a physiological pH of around 7.4.
Troubleshooting Guides
Problem: Low or No Yield in DBCO-Azide Conjugation
If you are experiencing low or no yield in your copper-free click chemistry reaction, consider the following troubleshooting steps related to buffer pH.
| Potential Cause | Recommended Action |
| Suboptimal pH | While the reaction proceeds over a wide pH range, the rate can be pH-dependent. Perform a pH optimization screen using a series of buffers from pH 6.5 to 8.5 to find the optimal condition for your specific molecules. |
| DBCO Degradation | If the reaction was performed under acidic conditions (pH < 5) or for a very prolonged period, the DBCO group may have degraded. Ensure your buffer is within the recommended pH 5-10 range. Prepare aqueous solutions of DBCO-reagents fresh for each experiment. |
| Incorrect Buffer Choice | The buffer itself can influence reaction kinetics. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH. Consider testing different buffer systems like HEPES or borate buffers. |
| Buffer Contamination | Ensure your buffer is free of azide contamination (e.g., from sodium azide used as a preservative), as this will consume the DBCO reagent. |
Data Presentation
Table 1: Recommended Buffer Conditions for DBCO Reactions
| Reaction Type | Recommended pH Range | Recommended Buffers | Buffers to Avoid |
| DBCO-Azide (SPAAC) | 7.0 - 9.0 | PBS, HEPES, Borate, Carbonate/Bicarbonate | Buffers containing sodium azide |
| DBCO-NHS Ester + Amine | 7.0 - 9.0 | PBS, HEPES, Borate, Carbonate/Bicarbonate | Buffers containing primary amines (e.g., Tris, Glycine) |
Table 2: Expected Stability of DBCO Moiety in Aqueous Buffers
This table provides an illustrative guideline based on the known chemistry of the DBCO group. For critical applications, an in-house stability test is recommended.
| pH of Buffer | Temperature | Incubation Time | Expected % Intact DBCO | Comments |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate the rate of degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | The DBCO group is generally stable at a slightly basic pH. |
Experimental Protocols
Protocol: pH Optimization for DBCO-Azide Conjugation
This protocol describes a method to screen for the optimal pH for your specific DBCO-azide reaction.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffers:
-
0.1 M MES, pH 6.0
-
0.1 M Phosphate Buffer, pH 7.0
-
0.1 M HEPES, pH 7.5
-
0.1 M Borate Buffer, pH 8.5
-
-
Analytical system (e.g., HPLC, SDS-PAGE)
Procedure:
-
Prepare Reactants: Prepare stock solutions of your DBCO and azide-containing molecules in an appropriate solvent (e.g., DMSO or water).
-
Set up Reactions: In separate microcentrifuge tubes, set up the conjugation reaction in each of the different reaction buffers. Ensure the final concentration of reactants and the percentage of any organic solvent are consistent across all reactions.
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours).
-
Analysis: Analyze the extent of conjugation in each reaction using your chosen analytical method. For example, monitor the decrease in the DBCO absorbance peak around 310 nm by UV-Vis spectroscopy or quantify the product formation via HPLC.
-
Determine Optimal pH: Compare the results from each pH condition to identify the buffer that provides the highest yield of the desired conjugate.
Visualizations
Caption: Troubleshooting decision tree for low DBCO conjugation yield.
Caption: Impact of pH on DBCO-PEG4-NHS ester reactivity.
References
Validation & Comparative
A Comparative Guide to Determining DBCO-PEG4-Amine Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the efficiency of coupling a molecule of interest to DBCO-PEG4-amine is critical for reproducible results and the successful development of targeted therapies and diagnostic agents. This guide provides an objective comparison of common methods for conjugating molecules to the primary amine of this compound and for subsequently determining the conjugation efficiency. Detailed experimental protocols and supporting data are provided to facilitate informed decisions in your experimental design.
The DBCO (Dibenzocyclooctyne) moiety enables highly efficient and specific copper-free click chemistry reactions with azide-tagged molecules, while the PEG4 (tetraethylene glycol) spacer enhances solubility and reduces steric hindrance. The terminal primary amine serves as a versatile handle for attaching a wide array of molecules, typically those containing a carboxyl group, via amide bond formation.
Quantitative Comparison of Amine Conjugation Chemistries
The choice of conjugation chemistry directly impacts the efficiency and reproducibility of the coupling reaction. The following table compares the most common method, EDC/NHS coupling, with alternative amine-reactive chemistries.
| Feature | EDC/NHS Coupling | Reductive Amination (Aldehyde) | Isothiocyanate Coupling |
| Target Functional Group on Molecule of Interest | Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Isothiocyanate (-NCS) |
| Bond Formed | Amide | Secondary Amine | Thiourea |
| Typical Conjugation Efficiency | 70-95% | 60-90% | 80-95% |
| Key Advantages | Well-established, versatile, forms stable amide bond. | Forms a very stable secondary amine bond; can be site-specific under controlled pH. | High reactivity and efficiency; stable thiourea bond. |
| Key Disadvantages | Requires activation step, NHS esters are moisture sensitive, can lead to side reactions. | Requires a reduction step, which can potentially affect sensitive biomolecules. | Can be less stable than amide bonds over time, especially at higher pH.[1] |
| Optimal Reaction pH | Activation: 4.5-6.0; Coupling: 7.0-8.5[2] | 6.0-7.5 (for Schiff base formation) | 9.0-9.5[1] |
Experimental Protocols
This section provides detailed methodologies for conjugating a carboxyl-containing molecule to this compound using the widely adopted EDC/NHS chemistry and for determining the conjugation efficiency.
Protocol 1: EDC/NHS-Mediated Conjugation of a Carboxylic Acid to this compound
This two-step protocol first activates the carboxylic acid on the molecule of interest to form an NHS ester, which then efficiently reacts with the primary amine of this compound.
Materials:
-
This compound
-
Carboxyl-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) to the solution of the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation to this compound:
-
Add the activated carboxyl-molecule solution to the this compound solution. A 1.5 to 10-fold molar excess of the activated molecule to this compound is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts using a desalting column or by reverse-phase HPLC. The increased hydrophobicity of the DBCO-containing conjugate will typically result in a longer retention time on a C18 column compared to the unconjugated molecule of interest.
-
Protocol 2: Determining Conjugation Efficiency
A combination of UV-Vis spectroscopy, mass spectrometry, and HPLC is recommended for a comprehensive determination of conjugation efficiency.
1. UV-Vis Spectroscopy:
-
Principle: This method relies on the characteristic absorbance of the DBCO group at approximately 309 nm. By comparing the absorbance of the purified conjugate with a standard curve of known concentrations of this compound, the concentration of the conjugated DBCO can be determined.
-
Procedure:
-
Measure the absorbance of the purified conjugate solution at 309 nm (A309).
-
If the conjugated molecule also absorbs at 309 nm, its contribution must be subtracted.
-
Calculate the concentration of the DBCO-conjugate using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹ at 309 nm).
-
The conjugation efficiency can be calculated as: (moles of conjugated DBCO / initial moles of this compound) * 100%
-
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a direct and accurate measurement of the molecular weight of the final product, confirming the successful conjugation and the absence of starting materials.
-
Procedure:
-
Analyze the purified conjugate using MALDI-TOF or ESI-MS.
-
The observed molecular weight should correspond to the sum of the molecular weight of the molecule of interest and the this compound, minus the mass of water lost during amide bond formation.
-
The relative peak intensities of the starting materials and the final conjugate can provide a semi-quantitative measure of conjugation efficiency.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate the final conjugate from unreacted starting materials and byproducts. The peak areas of the different components can be used to quantify the conjugation efficiency.
-
Procedure:
-
Analyze the reaction mixture before and after purification using reverse-phase HPLC.
-
Monitor the elution profile at a wavelength where both the starting materials and the product absorb (e.g., 280 nm if the molecule of interest is a protein, and 309 nm for the DBCO moiety).
-
The conjugation efficiency can be calculated by comparing the peak area of the final conjugate to the sum of the peak areas of all components.
-
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the relationships between different components.
Caption: Experimental workflow for this compound conjugation and efficiency determination.
Caption: Comparison of common amine conjugation chemistries for this compound.
References
A Researcher's Guide to Quantifying DBCO-PEG4-Amine Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for ensuring the consistency, efficacy, and safety of their modified biomolecules. Dibenzocyclooctyne-PEG4-amine (DBCO-PEG4-amine) has emerged as a valuable tool in copper-free click chemistry for its ability to efficiently label biomolecules. This guide provides an objective comparison of methods to quantify the degree of labeling (DOL) with this compound and its alternatives, supported by experimental data and detailed protocols.
Comparison of Quantification Methodologies
The choice of quantification method depends on the biomolecule, the available instrumentation, and the required precision. The following table summarizes common techniques for determining the degree of labeling for DBCO-functionalized molecules and compares them to methods used for other popular labeling chemistries like N-hydroxysuccinimide (NHS) esters.
| Quantification Method | Principle | Analytes | Pros | Cons |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm) to calculate the molar ratio.[1][2][3] | DBCO-labeled proteins | Rapid, non-destructive, and requires standard laboratory equipment.[1] | Requires accurate protein extinction coefficients and a correction factor for DBCO absorbance at 280 nm.[1] Less accurate for complex mixtures. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precisely measures the mass shift of the biomolecule after conjugation with the this compound linker. | Labeled proteins, peptides, oligonucleotides | Provides an exact mass confirmation of the conjugate and can identify different labeled species (e.g., unlabeled, single-labeled, multi-labeled). High sensitivity and accuracy. | Requires access to a mass spectrometer and expertise in data analysis. Can be destructive to the sample. |
| Fluorescent Methods | Utilizes a fluorescent azide probe that reacts with the DBCO group, allowing for quantification based on fluorescence intensity. | DBCO-labeled molecules | High precision for determining the number of accessible DBCO groups. Can be adapted for high-throughput screening. | Requires a fluorometer and a specific fluorescent probe. A standard curve is necessary for accurate quantification. |
| HABA Assay | A colorimetric assay used to quantify biotinylation. It is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | Biotinylated proteins | Simple, rapid, and uses a standard spectrophotometer. | Indirectly relevant to DBCO labeling; serves as a comparative method for an alternative labeling strategy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of labeling. Below are protocols for key experiments.
Protocol 1: Labeling of a Protein with DBCO-PEG4-NHS Ester
This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein or antibody, using a DBCO-PEG4-NHS ester, which contains the same DBCO-PEG4 core as this compound but is reactive towards amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO reagent using a spin desalting column according to the manufacturer's instructions.
Protocol 2: Quantification of DBCO Labeling using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL).
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The correction factor for DBCO at 280 nm is typically around 0.90.
-
-
Calculate the Degree of Labeling (DOL) using the formula: DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm), which is approximately 12,000 M⁻¹cm⁻¹.
-
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
This protocol provides a general workflow for confirming the successful conjugation and determining the distribution of labeled species.
Procedure:
-
Prepare the purified DBCO-labeled protein sample according to the mass spectrometer's requirements. This may involve buffer exchange and dilution.
-
Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or a mixture of 2,5-dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Acquire the mass spectrum in the appropriate mass range for the protein.
-
Analyze the spectrum to identify the mass peaks corresponding to the unlabeled protein and the protein labeled with one or more this compound moieties. The mass increase for each this compound addition is approximately 438.5 Da.
-
The relative intensities of the peaks can be used to estimate the distribution of labeled species.
Visualizing the Workflow
The following diagram illustrates the key steps in labeling a protein with a DBCO-PEG4-NHS ester and subsequently quantifying the degree of labeling.
Caption: Workflow for protein labeling with DBCO-PEG4-NHS ester and subsequent quantification.
Comparative Performance Data
While the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative, direct head-to-head comparisons with specific numerical efficiencies for a broad range of alternatives are not always readily available in single publications. However, by compiling data from various sources, a comparative overview can be constructed.
The following table presents typical Degree of Labeling (DOL) values that can be expected for different labeling chemistries under optimized conditions. These values are illustrative and can vary depending on the specific protein, linker, and reaction conditions.
| Labeling Reagent | Target Functional Group | Typical Molar Excess (Reagent:Protein) | Typical Reaction Time | Expected Degree of Labeling (DOL) | Key Considerations |
| DBCO-PEG4-NHS Ester | Primary Amines (e.g., Lysine) | 10-40x | 1-12 hours | 2 - 10 | Reaction pH 7.2-8.0 is optimal. Avoid amine-containing buffers like Tris. |
| Maleimide-PEG4-DBCO | Thiols (e.g., Cysteine) | 10-20x | 2-4 hours | Site-specific, often 1-2 per free thiol | Highly specific for thiols at pH 6.5-7.5. Can undergo retro-Michael addition. |
| Standard NHS Ester (e.g., Biotin-NHS) | Primary Amines (e.g., Lysine) | 5-20x | 30-60 minutes | 1 - 8 | Susceptible to hydrolysis, especially at higher pH. |
| Azide-PEG-NHS Ester (for subsequent CuAAC or SPAAC) | Primary Amines (e.g., Lysine) | 10-20x | 1-2 hours | 2 - 10 | Introduces an azide for subsequent click chemistry. |
This guide provides a framework for researchers to select the most appropriate method for quantifying the degree of labeling with this compound and to understand its performance in the context of other common bioconjugation reagents. The provided protocols and comparative data serve as a starting point for developing robust and reproducible labeling and characterization workflows.
References
Mass Spectrometry Analysis of DBCO-PEG4-Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of DBCO-PEG4-amine, a bifunctional linker critical in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. We present expected mass spectrometry data, detailed experimental protocols for common ionization methods, and a discussion of alternative analytical approaches.
Expected Mass Spectrometry Data for this compound
The accurate mass determination of this compound is fundamental for its characterization. The compound has a molecular formula of C29H37N3O6 and a monoisotopic molecular weight of 523.2737 g/mol .[1][2] In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is typically observed as a protonated species or as an adduct with alkali metal ions.
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C29H38N3O6⁺ | 524.2810 |
| [M+Na]⁺ | C29H37N3O6Na⁺ | 546.2629 |
| [M+K]⁺ | C29H37N3O6K⁺ | 562.2369 |
Comparative Analysis of Ionization Techniques
The choice of ionization technique can significantly impact the quality of mass spectrometry data for PEGylated compounds. Below is a comparison of ESI and MALDI-TOF mass spectrometry for the analysis of this compound.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Analyte in solution is nebulized and ionized by a strong electric field. | Analyte is co-crystallized with a matrix and ionized by a laser. |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Sample Prep | Simple dissolution in a suitable solvent. | Requires selection of an appropriate matrix and co-crystallization. |
| Instrumentation | Often coupled with liquid chromatography (LC-MS). | Typically a time-of-flight (TOF) analyzer. |
| Advantages | Soft ionization, suitable for fragile molecules, easily coupled to LC for separation of complex mixtures. | High sensitivity, tolerant to some buffers and salts, primarily produces singly charged ions, simplifying spectra. |
| Disadvantages | Can produce multiple charge states for larger molecules, potential for ion suppression. | Matrix background can interfere at low m/z, potential for in-source fragmentation. |
Experimental Protocols
Detailed methodologies for the two primary mass spectrometry techniques are provided below.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a widely used technique for the analysis of polar molecules like this compound.
Sample Preparation:
-
Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of approximately 1-10 µg/mL.
-
For improved ionization efficiency, a small amount of an acid (e.g., 0.1% formic acid) can be added to the sample solution to promote protonation.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Mass Range: m/z 100 - 1000.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful alternative for the analysis of this compound, particularly for rapid screening.
Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for molecules in this mass range.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample-Matrix Deposition: Mix the this compound solution (typically 1 mg/mL in a compatible solvent) with the matrix solution at a 1:1 to 1:10 (sample:matrix) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Cationizing Agent: To promote the formation of specific adducts, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the sample-matrix mixture.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy necessary for good signal intensity to minimize in-source fragmentation.
-
Mass Range: m/z 100 - 1500.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known fragmentation of PEG chains and amine-containing molecules.
Predicted Fragmentation Pathways:
-
PEG Chain Fragmentation: Collision-induced dissociation (CID) is expected to cause characteristic neutral losses of ethylene glycol units (44.026 Da).
-
Amine Fragmentation: Alpha-cleavage adjacent to the terminal amine is a common fragmentation pathway for amines, leading to the loss of the amine-containing fragment.
-
DBCO Moiety Fragmentation: The dibenzocyclooctyne group is relatively stable but can undergo fragmentation at higher collision energies.
Visualizing Experimental Workflows
ESI-MS Workflow
Caption: General workflow for ESI-MS analysis of this compound.
MALDI-TOF MS Workflow
Caption: General workflow for MALDI-TOF MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathways for this compound.
References
Comparison of Analytical and Purification Techniques
A comprehensive guide to the purification and analysis of DBCO (Dibenzocyclooctyne) conjugates, which are essential intermediates in copper-free click chemistry, is presented below for researchers, scientists, and drug development professionals. This guide focuses on High-Performance Liquid Chromatography (HPLC) methods, comparing them with alternative techniques and providing detailed experimental data and protocols.
The selection of an appropriate method for the analysis and purification of DBCO conjugates is critical and depends on factors such as the nature of the biomolecule, the required purity, and the analytical detail needed.[1] While HPLC is a powerful and versatile technique, other methods can offer complementary information or serve as simpler alternatives for routine checks.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Confirmation of conjugation via retention time shift, purification of the conjugate, and quantitative analysis.[1] | High resolution and sensitivity; provides both qualitative and quantitative data; applicable for purification.[1] | Can be time-consuming and requires specialized equipment.[1] Denaturing conditions may not be suitable for all proteins.[2] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Purification of conjugates with different charge properties from the unlabeled molecule. | Can separate species with varying degrees of labeling. | The addition of the DBCO group may not significantly alter the charge of the protein. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Purification of conjugates based on the increased hydrophobicity from the DBCO group. | Maintains the native structure of the protein. | Lower resolution compared to RP-HPLC. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Removal of small molecule reagents from the conjugate. | Effective for removing unconjugated small molecules. | Not suitable for separating labeled from unlabeled proteins of similar size. |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths. | Determination of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and ~309 nm (DBCO). | Quick, simple, and non-destructive; requires common laboratory equipment. | Indirect method; can be affected by other molecules that absorb in the same region; does not confirm the site of labeling. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Qualitative assessment of a shift in molecular weight after conjugation. | Simple and widely available; provides a quick qualitative check. | Low resolution; not suitable for small molecule labeling; does not provide precise quantitative data. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirmation of successful conjugation and determination of the precise mass of the conjugate. | Provides definitive identification and can determine the exact degree of labeling. | Requires specialized equipment and expertise. |
Experimental Workflows and Protocols
The overall process for producing and analyzing DBCO conjugates involves several key steps, from the initial labeling reaction to the final analysis of the purified product.
DBCO Conjugation and Purification Workflow
References
Navigating Aqueous Environments: A Comparative Guide to DBCO-PEG4-amine and Sulfo-DBCO Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the success of their experiments. Aqueous solubility is a paramount consideration, directly impacting reaction efficiency and the handling of biomolecules. This guide provides a detailed comparison of two popular dibenzocyclooctyne (DBCO) linkers, DBCO-PEG4-amine and sulfo-DBCO, focusing on their aqueous solubility and providing supporting data and experimental context.
The modification of biomolecules using copper-free click chemistry has been streamlined by the use of DBCO reagents. However, the inherent hydrophobicity of the DBCO core can lead to challenges in aqueous buffers. To counteract this, hydrophilic moieties such as polyethylene glycol (PEG) chains and sulfonate groups are incorporated into the linker structure. This guide will delve into the effectiveness of these two strategies in enhancing the aqueous solubility of DBCO-based linkers.
At a Glance: Solubility Comparison
| Feature | This compound | Sulfo-DBCO Linkers (e.g., Sulfo-DBCO-amine) |
| Solubility-Enhancing Moiety | Tetraethylene glycol (PEG4) | Sulfonate group (-SO3-) |
| Reported Aqueous Solubility | Described as having "enhanced solubility in aqueous media". Quantitative data for the amine is not specified, but related compounds like DBCO-PEG4-NHS ester and DBCO-PEG4-Maleimide have reported aqueous solubilities of up to 1.5 mM and 6.6 mM, respectively.[1][2] | Described as "water-soluble" and in many cases "completely soluble in aqueous media".[3][4] Specific quantitative data is not provided. |
| Solubility in Organic Solvents | Soluble in DMSO (50 mg/mL or 95.49 mM), DMF, and DCM.[5] | Soluble in Water, DMSO, and DMF. |
| Key Advantage | The PEG linker provides a flexible spacer arm, which can reduce steric hindrance in bioconjugation reactions. | The sulfonate group provides a significant increase in hydrophilicity, often leading to excellent water solubility. |
Understanding the Structural Differences
To appreciate the differences in solubility, it is essential to visualize the chemical structures of these linkers.
Experimental Protocol: Determining Aqueous Solubility
For researchers wishing to quantify the aqueous solubility of these or other linkers, the "shake-flask" method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of a linker in an aqueous buffer.
Materials:
-
Linker compound (this compound or sulfo-DBCO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of the solid linker to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, carefully remove the vial and let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect the supernatant. For further purification and to ensure no solid particles are transferred, pass the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
UV-Vis Spectrophotometry: If the linker has a distinct chromophore (like the DBCO group), its concentration can be determined by measuring the absorbance at its λmax and using a pre-determined calibration curve.
-
HPLC: This is a more specific method. Inject a known volume of the filtered supernatant into an HPLC system. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the linker.
-
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (e.g., mM).
Discussion and Conclusion
The choice between this compound and a sulfo-DBCO linker will depend on the specific requirements of the application.
For applications requiring the highest possible aqueous solubility, a sulfo-DBCO linker is the recommended choice . The presence of the highly polar sulfonate group imparts excellent water solubility, which can be advantageous when working with sensitive biomolecules or in high-concentration labeling reactions. This can minimize the need for organic co-solvents, which may be detrimental to protein structure and function.
This compound , while likely less soluble than its sulfonated counterpart, still offers enhanced aqueous solubility compared to non-modified DBCO linkers. The PEG4 spacer provides a flexible and hydrophilic arm that can improve the accessibility of the DBCO group for reaction and can help to prevent aggregation of the labeled biomolecule. For many standard bioconjugation reactions, the solubility of this compound is sufficient.
References
A Head-to-Head Comparison: DBCO-PEG4-Amine vs. TCO-Tetrazine Ligation for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. Two of the most powerful and widely adopted bioorthogonal ligation chemistries are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing reagents like DBCO-PEG4-amine, and the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as TCO-tetrazine ligation. This guide provides an objective, data-driven comparison to inform the selection of the optimal chemistry for your research and development needs.
At the heart of these technologies lies the concept of "click chemistry" – reactions that are rapid, specific, and high-yielding in complex biological environments. While both SPAAC and iEDDA are copper-free and thus highly biocompatible, they exhibit significant differences in their kinetics, stability, and practical application.
Quantitative Performance Comparison
The choice between this compound and TCO-tetrazine ligation often hinges on the desired reaction speed and the stability requirements of the application. The TCO-tetrazine reaction is renowned for its exceptionally fast kinetics, which can be orders of magnitude greater than the DBCO-azide reaction.[1][2]
| Parameter | This compound (SPAAC) | TCO-Tetrazine Ligation (iEDDA) |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) | ~1 - 2 M⁻¹s⁻¹[3] | Up to 10⁵ M⁻¹s⁻¹[3] |
| Reaction Product | Stable 1,2,3-triazole | Stable dihydropyridazine |
| Biocompatibility | Excellent (copper-free)[4] | Excellent (copper-free) |
| Stability of Reactants | DBCO is sensitive to strongly acidic conditions. A DBCO-modified antibody loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C. | TCO can isomerize to its less reactive cis-isomer in the presence of thiols. |
| Stability of Conjugate | The 1,2,3-triazole ring is exceptionally stable under acidic and basic conditions. | The dihydropyridazine product is stable. |
Delving into the Chemistries: Mechanism of Action
The fundamental difference between these two ligation methods lies in their reaction mechanisms.
This compound (SPAAC): This reaction involves the cycloaddition of a strained alkyne (DBCO) with an azide. The inherent ring strain of the dibenzocyclooctyne group allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst. The PEG4 linker in this compound enhances water solubility and reduces steric hindrance.
TCO-Tetrazine Ligation (iEDDA): This reaction is a [4+2] cycloaddition between an electron-deficient tetrazine and a strained alkene, the trans-cyclooctene (TCO). This reaction is extremely fast and is driven by the irreversible release of nitrogen gas, forming a stable dihydropyridazine bond.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein-protein conjugation using both this compound and TCO-tetrazine ligation.
Protocol 1: Protein-Protein Conjugation via this compound (SPAAC)
This protocol involves a two-step process: 1) modification of each protein with either an azide or a DBCO moiety, and 2) the bioorthogonal ligation.
Materials:
-
Protein A and Protein B
-
Azide-PEG4-NHS ester
-
DBCO-PEG4-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Spin desalting columns
Procedure:
-
Protein Modification:
-
Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.
-
Prepare 10 mM stock solutions of Azide-PEG4-NHS ester and DBCO-PEG4-NHS ester in DMSO.
-
Add a 20-fold molar excess of the Azide-PEG4-NHS ester to Protein A and the DBCO-PEG4-NHS ester to Protein B.
-
Incubate both reactions for 1 hour at room temperature.
-
Remove excess labeling reagent using spin desalting columns, exchanging the buffer to PBS.
-
-
SPAAC Ligation:
-
Mix the azide-modified Protein A and the DBCO-modified Protein B in a 1:1 molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
Similar to the SPAAC protocol, this involves initial modification of the proteins followed by the rapid ligation reaction.
Materials:
-
Protein A and Protein B
-
TCO-PEG4-NHS ester
-
Tetrazine-PEG4-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Spin desalting columns
Procedure:
-
Protein Modification:
-
Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.
-
Prepare 10 mM stock solutions of TCO-PEG4-NHS ester and Tetrazine-PEG4-NHS ester in DMSO.
-
Add a 20-fold molar excess of the TCO-PEG4-NHS ester to Protein A and the Tetrazine-PEG4-NHS ester to Protein B.
-
Incubate both reactions for 1 hour at room temperature.
-
Remove excess labeling reagent using spin desalting columns, exchanging the buffer to PBS.
-
-
IEDDA Ligation:
-
Mix the TCO-modified Protein A and the tetrazine-modified Protein B in a 1:1 molar ratio.
-
Incubate the reaction for 30-60 minutes at room temperature. Due to the rapid kinetics, shorter incubation times are often sufficient.
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
Concluding Remarks
Both this compound and TCO-tetrazine ligation are powerful and indispensable tools in the bioconjugation toolbox. The choice between them is dictated by the specific demands of the application.
Choose this compound (SPAAC) when:
-
Extremely rapid kinetics are not essential.
-
Working with systems that are readily modified with azides.
-
Long-term stability of the final conjugate is paramount, as the resulting triazole linkage is exceptionally robust.
Choose TCO-tetrazine ligation when:
-
Rapid conjugation is critical, especially at low concentrations of reactants.
-
Applications involve in vivo imaging or the labeling of dynamic processes in live cells.
-
A "traceless" reaction is desired, with the only byproduct being nitrogen gas.
By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to harness the full potential of these remarkable bioorthogonal chemistries.
References
- 1. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
The Clear Advantage: Why DBCO-PEG4-Amine Outshines Copper-Catalyzed Click Chemistry for Bioconjugation
A head-to-head comparison for researchers, scientists, and drug development professionals.
In the landscape of bioconjugation, "click chemistry" has emerged as a cornerstone methodology, prized for its efficiency and selectivity. Within this domain, two powerful techniques have taken center stage: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a detailed, data-driven comparison of these two methods, with a focus on the advantages of using DBCO-PEG4-amine, a key reagent in SPAAC, for advanced applications in research and drug development.
The fundamental difference between these two approaches lies in the requirement of a copper catalyst. While CuAAC is known for its rapid reaction kinetics, the necessary copper catalyst can introduce cytotoxicity, limiting its applications, especially in living systems.[1][2][3] In contrast, SPAAC, utilizing reagents like this compound, circumvents the need for a toxic metal catalyst, offering a more biocompatible alternative.[4][5]
At a Glance: this compound (SPAAC) vs. Copper-Catalyzed Click Chemistry (CuAAC)
| Feature | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Biocompatibility | Excellent; no cytotoxic copper catalyst required, making it ideal for live-cell imaging and in vivo studies. | Limited; copper catalyst can be toxic to cells, though ligands can help mitigate this. |
| Reaction Kinetics | Second-order rate constants are generally lower than CuAAC, but advancements in cyclooctyne design have significantly improved rates. | Typically faster reaction rates, with second-order rate constants up to 100-fold higher than SPAAC. |
| Bioorthogonality | High; azides and cyclooctynes are largely unreactive with native biological functional groups. | High; azides and terminal alkynes are bioorthogonal. |
| Reaction Conditions | Occurs efficiently under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature). | Requires a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent, and a stabilizing ligand. |
| Reagent Complexity | Requires pre-functionalization with a strained cyclooctyne like DBCO, which can be bulky. | Requires a terminal alkyne, a copper catalyst, a reducing agent, and a stabilizing ligand. |
| Side Reactions | Potential for side reactions of some cyclooctynes with thiols has been reported. | Copper can induce the formation of reactive oxygen species (ROS), potentially damaging biomolecules. |
The Decisive Factor: Biocompatibility in Live Systems
The most significant advantage of using this compound in SPAAC is the elimination of the cytotoxic copper catalyst. Copper ions can be detrimental to cells, inducing changes in metabolism and even cell death at micromolar concentrations. While the use of copper-chelating ligands can reduce this toxicity to some extent, the inherent risk remains a significant concern for long-term live-cell imaging and in vivo applications. SPAAC, by its nature, is a catalyst-free reaction, making it the superior choice for experiments where cell viability and unperturbed biological processes are paramount.
The hydrophilic PEG4 spacer in this compound further enhances its biocompatibility by increasing its aqueous solubility and minimizing non-specific binding and aggregation in biological environments.
Reaction Kinetics: A Closing Gap
Historically, a drawback of SPAAC has been its slower reaction kinetics compared to the highly efficient CuAAC. However, the development of strained cyclooctynes like DBCO has significantly narrowed this gap. The ring strain in the DBCO molecule provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst. While CuAAC may still offer faster kinetics for in vitro applications where speed is the primary concern, the rates achievable with DBCO are often more than sufficient for a wide range of biological labeling and conjugation experiments.
Experimental Workflows: A Visual Comparison
To illustrate the practical differences in experimental setup, the following diagrams outline the typical workflows for SPAAC and CuAAC.
References
DBCO-PEG4-amine versus sortase-mediated ligation for site-specific conjugation
An Objective Comparison of DBCO-PEG4-amine and Sortase-Mediated Ligation for Site-Specific Conjugation
For researchers, scientists, and drug development professionals, achieving precise, site-specific conjugation of molecules to proteins is paramount for developing next-generation therapeutics, diagnostics, and research tools. The method of conjugation directly influences the homogeneity, stability, and functional performance of the final product, such as an antibody-drug conjugate (ADC). This guide provides a detailed comparison of two prominent site-specific conjugation techniques: the bioorthogonal click chemistry reaction involving this compound and the enzyme-catalyzed sortase-mediated ligation (SML).
Mechanism of Action
Understanding the underlying mechanism of each technique is crucial for selecting the appropriate strategy. DBCO-based conjugation relies on a chemical reaction, while SML utilizes an enzymatic process.
This compound Conjugation (via SPAAC)
This method is a cornerstone of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group. First, a bioorthogonal azide handle is introduced into the target protein, often by incorporating an unnatural amino acid. The this compound is typically activated (e.g., as an NHS ester) to link it to the payload molecule. The DBCO-activated payload is then simply mixed with the azide-modified protein, leading to a rapid and spontaneous cycloaddition reaction that forms a stable triazole linkage.[1][2][3] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[4]
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that uses the transpeptidase Sortase A (SrtA), originally from Staphylococcus aureus.[5] This enzyme recognizes a specific C-terminal sorting signal, most commonly LPXTG (where X is any amino acid). The target protein must be genetically engineered to include this motif. SrtA cleaves the peptide bond between the threonine (T) and glycine (G), forming a covalent acyl-enzyme intermediate. This intermediate is then resolved by a nucleophilic attack from an N-terminal oligoglycine (typically Gly₃-₅) motif present on the payload molecule. The result is the formation of a native peptide bond, yielding a precisely and homogeneously conjugated product.
Quantitative Performance Comparison
The choice between DBCO and sortase often comes down to a trade-off between reaction speed and the complexity of upfront protein engineering. Direct comparative studies are limited, but performance metrics can be compiled from individual characterizations.
| Parameter | This compound (SPAAC) | Sortase-Mediated Ligation (SML) |
| Reaction Kinetics | Very Fast. Second-order rate constants (k₂) for DBCO with azides are typically in the range of 0.3 - 1.0 M⁻¹s⁻¹ . | Slower, enzyme-kinetics dependent. Wild-type SrtA has a low kcat and high Km (>7 mM). Evolved pentamutants show a ~140-fold increase in activity (kcat/Km). |
| Typical Reaction Time | 2-12 hours at room temperature; 12-24 hours at 4°C. | 4-16 hours, often at elevated temperatures (e.g., 37-42°C) for wild-type. Can be improved with mutant enzymes. |
| Typical Yield / Efficiency | High, often reported as >95% . The reaction is irreversible and proceeds to completion. | Can be high (>90% ), but is often limited by the reversibility of the reaction. Strategies like using excess nucleophile or by-product removal can improve yields. |
| Specificity | Highly specific (bioorthogonal). The azide and DBCO groups do not react with native functional groups in a biological system. | Absolutely site-specific due to the enzyme's recognition of the LPXTG motif. |
| Required Modifications | Chemical or Genetic: Requires site-specific incorporation of an azide group into the target protein (e.g., via an unnatural amino acid). The payload requires chemical modification with a DBCO moiety. | Genetic: Requires genetic engineering of the target protein to add a C-terminal LPXTG tag. The payload requires chemical synthesis to add an N-terminal oligo-glycine tag. |
| Reaction Conditions | pH: 7-9. Temperature: 4-37°C. Catalyst: None (copper-free). | pH: ~7.5-8.2. Temperature: 4-42°C. Cofactors: Requires Ca²⁺ for wild-type SrtA, but Ca²⁺-independent mutants are available. |
Experimental Workflow Overview
The workflows for generating a final conjugate differ significantly in their initial steps, which is a critical consideration for project planning.
Experimental Protocols
The following are representative, generalized protocols for conjugating a payload to an antibody.
Protocol 1: this compound Conjugation to an Azide-Modified Antibody
This protocol assumes the starting material is a purified antibody with a site-specifically incorporated azide group.
A. Materials
-
Azide-modified antibody (Az-Ab) in PBS, pH 7.4.
-
This compound (or a pre-activated NHS-ester version for amine-containing payloads).
-
Payload with a primary amine for conjugation to DBCO-PEG4-acid.
-
Activation reagents: EDC and NHS.
-
Solvents: Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) column.
B. Procedure
-
Preparation of DBCO-Functionalized Payload:
-
If not using a pre-activated DBCO reagent, activate the carboxylic acid of DBCO-PEG4-acid. Dissolve DBCO-PEG4-acid in anhydrous DMSO to 10 mM.
-
Add 1.2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the activated DBCO-linker solution to your amine-containing payload (dissolved in an appropriate buffer) at a 3- to 5-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Purify the DBCO-payload via HPLC.
-
-
SPAAC Reaction:
-
Prepare the Az-Ab solution in PBS at a concentration of 2-5 mg/mL.
-
Add the purified DBCO-payload to the Az-Ab solution at a 2- to 4-fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle agitation.
-
The progress of the reaction can be monitored by the decrease in DBCO absorbance at ~309 nm.
-
-
Purification and Characterization:
-
Purify the final antibody conjugate using an SEC column to remove unreacted payload and other impurities.
-
Characterize the final conjugate for purity, aggregation (SEC-HPLC), and drug-to-antibody ratio (DAR) using HIC-HPLC or Mass Spectrometry. A conjugation efficiency of >95% is commonly achieved.
-
Protocol 2: Sortase-Mediated Ligation to an LPETG-Tagged Antibody
This protocol assumes the starting materials are a purified, C-terminally tagged antibody (Ab-LPETG) and a payload with an N-terminal penta-glycine motif (G₅-Payload).
A. Materials
-
Purified Ab-LPETG in a suitable buffer (e.g., Tris-HCl, NaCl, pH 8.2).
-
Purified G₅-Payload.
-
Purified Sortase A enzyme (a highly active pentamutant is recommended).
-
Sortase Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 7.5 mM CaCl₂, pH 8.2.
-
Purification System: Strep-Tactin affinity chromatography (if the LPETG tag also includes a Strep-tag for removing unconjugated antibody) and SEC.
B. Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Ab-LPETG and the G₅-Payload. A typical starting concentration for the antibody is 5 µM.
-
Use a molar excess of the G₅-Payload to drive the reaction equilibrium towards the product. A 20-fold molar excess (100 µM) is often used.
-
Initiate the reaction by adding the Sortase A enzyme. The amount of enzyme can be optimized, but a starting point is a 1:1 or 1:2 molar ratio of enzyme to antibody substrate.
-
-
Incubation:
-
Incubate the reaction mixture for 4 hours at 42°C. Alternatively, reactions can be run for longer periods (e.g., 16 hours) at lower temperatures (4°C or room temperature), especially when using highly active sortase mutants.
-
-
Purification and Characterization:
-
Stop the reaction by removing the CaCl₂ (if using a Ca²⁺-dependent sortase) or by proceeding directly to purification.
-
If the original Ab-LPETG construct included a purification tag that is cleaved off during the reaction (like a His-tag or Strep-tag), use the corresponding affinity chromatography to remove any unreacted antibody.
-
Perform a final polishing step using an SEC column to remove the Sortase A enzyme, excess G₅-payload, and any aggregates.
-
Characterize the final conjugate for purity, DAR, and aggregation using SDS-PAGE, Mass Spectrometry, and SEC-HPLC.
-
Conclusion and Recommendations
Both this compound and sortase-mediated ligation are powerful techniques for creating well-defined, site-specific bioconjugates. The optimal choice depends entirely on the specific goals and constraints of the project.
-
Choose this compound (SPAAC) when:
-
Speed is critical: The reaction kinetics are significantly faster.
-
Genetic engineering is challenging or undesirable: While it requires an azide handle, this can sometimes be introduced via chemical modification, though genetic incorporation of an unnatural amino acid provides the best site-specificity.
-
Enzymes are problematic: It is a purely chemical process, avoiding potential issues with enzyme expression, purification, and stability.
-
-
Choose Sortase-Mediated Ligation when:
-
Absolute homogeneity is required: SML produces a single, defined product with a native peptide bond.
-
The target protein is readily expressed recombinantly: The primary requirement is the genetic fusion of a short peptide tag (LPETG).
-
The payload is sensitive to chemical modification: The payload only requires the addition of a simple oligo-glycine peptide, which is often synthetically straightforward.
-
References
Stability Showdown: A Comparative Guide to DBCO-PEG4-Amine Conjugates
In the rapidly evolving landscape of bioconjugation, the stability of linker technologies is a cornerstone for the development of robust and effective therapeutics, diagnostics, and research tools. Among the plethora of choices for covalent modification of biomolecules, copper-free click chemistry reagents, particularly Dibenzocyclooctyne (DBCO) derivatives, have gained prominence. This guide provides a comprehensive evaluation of the stability of DBCO-PEG4-amine conjugates, offering a direct comparison with the widely used maleimide-based linkers. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
At a Glance: this compound vs. Maleimide-PEG4-Amine
The choice between a DBCO-based and a maleimide-based linker hinges on the specific requirements of the application, including the desired stability in different biological environments. While DBCO linkers, forming a stable triazole bond, are generally considered robust, maleimide linkers, which react with thiols to form a thioether bond, have known vulnerabilities.
Table 1: Comparative Stability of DBCO vs. Maleimide Linkages
| Feature | DBCO-Azide Linkage | Maleimide-Thiol Linkage | Key Considerations |
| Bond Type | Triazole | Thioether | The triazole bond is formed via a [3+2] cycloaddition, while the thioether bond is formed via a Michael addition. |
| Hydrolytic Stability | High | Moderate to Low | The thioether bond in maleimide conjugates is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols[1][2]. |
| Stability in Serum | Generally High | Variable | Maleimide conjugates can undergo thiol exchange with serum proteins like albumin, leading to premature payload release. Some studies show as low as 50% intact conjugate after 7 days in human plasma[1]. |
| In Vivo Stability | Favorable | Often Problematic | The instability of the maleimide-thiol linkage can lead to off-target toxicity and reduced therapeutic efficacy in vivo[2][3]. |
| Biocompatibility | Excellent | Good | DBCO-azide reactions are bioorthogonal and do not require a cytotoxic copper catalyst. |
Deep Dive into Stability Profiles
The stability of a bioconjugate is not solely determined by the reactive moieties but also by the linker connecting them. In this compound, the stability is a function of the DBCO group, the PEG4 spacer, and the amide bond formed upon conjugation.
Hydrolytic Stability
The triazole ring formed from the DBCO-azide click reaction is exceptionally stable under a wide range of pH and temperature conditions. The PEG linker itself is also highly stable and resistant to hydrolysis. The amide bond, typically formed when the amine group of this compound reacts with an activated carboxylic acid on a biomolecule, is also very stable under physiological conditions.
In contrast, the thioether bond of a maleimide conjugate is known to be less stable. It is susceptible to a retro-Michael reaction, which is essentially the reverse of the conjugation reaction. This process is accelerated by the presence of other thiols, which are abundant in biological systems.
Stability in Serum
The complex environment of blood serum, rich in proteins and small molecule thiols like glutathione, presents a significant challenge to the stability of many bioconjugates.
-
DBCO Conjugates: The DBCO group and the resulting triazole linkage are generally stable in serum. The hydrophilic PEG4 spacer in this compound enhances the solubility and can reduce non-specific binding to serum proteins, contributing to overall stability.
-
Maleimide Conjugates: This is where the primary drawback of maleimide chemistry becomes evident. The thioether linkage can undergo exchange with serum thiols, most notably with the free cysteine-34 of human serum albumin. This can lead to the transfer of the conjugated payload from the intended biomolecule to albumin, resulting in off-target effects and reduced efficacy. Studies have shown that for some maleimide-based antibody-drug conjugates (ADCs), a significant loss of the payload can be observed over time in plasma.
Enzymatic Stability
The PEG linker is generally considered to be resistant to enzymatic degradation, which contributes to the prolonged in vivo circulation time of PEGylated molecules. The amide bond is also largely stable to enzymatic cleavage by general proteases. However, specific proteases, if their recognition sequence is present, could potentially cleave the conjugate.
For applications where controlled release of a payload is desired, such as in ADCs, cleavable linkers are often incorporated. These are designed to be stable in circulation but are cleaved by specific enzymes, like cathepsins, which are abundant in the lysosomal compartment of cancer cells. While this compound itself is a non-cleavable linker, it can be incorporated into larger constructs that contain enzymatically cleavable peptide sequences.
Experimental Protocols
To empirically determine the stability of a bioconjugate, a series of well-defined experiments are necessary. Below are detailed protocols for assessing hydrolytic, serum, and enzymatic stability.
Protocol 1: Hydrolytic Stability Assessment via RP-HPLC
Objective: To determine the rate of degradation of the bioconjugate in aqueous buffers at different pH values.
Materials:
-
This compound conjugated biomolecule
-
Maleimide-PEG4-amine conjugated biomolecule (for comparison)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV detector
Procedure:
-
Prepare stock solutions of the bioconjugates in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot of each sample.
-
Analyze the aliquots by RP-HPLC. The intact bioconjugate should have a characteristic retention time.
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
Protocol 2: Serum Stability Assay
Objective: To evaluate the stability of the bioconjugate in the presence of serum proteins and other components.
Materials:
-
Bioconjugates (DBCO- and maleimide-based)
-
Human or mouse serum
-
PBS, pH 7.4
-
Acetonitrile (ACN)
-
RP-HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the bioconjugate.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the stock solution in PBS to the same concentration.
-
Incubate the samples at 37°C.
-
At various time points, take an aliquot of each sample.
-
To precipitate the serum proteins, add 3 volumes of cold ACN to the serum sample. For the PBS control, dilute with mobile phase.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant and analyze by RP-HPLC or LC-MS to quantify the amount of intact bioconjugate.
-
Calculate and plot the percentage of intact conjugate remaining over time.
Protocol 3: Enzymatic Stability Assay (Cathepsin B Cleavage)
This protocol is designed to assess the stability of the linker in a lysosomal-like environment, which is particularly relevant for ADCs. While this compound is non-cleavable, this assay can be used to test bioconjugates where it is part of a larger, potentially cleavable linker system.
Objective: To determine if the bioconjugate is susceptible to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
Bioconjugate
-
Recombinant human Cathepsin B
-
Cathepsin B activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., protease inhibitor cocktail)
-
SDS-PAGE analysis equipment or LC-MS system
Procedure:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the bioconjugate with the activated Cathepsin B in the activation buffer.
-
Incubate the reaction at 37°C.
-
At various time points, take an aliquot and stop the reaction by adding the quenching solution.
-
Analyze the samples by SDS-PAGE to visualize the cleavage of the payload from the biomolecule (if applicable) or by LC-MS to detect the formation of cleavage products.
-
Compare with a control sample incubated without the enzyme.
Application in Signaling Pathway Studies
The high stability and bioorthogonality of this compound conjugates make them excellent tools for studying cellular processes, such as signaling pathways. For instance, a protein involved in a signaling cascade can be labeled with an azide, and a this compound-fluorophore conjugate can be used to visualize its localization and trafficking within the cell upon pathway activation.
Conclusion
The stability of the linker is a critical parameter that dictates the success of a bioconjugate. This compound, with its robust triazole linkage formed via copper-free click chemistry, offers superior stability compared to traditional maleimide-based linkers, particularly in the challenging in vivo environment. The enhanced stability against hydrolytic degradation and thiol exchange in serum makes this compound an excellent choice for applications requiring long-term stability and minimal off-target effects. While maleimide chemistry remains a valuable tool, researchers must be cognizant of its stability limitations and consider more stable alternatives like DBCO-based linkers for the development of next-generation bioconjugates. The experimental protocols provided in this guide offer a framework for the systematic evaluation of conjugate stability, enabling data-driven decisions in the selection of the optimal linker technology.
References
Validating the Function of DBCO-Conjugated Biomolecules: A Comparative Guide to Functional Assays
In the realm of bioconjugation, the advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO), has revolutionized the way researchers label and modify biomolecules. This bioorthogonal reaction offers high specificity and efficiency under physiological conditions, making it a preferred method for creating antibody-drug conjugates (ADCs), imaging agents, and other functionalized proteins.[1][2][3] However, the ultimate success of a bioconjugate lies not just in its successful chemical synthesis but in the preservation of its biological function. This guide provides a comparative overview of key functional assays for validating DBCO-conjugated biomolecules, offering experimental protocols and data to aid researchers in selecting the most appropriate validation strategy.
The Impact of Conjugation Chemistry on Biomolecule Function
While DBCO-based conjugation is lauded for its biocompatibility, the choice of crosslinking chemistry and the degree of labeling (DOL) can significantly impact the functionality of the resulting biomolecule. Non-specific conjugation methods, such as those targeting lysine residues with NHS esters or cysteine residues with maleimides, can sometimes lead to a heterogeneous population of conjugates with varying efficacy and stability.[4][5] For instance, while both NHS ester and maleimide strategies can produce stable and functional bioconjugates, their non-specific nature can disrupt the antigen-binding site of an antibody, potentially reducing its affinity and specificity.
Furthermore, the inherent hydrophobicity of the DBCO group can be a concern. Studies have shown that increased modification of antibodies with DBCO can lead to protein aggregation, which in turn can trigger an immune response, such as complement activation. This highlights the critical need for thorough functional validation after conjugation.
Comparative Analysis of Conjugation Chemistries
The selection of a conjugation strategy is a critical decision in the development of bioconjugates. The following table summarizes a comparison between DBCO-based copper-free click chemistry and other common conjugation methods.
| Feature | DBCO (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Target Residue | Azide (introduced) | Cysteine | Lysine |
| Specificity | High (Bioorthogonal) | High for Cysteine | Moderate (Lysines are abundant) |
| Reaction Conditions | Mild, physiological pH | pH 6.5-7.5 | pH 7-9 |
| Linkage Stability | Highly stable triazole ring | Thioether bond (can undergo retro-Michael addition) | Stable amide bond |
| Stoichiometry Control | Good | Moderate to Good | Can be challenging, leading to heterogeneity |
| Potential Issues | DBCO hydrophobicity may cause aggregation | Potential for thiol exchange in vivo | Non-specific labeling can affect function |
Quantitative Functional Assay Data
A direct quantitative comparison of functional assays for biomolecules conjugated via different methods is crucial for making an informed decision. The following table presents a summary of findings from a study comparing the cell uptake of nanocarriers targeted with CD11c antibodies conjugated via two different methods: thiol-maleimide chemistry and copper-free click chemistry (DBCO).
| Antibody Quantity on Nanocarrier | Thiol-Maleimide Conjugate (Median Fluorescence Intensity) | Copper-Free Click Chemistry (DBCO) Conjugate (Median Fluorescence Intensity) |
| 0.05 µg | No significant uptake | No significant uptake |
| 0.5 µg | Significant uptake (p < 0.001) | Significant uptake (p < 0.001) |
| 2.5 µg | Increased specific uptake | Increased specific uptake |
| 7.5 µg | Increased unspecific uptake | Significantly lower unspecific uptake |
| 12.5 µg | High unspecific uptake | Significantly lower unspecific uptake |
Data adapted from a study on antibody-conjugated nanocarriers. The results suggest that for higher antibody densities, the copper-free click chemistry approach resulted in significantly lower unspecific cell uptake compared to the thiol-maleimide conjugation, indicating a potential advantage in targeted delivery applications.
Experimental Workflows and Protocols
General Workflow for DBCO Conjugation and Validation
The overall process of creating and validating a DBCO-conjugated biomolecule involves several key steps, from initial protein preparation to final functional assessment.
Caption: General workflow for the preparation, characterization, and functional validation of a DBCO-conjugated biomolecule.
Protocol 1: Antibody Conjugation with DBCO-NHS Ester
This protocol outlines a general procedure for labeling an antibody with a DBCO-NHS ester.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Conjugation Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol describes how to calculate the average number of DBCO molecules conjugated to each protein.
Materials:
-
Purified DBCO-conjugated protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate DOL: Use the following formula to calculate the DOL:
DOL = (A309 × εprotein) / ((A280 - CF × A309) × εDBCO)
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
εDBCO: Molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the absorbance of the DBCO group at 280 nm (typically around 1.089).
-
Functional Assay Workflows
ELISA is a widely used method to assess the binding activity of a conjugated antibody to its target antigen.
Caption: A typical workflow for an indirect ELISA to assess the binding function of a conjugated antibody.
SPR provides quantitative information on the binding kinetics (association and dissociation rates) of a conjugated biomolecule to its target.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Selecting PEG Spacer Lengths in DBCO Linkers for Optimal Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical step that can dictate the success of an experiment. Dibenzocyclooctyne (DBCO) linkers are instrumental in copper-free click chemistry due to their high reactivity and stability.[1][2] The incorporation of a polyethylene glycol (PEG) spacer between the DBCO moiety and the functional group significantly influences the linker's properties. This guide provides an objective comparison of different PEG spacer lengths in DBCO linkers, supported by experimental data, to facilitate the selection of the optimal linker for various applications.
The length of the PEG spacer is a crucial design element that modulates the physicochemical and biological properties of the resulting conjugate. Key parameters influenced by PEG length include solubility, steric hindrance, reaction kinetics, and in vivo performance.[3][4] Generally, longer PEG chains enhance water solubility and create a hydrophilic shield, which can reduce non-specific interactions and aggregation of the labeled biomolecule.[5] Furthermore, a longer, flexible spacer can mitigate steric hindrance, allowing for more efficient conjugation between large and complex molecules.
Data Presentation: Comparing Performance Across PEG Spacer Lengths
The selection of a PEG spacer length often involves a trade-off between desired attributes. The following tables summarize the impact of varying PEG lengths on key performance parameters of DBCO linkers.
| Parameter | Shorter PEG Spacer (e.g., PEG4) | Longer PEG Spacer (e.g., PEG12, PEG24) | Key Considerations |
| Aqueous Solubility | Good | Excellent | Longer PEG chains significantly increase the hydrophilicity of the DBCO linker, which is advantageous for preventing aggregation of hydrophobic molecules. |
| Steric Hindrance | May be limiting for large biomolecules | Effectively minimizes steric hindrance | Longer spacers provide greater distance and flexibility, enabling efficient reaction between bulky molecules like antibodies or nanoparticles. |
| Reaction Efficiency | High | Generally High to Quantitative | While DBCO reactions are inherently fast, overcoming steric hindrance with a longer PEG linker can lead to more complete and efficient conjugation. |
| Hydrodynamic Radius | Smaller Increase | Larger Increase | This impacts the in vivo pharmacokinetics; a larger size can prolong circulation half-life by reducing renal clearance. |
| Immunogenicity | Lower Reduction | Higher Reduction | The "stealth" effect of longer PEG chains can better shield the conjugate from the immune system. |
Table 1: Comparative effects of shorter vs. longer PEG spacers on DBCO linker performance.
| Application Area | Optimal PEG Spacer Length | Rationale & Supporting Data |
| Antibody-Drug Conjugates (ADCs) | Often Longer (e.g., PEG8, PEG12) | Longer PEG linkers can improve ADC solubility and stability, particularly with hydrophobic payloads. Studies have shown that ADCs with 8, 12, and 24 PEG units exhibited enhanced in vivo anti-tumor efficacy compared to those with 2 and 4 units. |
| Nanoparticle Targeting | Application-Dependent | For targeting dendritic cell lines (DC2.4), a shorter PEG linker (0.65 kDa) showed the best results. However, for targeting primary dendritic cells (BMDCs, cDC1), a longer PEG linker (5 kDa) was required for specific accumulation. This highlights the need for empirical optimization based on the specific cell type and target. |
| Peptide/Protein Labeling | Variable | A shorter PEG4 spacer is often sufficient and provides improved solubility over non-PEGylated linkers. For larger proteins where access to the reaction site is limited, a longer spacer may be necessary to avoid compromising biological activity. |
Table 2: Application-specific considerations for PEG spacer length in DBCO linkers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are standard protocols for key experiments involving DBCO-PEG linkers.
Protocol 1: General Procedure for Labeling Proteins with DBCO-PEGn-NHS Ester
This protocol describes the conjugation of a DBCO-PEG linker to a protein via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues).
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the DBCO-PEGn-NHS Ester in anhydrous DMSO or DMF.
-
Protein Preparation : Prepare the protein solution (1-5 mg/mL) in an amine-free buffer, such as PBS, at a pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine must be avoided.
-
Reaction Setup : Add a calculated molar excess of the DBCO-PEGn-NHS Ester stock solution to the protein solution. A 10- to 50-fold molar excess is commonly used, depending on the protein concentration.
-
Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification : Remove the unreacted DBCO-PEGn-NHS ester using a desalting column (e.g., Zeba™ columns) or dialysis against a suitable buffer. The purified DBCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: Quantification of DBCO Conjugation using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein.
-
Measurement : Using a spectrophotometer, measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309, the absorbance maximum for DBCO).
-
Calculation of Protein Concentration :
-
Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor accounts for the DBCO absorbance at 280 nm (a typical value is 0.90 for IgG).
-
-
Calculation of Degree of Labeling (DOL) :
-
DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 cm⁻¹M⁻¹).
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between the DBCO-labeled biomolecule and an azide-containing partner.
-
Reactant Preparation : Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).
-
Reaction Mixture : Combine the reactants. It is often recommended to use a 1.5 to 10-fold molar excess of one reactant to drive the reaction to completion.
-
Incubation : Incubate the reaction mixture. Typical reaction times range from 2 to 24 hours at temperatures from 4°C to 37°C. Longer incubation times may be required for larger molecules or those with longer PEG linkers (e.g., 20-40 kDa).
-
Analysis and Purification : Monitor the reaction progress and purify the final conjugate using suitable chromatography techniques (e.g., size-exclusion or affinity chromatography) to separate the desired product from unreacted starting materials.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and relationships in the comparison of DBCO-PEG linkers.
Caption: Workflow for comparing bioconjugation efficiency using different PEG spacer lengths.
Caption: Relationship between PEG spacer length and key bioconjugation performance metrics.
References
A Head-to-Head Comparison of DBCO-PEG4-Amine and Alternative Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Applications
In the landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of available tools, DBCO-PEG4-amine has emerged as a prominent reagent for copper-free click chemistry, enabling the precise and efficient coupling of molecules under biocompatible conditions. This guide provides an objective comparison of this compound's performance with key alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific research and development needs.
Core Applications and Performance Metrics of this compound
This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal amine group. The DBCO moiety participates in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the amine group allows for straightforward conjugation to molecules bearing carboxylic acids or activated esters.
The primary applications of this compound include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.
-
PROteolysis TArgeting Chimeras (PROTACs): Connecting a target-binding ligand and an E3 ubiquitin ligase ligand to induce targeted protein degradation.
-
Biomolecule Labeling for Imaging: Attaching fluorescent dyes or imaging agents to proteins, nucleic acids, or cells for visualization and tracking.
-
Hydrogel and Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensing, microarrays, and tissue engineering.
The success of these applications hinges on the efficiency, yield, and purity of the bioconjugation reaction. While often cited as "high-efficiency," obtaining precise quantitative data for direct comparison can be challenging as it is highly dependent on the specific reactants and reaction conditions.
Comparative Analysis of Bioconjugation Linkers
This section provides a head-to-head comparison of this compound with other widely used linkers. The data presented is a synthesis of reported values and typical outcomes from various studies.
Table 1: Quantitative Comparison of Linker Performance in Antibody Conjugation
| Feature | This compound (via NHS ester) | TCO-Tetrazine | BCN | SMCC (Thiol-Maleimide) |
| Reaction Rate Constant (k) | ~0.1 - 1.0 M⁻¹s⁻¹ (SPAAC)[1] | >800 M⁻¹s⁻¹ (iEDDA)[2][3] | Generally lower than DBCO[4] | N/A (different mechanism) |
| Typical Conjugation Yield | 30% (for antibody-oligonucleotide)[5] | Often reported as high/quantitative | Variable, can be high | 38% degradation after 120h in plasma |
| Homogeneity (DAR Distribution) | More homogeneous than SMCC | High | High | Heterogeneous |
| Linkage Stability | High (stable triazole) | High (stable dihydropyridazine) | High (stable triazole) | Susceptible to retro-Michael addition |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (copper-free) | Good |
Table 2: Performance in Oligonucleotide and Peptide Labeling
| Feature | This compound (via NHS ester) | Alternative Method (e.g., CuAAC) |
| Typical Purity (Post-HPLC) | >90% | Variable, dependent on catalyst removal |
| Typical Recovery (Post-HPLC) | 75-80% | Can be lower due to complex purification |
| Reaction Time | Overnight for complete reaction | Can be faster (minutes to hours) |
| Key Advantage | Biocompatibility, simplicity | Speed |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with DBCO-PEG4-NHS Ester
This protocol outlines the steps for labeling an antibody with a DBCO-PEG4-NHS ester for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column.
-
Quantification of Labeling: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-labeled antibody and an azide-containing molecule.
Materials:
-
DBCO-labeled antibody
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled antibody and the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is commonly used.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C for 4-24 hours.
-
Purification: The final conjugate can be purified by size-exclusion chromatography (SEC) or other suitable methods to remove unreacted molecules.
-
Analysis: The success of the conjugation can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated antibody, or by mass spectrometry for more precise characterization.
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the practical application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.
Conclusion
This compound stands as a versatile and robust tool in the bioconjugation toolbox, prized for its role in facilitating copper-free click chemistry. Its primary advantages lie in the high specificity and biocompatibility of the SPAAC reaction, which often leads to more homogeneous and stable conjugates compared to traditional methods like those employing SMCC linkers.
However, for applications where reaction speed is the paramount concern, alternatives such as the TCO-tetrazine ligation system offer significantly faster kinetics. The choice between this compound and other linkers is therefore a nuanced decision that must be guided by the specific requirements of the application, including the desired reaction rate, the stability of the final conjugate, and the overall complexity of the synthetic route. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make a more informed decision to select the optimal linker for their bioconjugation needs.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG4-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DBCO-PEG4-amine, a common reagent in bioconjugation and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While some safety data sheets (SDS) classify it as not hazardous[1], others indicate potential risks including acute oral toxicity, skin and eye irritation, and respiratory tract irritation[2][3]. Furthermore, it is considered very toxic to aquatic life with long-lasting effects[3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety goggles or face shield | To protect against splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Ventilation | Chemical fume hood | To minimize inhalation of dust or aerosols[1]. |
II. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as special waste and engage a licensed disposal company. This ensures compliance with local, regional, and national regulations.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including empty containers, contaminated gloves, and absorbent materials, in a dedicated, clearly labeled, and tightly sealed container.
-
For solutions containing this compound, use a separate, sealed, and clearly labeled container.
-
-
Accidental Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a sealed container for disposal.
-
Prevent the spill from entering drains or watercourses.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure that all waste containers are properly labeled according to regulatory requirements before they are transported off-site.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling DBCO-PEG4-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DBCO-PEG4-amine, a bifunctional linker commonly used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
Hazard Identification and Classification:
There are conflicting reports on the hazard classification of this compound. One Safety Data Sheet (SDS) classifies it as not hazardous, while another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] A safety assessment based on a structurally similar compound, DBCO-PEG4-NHS ester, suggests potential hazards including skin and eye irritation, and respiratory irritation. Given these discrepancies, it is crucial to handle the compound with appropriate caution.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended PPE |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not handled in a fume hood) |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids, alkalis, and oxidizing agents.
-
Recommended long-term storage is at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.
Preparation for Use:
-
Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.
-
Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust particles or solvent vapors.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
First Aid Measures
-
Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. Do NOT induce vomiting.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Inactivation and Disposal Protocol:
A three-step chemical inactivation process is recommended to render the molecule suitable for disposal. This procedure should be performed in a well-ventilated fume hood while wearing appropriate PPE.
-
Cleavage of Disulfide Bonds (if applicable): While this compound itself does not contain a disulfide bond, if it is used in conjunction with molecules that do, this step is relevant for the waste mixture. Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and stir at room temperature for 1-2 hours.
-
Quenching of DBCO Group: To neutralize the reactive DBCO group, add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to a final concentration of approximately 100 mM. Stir for at least 30 minutes at room temperature.
-
Disposal: The neutralized solution can typically be disposed of as chemical waste. Consult your institution's specific guidelines for chemical waste disposal and arrange for disposal by a licensed company in accordance with local, regional, and national regulations. Do not dispose of down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
